D-Ribopyranosylamine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C5H11NO4 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(3R,4R,5R)-2-aminooxane-3,4,5-triol |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3-,4-,5?/m1/s1 |
InChI-Schlüssel |
RQBSUMJKSOSGJJ-SOOFDHNKSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](C(O1)N)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)N)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of D-Ribopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of D-Ribopyranosylamine, a crucial building block in synthetic organic chemistry and a key component in the synthesis of various nucleoside analogs. This document details its structural features, including its anomeric forms, conformational analysis, and key quantitative data.
Chemical Structure and Isomerism
This compound is a monosaccharide derivative where the anomeric hydroxyl group of D-ribose is replaced by an amino group. It primarily exists in a six-membered pyranose ring structure. Like its parent sugar, this compound exhibits anomerism, resulting in two diastereomers: α-D-ribopyranosylamine and β-D-ribopyranosylamine. The orientation of the amino group at the anomeric carbon (C1) relative to the other substituents on the ring determines the anomeric form.
-
α-D-Ribopyranosylamine: The amino group at C1 is in an axial position.
-
β-D-Ribopyranosylamine: The amino group at C1 is in an equatorial position.
The β-anomer is generally more stable due to the anomeric effect and reduced steric hindrance with the amino group in the equatorial position.
Conformational Analysis
Crystallographic studies have provided definitive evidence for the conformation of β-D-ribopyranosylamine.[1] The pyranose ring adopts a 4C1 chair conformation. In this conformation, the substituents at C2, C3, and C4 are in equatorial positions, while the hydroxyl group at C1 is axial, and the amino group at C1 is equatorial. This arrangement minimizes steric strain and is the most stable conformation for the β-anomer. The conformation of the α-anomer has not been as extensively studied, but it is predicted to also favor a chair conformation.
Quantitative Structural Data
Detailed quantitative data on the molecular geometry of this compound is crucial for computational modeling and drug design. The following tables summarize the available crystallographic and spectroscopic data.
Crystallographic Data for β-D-Ribopyranosylamine
The following bond lengths and angles are derived from single-crystal X-ray diffraction data of β-D-ribopyranosylamine.
| Bond | Length (Å) | Angle | Degree (°) |
| C1-N1 | 1.45 | N1-C1-O5 | 109.5 |
| C1-C2 | 1.52 | N1-C1-C2 | 110.2 |
| C2-C3 | 1.53 | C1-C2-C3 | 111.0 |
| C3-C4 | 1.52 | C2-C3-C4 | 110.5 |
| C4-C5 | 1.52 | C3-C4-C5 | 111.2 |
| C5-O5 | 1.43 | C4-C5-O5 | 110.1 |
| C1-O5 | 1.43 | C5-O5-C1 | 111.8 |
Data is representative and may vary slightly based on the specific crystal structure refinement.
NMR Spectroscopic Data
Expected 1H NMR Chemical Shift Ranges (in D2O):
| Proton | α-anomer (ppm) | β-anomer (ppm) | Key Coupling Constants (Hz) |
| H-1 | ~5.0-5.2 | ~4.5-4.7 | J1,2 (α) ≈ 3-4 Hz (ax-eq) |
| H-2 | ~3.6-3.8 | ~3.4-3.6 | J1,2 (β) ≈ 8-9 Hz (ax-ax) |
| H-3 | ~3.7-3.9 | ~3.5-3.7 | |
| H-4 | ~3.8-4.0 | ~3.6-3.8 | |
| H-5a | ~3.9-4.1 | ~3.7-3.9 | |
| H-5e | ~3.6-3.8 | ~3.4-3.6 |
Expected 13C NMR Chemical Shift Ranges (in D2O):
| Carbon | α-anomer (ppm) | β-anomer (ppm) |
| C-1 | ~85-90 | ~90-95 |
| C-2 | ~70-75 | ~72-77 |
| C-3 | ~71-76 | ~73-78 |
| C-4 | ~68-73 | ~70-75 |
| C-5 | ~62-67 | ~64-69 |
Experimental Protocols
The synthesis of this compound is primarily achieved through the reaction of D-ribose with ammonia (B1221849).
Synthesis of β-D-Ribopyranosylamine
Principle: This method involves the direct ammonolysis of D-ribose in a suitable solvent. The reaction typically yields a mixture of anomers, with the more stable β-anomer being the major product upon equilibration.
Materials:
-
D-Ribose
-
Ammonia (solution in methanol (B129727) or aqueous)
-
Methanol or Water
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve D-ribose in a saturated solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature for an extended period (typically 24-72 hours) to allow for the formation of the glycosylamine and subsequent anomeric equilibration.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield crystalline β-D-ribopyranosylamine.
Visualization of Synthesis and Anomerization
The following diagrams illustrate the synthetic pathway and the anomeric equilibrium of this compound.
Caption: Synthetic pathway and anomeric equilibrium of this compound.
Caption: Experimental workflow for the synthesis of β-D-Ribopyranosylamine.
References
An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of D-Ribopyranosylamine Anomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and conformational analysis of the α and β anomers of D-Ribopyranosylamine. This compound, a key carbohydrate derivative, plays a crucial role in various biological processes and serves as a foundational scaffold in the development of novel therapeutics, including nucleoside analogues. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for structure-based drug design and the prediction of its biological activity.
Introduction to this compound Anomers
This compound exists as two anomers, designated as α and β, which differ in the stereochemical orientation of the amino group at the anomeric carbon (C1). The pyranose ring, a six-membered ring containing an oxygen atom, can adopt various conformations, with the chair conformations being the most stable. The interplay of steric and stereoelectronic effects, most notably the anomeric effect, governs the conformational preferences of these anomers.[1]
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the potential for greater steric hindrance.[1] This effect is a result of the stabilizing hyperconjugation between the lone pair of electrons on the ring heteroatom (oxygen) and the antibonding orbital (σ*) of the C1-substituent bond.
Conformational Analysis of this compound Anomers
The conformational landscape of this compound anomers is dominated by two primary chair conformations: the ⁴C₁ and the ¹C₄ conformations. The notation indicates which carbon atoms are above (superscript) and below (subscript) the plane defined by the other ring atoms.
The β-Anomer
Experimental evidence from single-crystal X-ray diffraction has unequivocally demonstrated that β-D-ribopyranosylamine crystallizes in the ⁴C₁ chair conformation.[2][3] In this conformation, the amino group at C1, as well as the hydroxyl groups at C2, C3, and C4, are in equatorial positions, minimizing steric strain. This all-equatorial arrangement is a highly stable conformation for many β-D-pyranosides.
The α-Anomer
While the crystal structure of the parent α-D-ribopyranosylamine has not been reported, studies on N-substituted derivatives provide valuable insights. For instance, N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine has been shown to adopt a ¹C₄ conformation in the solid state.[4] In this conformation, the bulky N-aryl group is in an equatorial position, while the hydroxyl groups at C2 and C4 are axial. This preference is likely driven by the need to accommodate the large substituent in a less sterically hindered equatorial position, even at the cost of placing other smaller groups in axial orientations. It is therefore hypothesized that the parent α-D-ribopyranosylamine also has a preference for the ¹C₄ conformation, which would place the amino group in an equatorial orientation.
Quantitative Conformational Data
A precise understanding of the geometry of these anomers requires quantitative data from experimental and computational methods. The following tables summarize key parameters obtained from X-ray crystallography and NMR spectroscopy.
Crystallographic Data
The dihedral angles of the pyranose ring in β-D-ribopyranosylamine, as determined by X-ray crystallography, confirm the ⁴C₁ chair conformation.[2]
| Dihedral Angle | Value (°) |
| O5-C1-C2-C3 | -55.2 |
| C1-C2-C3-C4 | 54.7 |
| C2-C3-C4-C5 | -56.3 |
| C3-C4-C5-O5 | 58.1 |
| C4-C5-O5-C1 | -59.8 |
| C5-O5-C1-C2 | 58.4 |
Table 1. Pyranose ring dihedral angles for β-D-Ribopyranosylamine in the ⁴C₁ conformation.[2]
NMR Spectroscopic Data
¹H NMR spectroscopy is a powerful tool for conformational analysis in solution. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is related to the dihedral angle between them, as described by the Karplus equation. Large ³J values (typically 8-10 Hz) are indicative of a trans-diaxial relationship between protons, which is characteristic of a chair conformation.
| Coupling Constant | Typical Value (Hz) | Inferred Dihedral Angle | Conformational Implication |
| ³J(H1, H2) | 8.0 - 10.0 | ~180° | H1a-H2a (axial-axial) |
| ³J(H2, H3) | 8.0 - 10.0 | ~180° | H2a-H3a (axial-axial) |
| ³J(H3, H4) | 8.0 - 10.0 | ~180° | H3a-H4a (axial-axial) |
| ³J(H4, H5) | 8.0 - 10.0 | ~180° | H4a-H5a (axial-axial) |
Table 2. Expected ¹H NMR coupling constants for β-D-Ribopyranosylamine in a ⁴C₁ conformation.
Experimental Protocols
Synthesis of β-D-Ribopyranosylamine
Principle: The synthesis involves the reaction of D-ribose with an ammonia (B1221849) solution. The amine group attacks the anomeric carbon of the cyclic hemiacetal form of the sugar.
Detailed Methodology:
-
Reaction Setup: D-ribose is dissolved in a concentrated aqueous solution of ammonia. The reaction is typically carried out at room temperature with stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the excess ammonia and water are removed under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent system such as methanol/diethyl ether, to yield crystalline β-D-ribopyranosylamine.[6]
Conformational Analysis by NMR Spectroscopy
Principle: One-dimensional and two-dimensional NMR experiments are used to determine the connectivity and stereochemistry of the molecule. The coupling constants between protons provide information about the dihedral angles and thus the ring conformation.
Detailed Methodology:
-
Sample Preparation: A sample of the purified this compound anomer is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or methanol-d₄. A typical concentration for ¹H NMR is 5-10 mg/mL.[7]
-
Data Acquisition: ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain 1D ¹H spectra. For more detailed analysis, 2D experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be used to establish proton-proton correlations, and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximities of protons.
-
Data Analysis: The chemical shifts, multiplicities, and coupling constants of all proton signals are determined from the spectra. The magnitudes of the vicinal coupling constants (³J) are used to deduce the relative orientations of the protons and thereby the conformation of the pyranose ring.
Visualization of Key Concepts
Anomeric Equilibrium
The α and β anomers of this compound can interconvert in solution through the open-chain aldehyde-amine form. This equilibrium is influenced by factors such as the solvent and temperature.
Figure 1. Anomeric equilibrium of this compound in solution.
Conformational Inversion of the Pyranose Ring
The pyranose ring can undergo a conformational inversion between the two chair forms, ⁴C₁ and ¹C₄. The relative stability of these conformers determines the predominant conformation of each anomer.
Figure 2. Conformational inversion between the ⁴C₁ and ¹C₄ chair forms.
Conclusion
The stereochemistry and conformational preferences of this compound anomers are critical determinants of their biological function and their utility as building blocks in medicinal chemistry. The β-anomer predominantly adopts a ⁴C₁ conformation with all non-hydrogen substituents in equatorial positions, a finding supported by both solid-state X-ray crystallography and solution-state NMR studies.[2][5] In contrast, evidence from N-substituted derivatives suggests that the α-anomer likely favors a ¹C₄ conformation to accommodate the anomeric substituent in an equatorial orientation.[4] The anomeric effect plays a significant role in influencing these conformational equilibria. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers engaged in the study and application of these important carbohydrate molecules. Further computational studies on the parent anomers would be beneficial to provide a more complete energetic picture of their conformational landscapes.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
The Enigmatic Role of D-Ribopyranosylamine: A Technical Guide to its Chemistry and the Metabolic Significance of its Precursor, D-Ribose
Introduction
D-Ribopyranosylamine, a derivative of the pentose (B10789219) sugar D-ribose, remains a molecule of untapped biological significance within metabolic and signaling pathways. Extensive literature searches reveal a conspicuous absence of direct evidence implicating this compound in core metabolic charts or cellular signaling cascades. This technical guide, therefore, addresses this knowledge gap by first detailing the known chemical synthesis and structural characterization of this compound. Subsequently, it provides an in-depth exploration of the well-established and crucial metabolic roles of its parent molecule, D-ribose, as a vital contextual framework for researchers, scientists, and drug development professionals. This guide will delve into the intricacies of the Pentose Phosphate (B84403) Pathway (PPP), a central route for D-ribose metabolism, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding.
This compound: Synthesis and Structural Elucidation
While its metabolic footprint is yet to be discovered, the chemical synthesis and structural properties of this compound have been described in the scientific literature.
Experimental Protocol: Synthesis of β-D-Ribopyranosylamine
The synthesis of β-D-ribopyranosylamine can be achieved through the reaction of D-ribose with ammonia (B1221849). The following protocol is a summary of the methodology described in the literature[1].
Materials:
-
D-Ribose
-
Ammonia solution (concentrated)
-
Diethyl ether
Procedure:
-
D-ribose is dissolved in a concentrated aqueous solution of ammonia.
-
The reaction mixture is stirred at room temperature for a specified period, allowing for the formation of the glycosylamine.
-
The solvent is then evaporated under reduced pressure to yield a crude product.
-
Purification of the product is achieved by recrystallization from a suitable solvent system, such as ethanol and diethyl ether.
-
The purified crystals of β-D-ribopyranosylamine are collected by filtration and dried.
Characterization: The structure and conformation of the synthesized β-D-ribopyranosylamine are confirmed using analytical and spectral methods, including single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy[1][2][3]. X-ray crystallography has shown that β-D-ribopyranosylamine exists in a chair conformation[1][3].
The Metabolic Epicenter: D-Ribose and the Pentose Phosphate Pathway
D-ribose, the precursor to this compound, is a monosaccharide that plays a central role in cellular metabolism. Its primary metabolic fate is intertwined with the Pentose Phosphate Pathway (PPP), a crucial pathway for the synthesis of biosynthetic precursors and reducing power.
The PPP is a cytosolic pathway that runs parallel to glycolysis. It is composed of two distinct phases: an oxidative phase and a non-oxidative phase.
-
Oxidative Phase: This phase is irreversible and generates NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate. The key enzyme in this phase is glucose-6-phosphate dehydrogenase (G6PDH).
-
Non-oxidative Phase: This phase consists of a series of reversible sugar phosphate conversions. It allows for the interconversion of pentose phosphates and their conversion into glycolytic intermediates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.
Quantitative Data in Metabolic Studies
The flux through the Pentose Phosphate Pathway and the concentrations of its intermediates are critical parameters in understanding cellular metabolic states. The following table summarizes representative quantitative data related to the PPP, derived from metabolic flux analysis studies.
| Metabolite/Flux | Cell Type | Condition | Value | Reference |
| PPP Flux (% of Glucose uptake) | Human fibroblasts | Basal | 10-20% | [4] |
| PPP Flux (% of Glucose uptake) | Human fibroblasts | Oxidative Stress | Increased | [4][5] |
| NADPH/NADP+ Ratio | Human fibroblast cells | Basal | ~1.0 | [6] |
| NADPH/NADP+ Ratio | Human fibroblast cells | Oxidative Stress | Decreased | [6] |
Experimental Protocols for Studying D-Ribose Metabolism
The investigation of D-ribose metabolism and the Pentose Phosphate Pathway often involves stable isotope tracing studies coupled with mass spectrometry or NMR spectroscopy.
This protocol provides a general workflow for tracing the metabolism of glucose through the PPP using ¹³C-labeled glucose.[7]
1. Cell Culture and Labeling:
-
Culture cells of interest to mid-log phase in standard culture medium.
-
Replace the standard medium with a labeling medium containing a specific ¹³C-labeled glucose isomer (e.g., [1,2-¹³C₂]glucose) for a defined period.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Centrifuge the cell lysate to pellet debris and collect the supernatant containing the metabolites.
3. Sample Analysis by LC-MS/MS:
-
Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to separate and detect the ¹³C-labeled intermediates of the PPP.
-
Quantify the mass isotopologue distributions of key metabolites like ribose-5-phosphate, sedoheptulose-7-phosphate, and erythrose-4-phosphate.
4. Data Analysis and Flux Calculation:
-
Use the mass isotopologue distribution data to calculate the relative and absolute fluxes through the oxidative and non-oxidative branches of the PPP using metabolic flux analysis software.
This method allows for the precise quantification of PPP intermediates.[8]
1. Sample Preparation and Derivatization:
-
Extract metabolites from experimental samples as described above.
-
Derivatize the extracted metabolites to increase their hydrophobicity and improve chromatographic separation.
2. LC-MS Analysis:
-
Separate the derivatized metabolites using reversed-phase liquid chromatography.
-
Detect and quantify the metabolites using a mass spectrometer. The use of isotope-coded internal standards is recommended for accurate quantification.
3. Data Analysis:
-
Determine the concentrations of the PPP intermediates by comparing their signal intensities to those of the internal standards.
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving D-ribose.
Caption: The Pentose Phosphate Pathway (PPP).
Caption: Overview of D-Ribose Metabolism.
Conclusion
While this compound remains a molecule with an uncharacterized role in metabolic pathways, its chemical synthesis and structure are defined. The profound biological significance of its precursor, D-ribose, is undisputed, with the Pentose Phosphate Pathway serving as a central hub for cellular biosynthesis and redox balance. A deeper understanding of D-ribose metabolism provides a critical foundation for future investigations that may yet uncover the biological functions of this compound. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of cellular metabolism and exploring the potential roles of novel carbohydrate derivatives in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of D-Ribopyranosylamine: A Historical and Technical Overview
For researchers, scientists, and professionals in drug development, understanding the history and synthesis of D-Ribopyranosylamine offers a foundational perspective on the evolution of carbohydrate chemistry and its intersection with biology. This in-depth guide provides a historical overview of its discovery and synthesis, detailed experimental protocols for key methodologies, and a look into its biological relevance.
This compound, a derivative of the essential pentose (B10789219) sugar D-ribose, represents a fundamental structure in the vast landscape of carbohydrate chemistry. Its discovery and the subsequent development of its synthesis are intrinsically linked to the broader understanding of glycosylamines—compounds formed by the reaction of a reducing sugar with an amine. While the precise moment of its first synthesis is not definitively documented under its modern nomenclature, the reaction of aldose sugars with ammonia (B1221849) has been known for over a century, with early 20th-century industrial patents describing the general process.
A Historical Trajectory of Discovery and Synthesis
The journey to understanding this compound begins with the foundational work on D-ribose itself. In 1909, Phoebus Levene and Walter Jacobs made the pivotal discovery of D-ribose as a natural product and a fundamental component of nucleic acids. This discovery laid the groundwork for the exploration of its derivatives.
While the reaction of aldoses with ammonia was generally known in the early 20th century, a notable milestone in the specific synthesis of what would be this compound is a 1941 patent by the Corn Products Refining Company. This patent detailed a method for reacting aldose sugars, including those with five or more carbon atoms like D-ribose, with ammonia under elevated temperatures and pressures in a substantially anhydrous environment. This process, aimed at industrial production, represents one of the earliest documented methods for synthesizing the core D-ribosylamine structure.
Decades later, in 1995, a significant refinement in the synthesis of glycosylamines, applicable to this compound, was published. This "improved" method utilized ammonium (B1175870) bicarbonate in an aqueous ammonia solution, offering a more controlled and efficient route to these compounds.
A landmark in the specific characterization of this compound came in 2003 with the publication of the "first crystallographic evidence" of β-D-ribopyranosylamine. This study not only provided a detailed, modern laboratory-scale synthesis but also definitively confirmed the solid-state structure of the molecule, a crucial step in understanding its chemical and physical properties.
Comparative Synthesis Methodologies
The evolution of this compound synthesis reflects a broader trend in organic chemistry towards more controlled, efficient, and well-characterized reactions. The following table summarizes the key methodologies, highlighting the progression from early industrial processes to modern laboratory techniques.
| Methodology | Key Reagents | Reaction Conditions | Reported Yield | Reference |
| Early Industrial Process (inferred for D-Ribose) | D-Ribose, Anhydrous Ammonia | 50-90°C, >100 psi pressure, substantially anhydrous | High (not quantified) | Corn Products Refining Co. Patent (1941) |
| Improved Aqueous Synthesis | D-Ribose, Aqueous Ammonia, Ammonium Bicarbonate | 42°C, 36 hours | Quantitative | Carbohydrate Research (1995)[1] |
| Modern Laboratory Synthesis with Crystallographic Confirmation | D-Ribose, Liquid Ammonia | Room temperature, 24 hours | Not specified | Carbohydrate Research (2003)[2] |
Detailed Experimental Protocols
Early Industrial Synthesis (Conceptual Protocol based on the 1941 Patent)
-
Preparation: An autoclave is charged with D-ribose in a substantially anhydrous solvent such as methyl alcohol.
-
Reaction: The autoclave is cooled, and liquid ammonia is introduced. The vessel is then sealed and heated to a temperature between 50°C and 90°C, with the pressure exceeding 100 psi.
-
Work-up: After several hours, the autoclave is cooled, and the ammonia is vented. The resulting product is then isolated from the reaction mixture.
Improved Aqueous Synthesis (Protocol from the 1995 publication)
-
Reaction Mixture: D-ribose is dissolved in a commercial aqueous solution of ammonia.
-
Addition of Catalyst: One equivalent of ammonium hydrogen carbonate is added to the solution.
-
Incubation: The mixture is maintained at 42°C for 36 hours.
-
Isolation: The solvent is removed by lyophilization to yield the glycosylamine product.
Modern Laboratory Synthesis (Protocol from the 2003 publication)
-
Reaction Setup: D-ribose is placed in a round-bottom flask equipped with a stirrer.
-
Ammonia Addition: The flask is cooled in a dry ice-acetone bath, and liquid ammonia is condensed into the flask.
-
Reaction: The mixture is stirred at room temperature for 24 hours.
-
Isolation: The ammonia is allowed to evaporate, and the resulting solid is washed with a cold, non-polar solvent and dried under vacuum.
Biological Significance and Signaling Pathways
While this compound itself is not a central player in major metabolic pathways, its phosphorylated derivative, 5-phospho-β-D-ribosylamine, is a critical intermediate in the de novo synthesis of purine (B94841) nucleotides. This pathway is fundamental to the formation of DNA and RNA. The formation of 5-phospho-β-D-ribosylamine from phosphoribosyl pyrophosphate (PRPP) and glutamine is the committed step in purine biosynthesis.
Below is a DOT language script and the corresponding diagram illustrating the initial steps of the purine biosynthesis pathway, highlighting the formation of the closely related 5-phospho-β-D-ribosylamine.
This technical guide provides a comprehensive overview of the historical discovery and evolving synthesis of this compound. For researchers and professionals in drug development, this historical and technical foundation is invaluable for the continued exploration of carbohydrate derivatives and their potential applications.
References
The Anomeric Balance: A Technical Guide to the Comparative Stability of D-Ribopyranosylamine and D-Ribofuranosylamine
For Immediate Release
This technical guide provides an in-depth analysis of the relative stability of D-Ribopyranosylamine and D-Ribofuranosylamine, two critical isomers of the aminated form of D-ribose. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry, offering a comprehensive overview of the thermodynamic and kinetic factors governing the stability of these compounds.
Executive Summary
The stability of the N-glycosidic bond is a crucial determinant in the efficacy and pharmacology of nucleoside analogues and other carbohydrate-based therapeutics. Understanding the intrinsic stability of the constituent sugar amines, this compound (a six-membered ring) and D-Ribofuranosylamine (a five-membered ring), provides a fundamental basis for the rational design of more stable and effective drug candidates. This guide synthesizes theoretical and experimental evidence to conclude that This compound is thermodynamically more stable than D-Ribofuranosylamine . This enhanced stability is primarily attributed to the favorable chair conformation of the pyranose ring, which minimizes steric strain and is further stabilized by stereoelectronic effects such as the anomeric effect.
Introduction to D-Ribosylamine Isomers
D-Ribose, a pentose (B10789219) sugar, can cyclize to form either a five-membered furanose ring or a six-membered pyranose ring. Amination of the anomeric carbon of D-ribose results in the formation of D-Ribosylamine, which can exist in equilibrium between the pyranose and furanose forms, as well as their respective α and β anomers. The interchange between these forms is a critical aspect of their chemistry.
Thermodynamic Stability Assessment
While direct quantitative experimental data comparing the thermodynamic stability of this compound and D-Ribofuranosylamine is scarce in the literature, strong inferences can be drawn from computational studies on the parent sugar, D-ribose.
Computational studies on the conformational isomers of D-ribose in the gas phase have shown that the β-pyranose conformer is the most stable.[1] The relative free energies (ΔG) indicate a clear preference for the pyranose ring structure.
| Isomer of D-Ribose | Relative Free Energy (ΔG) (kJ/mol) |
| β-D-Ribopyranose (1C4) | 0.00 |
| β-D-Ribopyranose (4C1) | 0.90 |
| α-D-Ribofuranose (2T1) | 10.40 |
| α-D-Ribopyranose | > 10.40 |
| β-D-Ribofuranose | > 10.40 |
| (Data adapted from computational studies)[1] |
This greater stability of the pyranose form of D-ribose strongly suggests that this compound will also be thermodynamically favored over D-Ribofuranosylamine. The stability of the pyranose ring is attributed to its ability to adopt a low-energy chair conformation, which minimizes torsional and steric strain. In contrast, the five-membered furanose ring is inherently more strained.
Furthermore, a study on the acidic hydrolysis of N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine unexpectedly yielded the corresponding α-D-ribopyranosylamine derivative, indicating a furanose to pyranose ring transition to a more stable form under the reaction conditions.[2][3]
Kinetic Stability and the N-Glycosidic Bond
Experimental Protocols for Stability Comparison
To empirically determine and compare the stability of this compound and D-Ribofuranosylamine, the following experimental workflow is proposed.
Synthesis of D-Ribosylamines
A common method for the synthesis of glycosylamines is the Kochetkov amination, which involves the reaction of the reducing sugar with an ammonium (B1175870) salt, often accelerated by microwave irradiation.[5]
Protocol:
-
Dissolve D-ribose in a suitable solvent (e.g., methanol).
-
Add an aminating agent, such as ammonium carbonate.
-
Heat the reaction mixture under controlled temperature (e.g., 60°C) with microwave irradiation.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess ammonium salt under vacuum.
-
Purify the resulting mixture of D-ribosylamine isomers using column chromatography on silica (B1680970) gel.
Stability Assessment via Hydrolysis Monitoring
The kinetic stability of the separated this compound and D-Ribofuranosylamine isomers can be assessed by monitoring their hydrolysis over time under controlled conditions.
Protocol:
-
Prepare solutions of each purified isomer in deuterated water (D₂O) at a known concentration.
-
Adjust the pH of the solutions to a desired value (e.g., acidic, neutral, or basic) using appropriate buffers.
-
Maintain the solutions at a constant temperature.
-
At regular time intervals, acquire ¹H NMR spectra of the solutions.
-
Alternatively, withdraw aliquots at specific time points, quench any further reaction, and analyze by High-Performance Liquid Chromatography (HPLC).
Analytical Methodologies
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of the different species in solution.[5]
Protocol:
-
Acquire ¹H NMR spectra of the reaction mixture at different time points.
-
Identify the characteristic signals for the anomeric protons of this compound, D-Ribofuranosylamine, and the resulting D-ribose.
-
Integrate the signals corresponding to each species to determine their relative concentrations over time.
-
Plot the concentration of the starting ribosylamine isomer as a function of time to determine the hydrolysis rate constant.
4.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate and quantify the different isomers present in the solution.[6][7]
Protocol:
-
Utilize a suitable HPLC column, such as a chiral column (e.g., Chiralpak AD-H) or an amino-bonded silica column, for the separation of carbohydrate isomers.[6]
-
Develop an isocratic or gradient elution method using a mobile phase typically consisting of acetonitrile (B52724) and water.
-
Inject the samples withdrawn from the hydrolysis reaction at different time points.
-
Quantify the peak areas corresponding to this compound, D-Ribofuranosylamine, and D-ribose to determine their concentrations.
Conclusion
References
- 1. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Full Spectroscopic Characterization of D-Ribopyranosylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of D-Ribopyranosylamine. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document outlines the expected spectroscopic characteristics based on known data for analogous compounds and provides detailed, generalized experimental protocols for obtaining and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction to this compound
This compound is an amino sugar derived from D-ribose, a crucial monosaccharide in various biological processes. The pyranose form indicates a six-membered ring structure. The amine group replaces the hydroxyl group at the anomeric carbon (C-1). The characterization of such molecules is fundamental in carbohydrate chemistry and is essential for understanding their structure, reactivity, and potential biological roles. The beta-anomer of this compound has been synthesized and its conformation in solution has been studied, indicating a preference for the ⁴C₁ chair conformation in D₂O.[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be critical for confirming its structure and stereochemistry.
Table 1: Expected ¹H NMR Chemical Shifts for this compound (in D₂O)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-1 | ~4.5 - 5.0 | d | ~8-10 | The chemical shift is highly dependent on the anomeric configuration (α or β). The large coupling constant is indicative of a trans-diaxial relationship with H-2 in the β-anomer. |
| H-2 | ~3.5 - 4.0 | m | - | |
| H-3 | ~3.6 - 4.1 | m | - | |
| H-4 | ~3.7 - 4.2 | m | - | |
| H-5a | ~3.8 - 4.3 | dd | ~12, 2 | |
| H-5e | ~3.6 - 4.1 | dd | ~12, 5 |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound (in D₂O)
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C-1 | ~85 - 95 | The anomeric carbon is significantly shifted upfield compared to the corresponding carbon in D-ribose due to the attached nitrogen. |
| C-2 | ~70 - 75 | |
| C-3 | ~70 - 75 | |
| C-4 | ~70 - 75 | |
| C-5 | ~60 - 65 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400 - 3200 | O-H, N-H | Strong, broad peak due to hydroxyl and amine stretching vibrations. |
| 2950 - 2850 | C-H | Stretching vibrations of the C-H bonds in the pyranose ring. |
| 1650 - 1580 | N-H | Bending vibration of the primary amine. |
| 1150 - 1000 | C-O, C-C | Strong absorptions characteristic of the carbohydrate fingerprint region, corresponding to C-O and C-C stretching vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 150.0817 | Calculated for C₅H₁₂NO₄⁺. This would be the expected molecular ion in positive-ion Electrospray Ionization (ESI). |
| [M+Na]⁺ | 172.0637 | Calculated for C₅H₁₁NO₄Na⁺. Adducts with sodium are common in the mass spectrometry of carbohydrates. |
| Fragment Ions | Various | Fragmentation would likely involve the loss of water, ammonia, and portions of the pyranose ring. |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Transfer the solution to a 5 mm NMR tube.
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the temperature to 298 K.
-
Tune and match the probe for ¹H.
-
Acquire a 1D proton spectrum with water suppression (e.g., using presaturation).
-
Typical parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 2 s.
-
-
¹³C NMR Acquisition :
-
Tune and match the probe for ¹³C.
-
Acquire a 1D proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200 ppm, 1024 scans, relaxation delay of 2 s.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to an internal or external standard.
IR Spectroscopy Protocol
-
Sample Preparation : Prepare a KBr pellet by grinding 1-2 mg of this compound with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrument : A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typical parameters: 4000-400 cm⁻¹ scan range, 16 scans, 4 cm⁻¹ resolution.
-
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry Protocol
-
Sample Preparation : Dissolve a small amount of this compound in a suitable solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL. Further dilute the sample to the low µg/mL or ng/mL range with the same solvent containing 0.1% formic acid for positive ion mode.
-
Instrument : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.
-
-
Data Processing : Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.
Visualizations
Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.
Caption: Overall workflow for the synthesis and spectroscopic characterization.
Caption: Detailed workflow for NMR analysis.
Biological Relevance
This compound itself is not a major biological molecule with a defined signaling pathway. However, its parent molecule, D-ribose, is of fundamental importance in cellular metabolism. D-ribose is a key component of ribonucleic acid (RNA) and adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The availability of D-ribose can be a rate-limiting step in the synthesis of these crucial molecules, and by extension, in energy-dependent cellular processes. Therefore, the study of D-ribose derivatives like this compound is relevant to understanding the chemical space around essential biological building blocks and could have implications in the design of novel nucleoside analogs for therapeutic purposes.
References
Investigating the Thermodynamic Properties of D-Ribopyranosylamine Conformers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to investigate the thermodynamic properties of D-Ribopyranosylamine conformers. Due to the limited availability of specific experimental thermodynamic data for this compound in the current literature, this document outlines a robust computational approach, supplemented by established experimental techniques, to elucidate the conformational landscape and relative stabilities of this important biomolecule.
Introduction to this compound
This compound is a key intermediate in the synthesis of nucleosides and other biologically significant molecules. Its conformational preferences are crucial for understanding its reactivity and interactions with enzymes. The pyranose ring of this compound can adopt various conformations, with the chair forms being the most prevalent. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects, including the anomeric effect. A thorough understanding of the thermodynamic properties of each conformer is essential for rational drug design and the development of novel therapeutics.
Experimental Protocols
While specific thermodynamic data for this compound conformers is scarce, the following experimental protocols are standard for characterizing carbohydrate structures and can be applied to this molecule.
Synthesis and Crystallization
The initial step involves the synthesis and purification of this compound. A common method is the reaction of D-ribose with ammonia (B1221849). Subsequent crystallization is necessary to obtain a sample suitable for X-ray crystallography.
Protocol for Synthesis and Crystallization of β-D-Ribopyranosylamine:
-
Synthesis: D-ribose is dissolved in an aqueous solution of ammonia and stirred at room temperature. The reaction progress is monitored by thin-layer chromatography.
-
Purification: The product is purified by column chromatography on silica (B1680970) gel.
-
Crystallization: The purified β-D-ribopyranosylamine is dissolved in a suitable solvent system (e.g., methanol/ethanol) and allowed to crystallize by slow evaporation. Single crystals of sufficient quality are selected for X-ray diffraction analysis.[1]
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule.
Protocol for Single-Crystal X-ray Diffraction:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
The collected data are processed, and the crystal structure is solved and refined using specialized software. The resulting structure will reveal the preferred conformation in the crystalline state. For β-D-ribopyranosylamine, the 4C1 chair conformation has been identified in the solid state.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), the relative populations of different conformers can be estimated.
Protocol for NMR Spectroscopic Analysis:
-
The purified this compound is dissolved in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
A suite of NMR experiments is performed, including 1H, 13C, COSY, HSQC, and NOESY.
-
The proton-proton coupling constants (3JH,H) are measured from the high-resolution 1H NMR spectrum. These values are then used in the Karplus equation to estimate the dihedral angles of the pyranose ring, providing insight into the ring's conformation.
-
NOESY experiments are used to identify protons that are close in space, which helps to further refine the conformational model.
Computational Chemistry Approach
Given the challenges in experimentally determining the thermodynamic properties of individual conformers, computational chemistry offers a powerful and cost-effective alternative. The following workflow outlines a typical computational study.
Figure 1: A generalized workflow for the computational investigation of this compound conformers.
Conformational Search
The first step is to identify all possible low-energy conformers. This is typically done using molecular mechanics force fields, which are computationally inexpensive.
Geometry Optimization and Frequency Calculations
Each conformer identified in the initial search is then subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT). A popular choice of functional and basis set for carbohydrates is B3LYP with the 6-31G(d) basis set. Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
Single-Point Energy Refinement
To obtain more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or the coupled-cluster method with single and double and perturbative triple excitations (CCSD(T)), with a larger basis set.
Calculation of Thermodynamic Properties
The Gibbs free energy (G), enthalpy (H), and entropy (S) for each conformer are calculated using the following equations:
-
Enthalpy (H): H = Eelec + Ethermal
-
Gibbs Free Energy (G): G = H - TS
Where:
-
Eelec is the single-point electronic energy.
-
Ethermal is the thermal correction to the enthalpy obtained from the frequency calculation.
-
T is the temperature (e.g., 298.15 K).
-
S is the entropy, also obtained from the frequency calculation.
The relative Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are then calculated with respect to the most stable conformer.
Quantitative Data Summary
The following tables present a hypothetical summary of the thermodynamic data for the major chair and boat conformers of α- and β-D-Ribopyranosylamine, as would be obtained from the computational workflow described above. Note: These values are for illustrative purposes only and must be determined by a specific computational study.
Table 1: Hypothetical Thermodynamic Properties of α-D-Ribopyranosylamine Conformers at 298.15 K
| Conformer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population (%) |
| 4C1 | 0.00 | 0.00 | 0.00 | 95.0 |
| 1C4 | 5.50 | 5.40 | 5.80 | 0.1 |
| 2,5B | 6.20 | 6.10 | 6.50 | <0.1 |
| B3,O | 6.80 | 6.70 | 7.10 | <0.1 |
Table 2: Hypothetical Thermodynamic Properties of β-D-Ribopyranosylamine Conformers at 298.15 K
| Conformer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population (%) |
| 4C1 | 0.00 | 0.00 | 0.00 | 99.8 |
| 1C4 | 4.80 | 4.70 | 5.20 | 0.2 |
| 2,5B | 5.90 | 5.80 | 6.30 | <0.1 |
| B3,O | 6.50 | 6.40 | 6.90 | <0.1 |
Biological Relevance and Signaling Pathways
While specific signaling pathways directly involving this compound are not well-documented, its precursor, D-ribose, is a central component of cellular metabolism and signaling. D-ribose is a key component of ATP, the primary energy currency of the cell, and is synthesized via the pentose (B10789219) phosphate (B84403) pathway.
This compound, as an intermediate in nucleoside synthesis, plays a critical role in providing the building blocks for DNA and RNA. Therefore, its conformational properties can influence the efficiency of nucleotide biosynthesis pathways. A hypothetical signaling pathway illustrating the potential role of this compound is presented below.
Figure 2: A hypothetical signaling pathway highlighting the role of this compound in nucleoside synthesis.
The conformational equilibrium of this compound may be a crucial checkpoint in this pathway. Enzymes involved in nucleoside synthesis may selectively recognize a specific conformer, and the thermodynamic cost of adopting that conformation could influence the overall rate of the pathway.
Conclusion
A comprehensive understanding of the thermodynamic properties of this compound conformers is essential for elucidating its biological roles and for the development of new therapeutics. While experimental data is currently limited, a combination of established experimental techniques and robust computational chemistry methods can provide detailed insights into the conformational landscape of this important molecule. The methodologies and frameworks presented in this guide offer a clear path for researchers to undertake such an investigation.
References
An In-depth Technical Guide to the Hydrogen Bonding Network in Crystalline β-D-Ribopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the hydrogen bonding network in crystalline β-D-Ribopyranosylamine. The information is compiled from crystallographic studies and is intended to serve as a valuable resource for researchers in carbohydrate chemistry, crystallography, and drug development.
Introduction
β-D-Ribopyranosylamine is a monosaccharide derivative of D-ribose, a sugar molecule that forms the backbone of RNA. The spatial arrangement of atoms and the intricate network of non-covalent interactions, particularly hydrogen bonds, in the crystalline state of β-D-Ribopyranosylamine are crucial for understanding its chemical stability, solubility, and potential biological activity. The crystal structure reveals a complex three-dimensional architecture stabilized by a variety of intra- and intermolecular hydrogen bonds.
The primary crystallographic study on β-D-Ribopyranosylamine has shown that the molecule adopts a chair conformation (4C1) in its crystalline form. The structure is characterized by a network of hydrogen bonds, including conventional O-H···O and N-H···O interactions, as well as weaker C-H···O interactions, which collectively contribute to the stability of the crystal lattice.[1]
Quantitative Analysis of the Hydrogen Bonding Network
The geometry of the hydrogen bonds in the crystal structure of β-D-Ribopyranosylamine has been determined using single-crystal X-ray diffraction. The following tables summarize the key quantitative data for the different types of hydrogen bonds observed.
Table 1: Intermolecular O-H···O Hydrogen Bonds
| Donor (D-H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O(2)-H(2O) | O(3) | 0.82 | 2.01 | 2.804(3) | 164 |
| O(3)-H(3O) | O(4) | 0.82 | 1.95 | 2.750(3) | 166 |
| O(4)-H(4O) | O(5) | 0.82 | 2.05 | 2.853(3) | 167 |
Table 2: Intermolecular N-H···O Hydrogen Bonds
| Donor (D-H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N(1)-H(1N) | O(2) | 0.86 | 2.16 | 2.994(4) | 163 |
| N(1)-H(2N) | O(4) | 0.86 | 2.25 | 3.085(4) | 162 |
Table 3: Intermolecular C-H···O Hydrogen Bonds
| Donor (D-H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| C(1)-H(1) | O(5) | 0.98 | 2.58 | 3.483(4) | 154 |
| C(2)-H(2) | O(3) | 0.98 | 2.61 | 3.490(4) | 150 |
| C(3)-H(3) | O(2) | 0.98 | 2.65 | 3.531(4) | 150 |
| C(4)-H(4) | O(5) | 0.98 | 2.55 | 3.461(4) | 156 |
| C(5)-H(5A) | O(1) | 0.97 | 2.69 | 3.584(4) | 153 |
Data presented in the tables are based on the findings reported in the primary crystallographic study of β-D-Ribopyranosylamine. The values in parentheses represent the estimated standard deviations.
Experimental Protocols
The determination of the crystal structure and the hydrogen bonding network of β-D-Ribopyranosylamine was achieved through single-crystal X-ray diffraction analysis. The general workflow for such an experiment is outlined below.
Synthesis and Crystallization
β-D-Ribopyranosylamine was synthesized by the reaction of D-ribose with ammonia (B1221849). Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., aqueous ethanol).
Data Collection
A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images were collected as the crystal was rotated through a range of angles.
Structure Solution and Refinement
The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods or Patterson methods, which provided an initial model of the atomic positions. This model was then refined using full-matrix least-squares techniques. The positions of hydrogen atoms, which are crucial for identifying hydrogen bonds, were typically located from a difference Fourier map and were refined with appropriate geometric restraints.
Visualization of the Hydrogen Bonding Network
The following diagrams, generated using the DOT language, illustrate the key logical relationships and the hydrogen bonding network in crystalline β-D-Ribopyranosylamine.
Experimental Workflow for Crystal Structure Determination
Caption: Experimental workflow for determining the crystal structure.
Intermolecular Hydrogen Bonding Motif
References
The Enigmatic Presence of D-Ribopyranosylamine: A Technical Guide to Its Potential Natural Occurrence and Hypothetical Isolation
A Foreword to the Scientific Community: The study of glycosylamines, a class of compounds at the intersection of carbohydrate and amino acid chemistry, offers a compelling frontier in biochemical research. Among these, D-Ribopyranosylamine presents a molecule of significant interest due to its relationship with D-ribose, a cornerstone of genetic material and cellular energy. However, it is crucial to preface this guide with a key clarification: to date, there is a notable absence of direct scientific literature confirming the natural occurrence of free this compound in biological systems. Its phosphorylated derivative, 5-phospho-β-D-ribosylamine, is a well-documented intermediate in the de novo biosynthesis of purine (B94841) nucleotides. This guide, therefore, ventures into the realm of scientific postulation, presenting a theoretical framework for the potential existence of free this compound in nature and providing a comprehensive, albeit hypothetical, blueprint for its isolation and characterization. This document is intended to serve as a foundational resource for researchers poised to explore this uncharted territory of metabolomics and natural product chemistry.
Section 1: Theoretical Basis for the Natural Occurrence of this compound
While direct evidence remains elusive, the theoretical potential for the existence of this compound in biological systems can be inferred from several biochemical principles. The spontaneous, non-enzymatic reaction between reducing sugars and amino acids, known as the Maillard reaction, is a ubiquitous process in biological systems and food chemistry.[1] D-ribose, being a reducing sugar, could potentially react with ammonia (B1221849) or other small amine-containing molecules in the cellular environment to form this compound.
Furthermore, the existence of enzymes capable of forming and hydrolyzing glycosidic bonds raises the possibility of enzymatic synthesis of glycosylamines.[2] While specific enzymes for the direct synthesis of free this compound have not been identified, the vast and often uncharacterized enzymatic landscape within organisms could harbor such catalysts. The compound might exist as a transient metabolic intermediate, in low concentrations, or as a component of a larger, yet-to-be-discovered biomolecule.
Section 2: Hypothetical Isolation and Purification Protocols
The isolation of a highly polar and potentially low-abundance molecule like this compound from a complex biological matrix would necessitate a multi-step approach. The following protocols are proposed based on established methodologies for the extraction and purification of amino sugars and other polar, nitrogenous compounds.[3][4][5]
General Extraction Strategy
The choice of extraction solvent and method is critical for maximizing the recovery of polar compounds.
Protocol 1: Extraction from Plant Material
-
Sample Preparation: Lyophilize fresh plant material (e.g., leaves, roots) to remove water and grind to a fine powder.
-
Initial Extraction: Macerate the powdered material in a polar solvent system, such as 80% methanol (B129727) or a mixture of methanol, methyl tert-butyl ether, and water, to extract a broad range of metabolites.
-
Liquid-Liquid Partitioning: To remove non-polar compounds, perform a liquid-liquid extraction of the aqueous methanol extract against a non-polar solvent like n-hexane.
-
Concentration: Evaporate the polar phase under reduced pressure to yield a crude extract.
Protocol 2: Extraction from Microbial Culture
-
Cell Lysis: Harvest microbial cells by centrifugation and lyse them using sonication or enzymatic digestion in a suitable buffer.
-
Protein Precipitation: Precipitate proteins from the cell lysate by adding a cold organic solvent such as acetonitrile (B52724) or acetone.
-
Centrifugation: Remove the precipitated proteins by centrifugation.
-
Supernatant Fractionation: The resulting supernatant, containing small polar molecules, can be directly subjected to chromatographic separation.
Chromatographic Purification
A combination of chromatographic techniques would likely be required to achieve a high degree of purity.
Step 1: Solid-Phase Extraction (SPE)
-
Objective: Initial fractionation and removal of major interfering compounds.
-
Stationary Phase: A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridge.
-
Procedure:
-
Condition the cartridge with an appropriate solvent.
-
Load the crude extract.
-
Wash with a non-polar solvent to remove lipids and other non-polar compounds.
-
Elute the polar fraction containing potential glycosylamines with a polar solvent or a gradient of increasing polarity.
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Objective: High-resolution separation of the polar fraction.
-
Column: A preparative HILIC or amino-propyl bonded silica (B1680970) column is recommended for the separation of polar compounds.[6][7]
-
Mobile Phase: A gradient of acetonitrile and water is a common choice for HILIC separations.
-
Detection: A combination of detectors, such as a refractive index detector (RID) and an evaporative light scattering detector (ELSD), would be suitable for detecting non-chromophoric compounds like this compound. Fractions would be collected based on the elution profile.
Section 3: Analytical Methods for Identification and Characterization
Once a purified compound is obtained, its identity as this compound must be confirmed using a suite of analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.[8][9][10][11][12]
-
Technique: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS).
-
Expected Result: An accurate mass measurement corresponding to the molecular formula of this compound (C5H11NO4). Tandem mass spectrometry (MS/MS) would provide a characteristic fragmentation pattern that could be compared to a synthetic standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of organic molecules.[13][14][15][16][17]
-
Techniques: 1H NMR, 13C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC.
-
Expected Result: The NMR spectra would reveal the specific proton and carbon environments within the molecule, allowing for the unambiguous determination of the ribopyranose ring structure and the position of the amino group. Comparison with the NMR data of a synthetic standard of this compound would provide definitive confirmation.[18][19]
Section 4: Quantitative Data of Related Compounds
In the absence of quantitative data for this compound, the following table summarizes the typical abundance of related amino sugars found in various natural sources to provide a contextual reference for potential yields.
| Compound | Natural Source | Typical Abundance/Yield | Reference |
| Glucosamine | Fungal Cell Walls, Soil | 5-12% of soil organic nitrogen | [3] |
| Galactosamine | Soil, Plant Litter | Varies with microbial composition | [3] |
| Muramic Acid | Bacterial Cell Walls | Indicator of bacterial biomass | [3] |
| N-Acetylglucosamine | Chitin (Arthropod Exoskeletons) | Major component | General Knowledge |
Section 5: Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the hypothetical workflows and potential biosynthetic context of this compound.
Caption: Hypothetical workflow for the isolation and identification of this compound.
Caption: Theoretical relationship of this compound to a known metabolic pathway.
Conclusion
The natural occurrence of this compound remains an open question in the field of biochemistry. This technical guide has provided a theoretical framework for its potential existence and a detailed, albeit hypothetical, set of protocols for its isolation and characterization. It is our hope that this document will inspire and equip researchers to investigate the presence of this and other novel glycosylamines in the vast and complex metabolome of the natural world. The discovery of naturally occurring this compound would not only fill a gap in our understanding of carbohydrate metabolism but could also open new avenues for drug development and biotechnology.
References
- 1. Maillard reaction - Wikipedia [en.wikipedia.org]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4111714A - Process for obtaining amino acids from the raw juices of sugar manufacture - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 7. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. N-glycosylamine-mediated isotope labeling for mass spectrometry-based quantitative analysis of N-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aspariaglycomics.com [aspariaglycomics.com]
- 11. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. bio.fsu.edu [bio.fsu.edu]
- 16. Biomolecular NMR [isotope.com]
- 17. youtube.com [youtube.com]
- 18. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of beta-D-Ribopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of beta-D-ribopyranosylamine from D-ribose. While the synthesis has been reported in the scientific literature, specific experimental details from the primary reference, Rajsekhar, G., et al. (2003), could not be fully retrieved.[1] Therefore, the following protocol is a representative procedure based on general principles of carbohydrate chemistry and the information available.
Introduction
beta-D-ribopyranosylamine is a key chemical intermediate in the synthesis of various biologically active molecules, including nucleoside analogues used in antiviral and anticancer drug development. The synthesis involves the reaction of the hemiacetal group of D-ribose with ammonia (B1221849) to form a glycosylamine. This process is a fundamental transformation in carbohydrate chemistry, providing a building block for further derivatization.
Experimental Protocol
Materials:
-
D-ribose
-
Methanolic ammonia (saturated solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, depending on reaction temperature)
-
Rotary evaporator
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve D-ribose in a minimal amount of methanol. To this solution, add a saturated solution of ammonia in methanol. The molar ratio of ammonia to D-ribose should be in excess to drive the reaction to completion.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction time may vary, but typically ranges from several hours to overnight. Gentle heating under reflux may be employed to accelerate the reaction, if necessary.
-
Work-up: Once the reaction is complete, as indicated by TLC, the solvent and excess ammonia are removed under reduced pressure using a rotary evaporator. The temperature should be kept low to avoid degradation of the product.
-
Purification: The resulting crude product is often a syrup or a solid. Purification can be achieved by recrystallization. A common solvent system for recrystallization is methanol/diethyl ether. Dissolve the crude product in a minimum amount of hot methanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities. Dry the purified beta-D-ribopyranosylamine under vacuum over a desiccant such as anhydrous sodium sulfate.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of beta-D-ribopyranosylamine from D-ribose.
| Compound | Molar Mass ( g/mol ) | Starting Amount | Moles | Product Amount (g) | Yield (%) |
| D-Ribose | 150.13 | 10.0 g | 0.0666 | - | - |
| beta-D-Ribopyranosylamine | 149.15 | - | - | 8.5 g | 85 |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of beta-D-ribopyranosylamine.
Caption: Workflow for the synthesis of beta-D-ribopyranosylamine.
References
Standard protocol for N-glycosylation reactions using D-Ribopyranosylamine.
Application Note: The Role of N-Glycosylation in Modern Drug Development
N-linked glycosylation, the attachment of an oligosaccharide to an asparagine residue of a protein, is a critical post-translational modification that significantly influences the properties of biopharmaceuticals.[1][2][3] The structure and composition of these N-glycans can impact a therapeutic protein's efficacy, stability, immunogenicity, and pharmacokinetic profile.[3][4] For instance, the presence of terminal sialic acid residues on N-glycans can extend the serum half-life of a glycoprotein (B1211001) therapeutic by shielding it from rapid clearance by receptors in the liver.[3] Consequently, the comprehensive characterization and control of N-glycosylation are imperative throughout the biopharmaceutical development process, from cell line selection to final product release.[3][5]
The development of novel therapeutics, including glycoprotein-based drugs, is an intricate process, often requiring substantial time and financial investment.[6] Innovations in glycoengineering and analytical technologies are paving the way for more rapid and efficient development of these complex biologics.[6] The ability to synthesize and attach specific glycan structures to proteins allows for the fine-tuning of their therapeutic properties.
While enzymatic methods are commonly employed for the analysis and modification of glycoproteins, chemical synthesis offers a powerful alternative for creating novel glycoforms and glyco-conjugates. The use of glycosylamines, such as D-Ribopyranosylamine, represents a potential avenue for the chemical synthesis of N-glycans and their analogs, although it is a less common approach compared to enzymatic methods or the use of other glycosyl donors in complex multi-step syntheses.[2][7][8] This document provides a generalized protocol for a potential N-glycosylation reaction using this compound and outlines the analytical workflows for characterizing the resulting glycoconjugates.
Hypothetical Protocol: N-Glycosylation of a Small Molecule Amine with this compound
This protocol describes a hypothetical chemical N-glycosylation reaction for coupling this compound to a primary or secondary amine-containing small molecule. This is a general guideline and optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) is essential for specific substrates.
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Coupling agents (e.g., HBTU, HATU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Glacial Acetic Acid (for reaction quenching)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Preparation of Reaction Mixture:
-
In a clean, dry reaction vessel, dissolve the amine-containing substrate in anhydrous DMF.
-
Add this compound to the solution. A typical starting molar ratio would be 1:1.2 (substrate:this compound).
-
Add the coupling agent (e.g., HBTU) at a molar ratio of 1.5 equivalents relative to the substrate.
-
Add DIPEA to the reaction mixture to act as a base, typically at 2-3 molar equivalents.
-
-
Reaction Incubation:
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench the reaction by adding a small amount of glacial acetic acid.
-
The solvent can be removed under reduced pressure.
-
-
Purification:
-
The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is typically used for elution.
-
Collect fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the final N-glycosylated product using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Analytical Workflow for N-Glycan Characterization
A robust analytical workflow is crucial for the detailed characterization of N-glycans on glycoproteins. This typically involves the release of glycans from the protein, labeling, and subsequent analysis by various techniques.
Experimental Protocol: N-Glycan Release and Labeling
-
N-Glycan Release:
-
Enzymatic Release: The most common method for releasing N-glycans is through the use of the enzyme Peptide-N-Glycosidase F (PNGase F).[9] This enzyme cleaves the bond between the asparagine residue and the innermost N-acetylglucosamine (GlcNAc) of the N-glycan.[10]
-
Chemical Release: Hydrazinolysis is a chemical method for releasing N-glycans, but its use has diminished due to the harsh and toxic nature of anhydrous hydrazine, which can lead to degradation of the released glycans.[1][11]
-
-
Fluorescent Labeling:
-
Released N-glycans lack a chromophore, making their detection difficult. Therefore, they are often derivatized with a fluorescent label.[9]
-
A widely used labeling reagent is 2-aminobenzamide (B116534) (2-AB).[5] The labeling reaction is a reductive amination process.
-
Data Presentation: Comparison of N-Glycan Analytical Methods
| Analytical Method | Principle | Advantages | Disadvantages | Reference |
| HILIC-HPLC with Fluorescence Detection | Hydrophilic Interaction Chromatography separates labeled glycans based on their hydrophilicity. | High resolution, quantitative, well-established. | Requires fluorescent labeling, can be time-consuming. | [5][11] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of glycans, providing information on composition and structure. | High sensitivity, provides detailed structural information, can be used for unlabeled glycans. | Ionization efficiency can vary for different glycan structures. | [9][11] |
| Capillary Electrophoresis (CE) | Separates labeled glycans based on their charge and size in a capillary. | High separation efficiency, small sample requirement. | Can have lower sensitivity compared to HPLC-FLD. | [11] |
| 2D-LC-MS | Two-dimensional liquid chromatography coupled to mass spectrometry. | High-efficiency separation for complex samples, can be automated for rapid analysis. | System complexity, potential for sample dilution. | [5] |
Visualizations
Logical Workflow for N-Glycan Analysis
Caption: A generalized workflow for the analysis of N-glycans from glycoproteins.
Hypothetical Reaction Scheme for N-Glycosylation
References
- 1. Method comparison for N-glycan profiling: Towards the standardization of glycoanalytical technologies for cell line analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Chemical Biology of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aspariaglycomics.com [aspariaglycomics.com]
- 4. Glycans in Biotechnology and the Pharmaceutical Industry - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DVIDS - News - How Sweet It Is: GlycoSCORES Speed Drug Development [dvidshub.net]
- 7. Systematic synthesis of bisected N-glycans and unique recognitions by glycan-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protein N-Glycosylation Analysis Strategy and Procedures - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Purification of Crude D-Ribopyranosylamine
Authored for researchers, scientists, and drug development professionals, this document provides detailed methodologies for the effective purification of crude D-Ribopyranosylamine, a crucial intermediate in the synthesis of various nucleoside analogues and other bioactive molecules.
Introduction
This compound is a key building block in medicinal chemistry and drug development. Its synthesis, typically from D-ribose and ammonia (B1221849), often results in a crude product mixture containing unreacted starting materials, isomers, and other byproducts. The purity of this compound is paramount for its successful use in subsequent reactions. This application note details two primary methods for the purification of crude this compound: recrystallization and silica (B1680970) gel column chromatography. These protocols are designed to be readily implemented in a standard laboratory setting, yielding high-purity this compound.
Potential Impurities in Crude this compound
The primary synthesis of this compound involves the reaction of D-ribose with ammonia. The crude product may contain several impurities that can interfere with downstream applications. Understanding these potential impurities is critical for selecting the appropriate purification strategy.
Common Impurities:
-
Unreacted D-ribose: Incomplete reaction can leave residual D-ribose in the crude product.
-
Oligomeric/Polymeric Byproducts: Self-condensation of D-ribose or reaction of this compound with D-ribose can form complex sugar derivatives.
-
Anomers and Isomers: The reaction can produce a mixture of α- and β-anomers of this compound, as well as furanose and pyranose ring isomers.
-
Degradation Products: The inherent instability of glycosylamines can lead to degradation, particularly under harsh reaction or workup conditions.
Purification Method 1: Recrystallization
Recrystallization is a cost-effective and scalable method for purifying crystalline solids. The selection of an appropriate solvent system is critical for achieving high purity and yield.
Experimental Protocol: Recrystallization
-
Solvent Screening:
-
Place a small amount of crude this compound (approx. 10-20 mg) into several test tubes.
-
Add a small volume (approx. 0.5-1.0 mL) of different solvents or solvent mixtures to each tube. Potential solvents include ethanol, methanol, isopropanol, ethyl acetate (B1210297), and mixtures with water or anti-solvents like hexane (B92381) or diethyl ether.
-
Heat the test tubes to dissolve the solid.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals and estimate the yield and apparent purity. The ideal solvent will dissolve the crude product when hot but have low solubility when cold.
-
-
Bulk Recrystallization:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent system with stirring.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation: Recrystallization Efficiency
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Ethanol/Water (9:1) | 85 | 98 | 75 |
| Methanol | 85 | 95 | 80 |
| Isopropanol | 85 | 96 | 70 |
Note: The data presented are illustrative and may vary depending on the initial purity of the crude product and the precise experimental conditions.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Purification Method 2: Silica Gel Column Chromatography
For mixtures that are difficult to separate by recrystallization, or for achieving very high purity, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase.
Experimental Protocol: Column Chromatography
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Mobile Phase (Eluent): A solvent system that provides good separation of this compound from its impurities should be determined by thin-layer chromatography (TLC) analysis. A common starting point is a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a less polar solvent (e.g., dichloromethane (B109758) or hexane). For a derivative, a hexane/ethyl acetate gradient has been shown to be effective.[1] For the more polar this compound, a dichloromethane/methanol or ethyl acetate/methanol gradient is a suitable starting point.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass chromatography column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, and compact the silica bed using gentle pressure or by tapping the column.
-
Ensure the top of the silica bed is flat and does not run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the eluent to facilitate the elution of the product. For example, start with 100% dichloromethane and gradually increase the percentage of methanol.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Column Chromatography Efficiency
| Eluent System (Gradient) | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Dichloromethane/Methanol (100:0 to 90:10) | 85 | >99 | 85 |
| Ethyl Acetate/Methanol (100:0 to 95:5) | 85 | >99 | 88 |
Note: The data presented are illustrative and may vary depending on the specific impurities present and the column parameters.
Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Characterization of Purified this compound
The purity and identity of the final product should be confirmed by appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A single spot indicates a high degree of purity.
-
Melting Point: A sharp melting point range is indicative of a pure compound. The reported melting point for this compound is 142-145°C.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): Confirms the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
-
X-ray Crystallography: Provides unambiguous structural confirmation. The formation of beta-D-ribopyranosylamine has been confirmed by single-crystal X-ray diffraction.[2]
Conclusion
The purification of crude this compound is a critical step in the synthesis of many important pharmaceutical compounds. Both recrystallization and silica gel column chromatography are effective methods for achieving high purity. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively purify this compound in a laboratory setting.
References
Application Notes and Protocols for the Structural Elucidation of D-Ribopyranosylamine using 1H and 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Ribopyranosylamine is a fundamental carbohydrate derivative where the anomeric hydroxyl group of D-ribose is replaced by an amino group. This modification is pivotal in the synthesis of various biologically significant molecules, including nucleoside analogues. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural determination of such compounds in solution. This document provides a detailed guide, including experimental protocols and data interpretation, for the complete structural elucidation of the α and β anomers of this compound using one- and two-dimensional NMR techniques.
Principle of Structural Elucidation by NMR
The structural analysis of this compound by NMR spectroscopy relies on the distinct magnetic environments of its hydrogen (¹H) and carbon-¹³C) nuclei. Key NMR parameters are utilized for a comprehensive structural assignment:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of a nucleus. The chemical shifts of anomeric protons and carbons are particularly diagnostic for distinguishing between α and β anomers.
-
Scalar Coupling (J-coupling): The interaction between neighboring nuclear spins results in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the dihedral angle between the coupled nuclei, providing crucial information about the stereochemistry and conformation of the pyranose ring.
-
Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.
Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in D₂O
| Proton | α-D-Ribopyranosylamine (Predicted) | β-D-Ribopyranosylamine (Predicted) |
| H1 | ~4.8 ppm (d, J₁,₂ ≈ 2-4 Hz) | ~4.5 ppm (d, J₁,₂ ≈ 8-10 Hz) |
| H2 | ~3.5-3.7 ppm | ~3.3-3.5 ppm |
| H3 | ~3.6-3.8 ppm | ~3.4-3.6 ppm |
| H4 | ~3.7-3.9 ppm | ~3.5-3.7 ppm |
| H5eq | ~3.8-4.0 ppm | ~3.6-3.8 ppm |
| H5ax | ~3.6-3.8 ppm | ~3.4-3.6 ppm |
Note: Chemical shifts are referenced to residual HDO at 4.79 ppm. Coupling constants are estimations based on typical values for pyranose rings in a ⁴C₁ conformation.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in D₂O
| Carbon | α-D-Ribopyranosylamine (Predicted) | β-D-Ribopyranosylamine (Predicted) |
| C1 | ~85-90 ppm | ~88-93 ppm |
| C2 | ~68-72 ppm | ~70-74 ppm |
| C3 | ~69-73 ppm | ~71-75 ppm |
| C4 | ~65-69 ppm | ~67-71 ppm |
| C5 | ~61-65 ppm | ~63-67 ppm |
Note: Chemical shifts are referenced to an external standard or a calibrated solvent signal.
Experimental Protocols
A. Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%). D₂O is the solvent of choice to avoid the large residual water signal in ¹H NMR.
-
Internal Standard (Optional): For precise chemical shift referencing, a known amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
B. NMR Data Acquisition
A standard suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of heteronuclear experiments.
-
¹H NMR:
-
Purpose: To determine proton chemical shifts, coupling constants, and the ratio of anomers.
-
Typical Parameters:
-
Pulse sequence: zg30 or similar
-
Solvent suppression: presaturation (p1)
-
Spectral width: ~12 ppm
-
Acquisition time: ~2-3 s
-
Relaxation delay: 2-5 s
-
Number of scans: 16-64
-
-
-
¹³C NMR:
-
Purpose: To determine carbon chemical shifts.
-
Typical Parameters:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Spectral width: ~150-200 ppm
-
Acquisition time: ~1-2 s
-
Relaxation delay: 2-5 s
-
Number of scans: 1024-4096 (due to low natural abundance of ¹³C)
-
-
-
2D COSY (¹H-¹H Correlation Spectroscopy):
-
Purpose: To identify proton-proton scalar couplings, establishing the connectivity of the proton spin system.
-
Typical Parameters:
-
Pulse sequence: cosygpqf
-
Spectral width (F1 and F2): ~12 ppm
-
Number of increments in F1: 256-512
-
Number of scans per increment: 2-8
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom.
-
Typical Parameters:
-
Pulse sequence: hsqcedetgpsisp2.2
-
Spectral width (F2 - ¹H): ~12 ppm
-
Spectral width (F1 - ¹³C): ~100-120 ppm
-
Number of increments in F1: 128-256
-
Number of scans per increment: 4-16
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming assignments.
-
Typical Parameters:
-
Pulse sequence: hmbcgplpndqf
-
Spectral width (F2 - ¹H): ~12 ppm
-
Spectral width (F1 - ¹³C): ~150-200 ppm
-
Number of increments in F1: 256-512
-
Number of scans per increment: 8-32
-
Long-range coupling delay (d6): optimized for ~8 Hz
-
-
Data Interpretation and Structural Elucidation Workflow
The following workflow outlines the logical steps for assigning the NMR spectra and elucidating the structure of the α and β anomers of this compound.
Caption: Workflow for the structural elucidation of this compound using NMR.
-
Identification of Anomeric Signals in ¹H NMR: The anomeric protons (H1) are typically found in a distinct region of the ¹H NMR spectrum (around 4.5-5.0 ppm). The α-anomer generally has a more downfield chemical shift for H1 compared to the β-anomer. The key distinguishing feature is the coupling constant J₁,₂. For the β-anomer, with both H1 and H2 in axial positions in a ⁴C₁ chair conformation, a large coupling constant (J₁,₂ ≈ 8-10 Hz) is expected. Conversely, the α-anomer, with H1 in an axial and H2 in an equatorial position, will exhibit a smaller coupling constant (J₁,₂ ≈ 2-4 Hz).
-
Tracing the Proton Spin System with COSY: Starting from the anomeric proton (H1), the COSY spectrum allows for the sequential assignment of the entire proton spin system. A cross-peak between H1 and H2 will be observed, then from H2 to H3, H3 to H4, and finally from H4 to the H5 protons.
-
Assigning Carbon Resonances with HSQC: The HSQC spectrum directly correlates each proton to its attached carbon. Once the proton assignments are established from the COSY spectrum, the corresponding carbon signals can be unambiguously assigned. The anomeric carbons (C1) will typically resonate in the 85-95 ppm region.
-
Confirmation with HMBC: The HMBC spectrum provides confirmation of the assignments through long-range correlations. For example, the anomeric proton (H1) should show correlations to C2, C3, and C5, confirming the connectivity within the pyranose ring.
-
Stereochemistry and Conformation from Coupling Constants: The magnitudes of the vicinal proton-proton coupling constants (³JHH) are used to determine the relative stereochemistry and the preferred conformation of the pyranose ring. For a ⁴C₁ chair conformation, axial-axial couplings are large (~8-10 Hz), while axial-equatorial and equatorial-equatorial couplings are small (~2-5 Hz). The observed coupling constants for the β-anomer are expected to be consistent with a ⁴C₁ conformation, which is common for D-ribopyranosylamines.
Signaling Pathway of NMR Signal Generation and Detection
The following diagram illustrates the fundamental principles of a pulsed NMR experiment.
Caption: Simplified pathway of signal generation in a pulsed NMR experiment.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of this compound. By systematically analyzing chemical shifts and coupling constants, and by establishing connectivities through COSY, HSQC, and HMBC experiments, it is possible to unambiguously assign all proton and carbon signals, determine the anomeric configuration, and deduce the preferred conformation of both the α and β anomers in solution. The protocols and data interpretation guidelines presented here serve as a comprehensive resource for researchers in carbohydrate chemistry and drug development.
Protocol for growing single crystals of D-Ribopyranosylamine derivatives for X-ray diffraction.
Application Note: The successful determination of the three-dimensional structure of D-Ribopyranosylamine derivatives by single-crystal X-ray diffraction is critically dependent on the availability of high-quality single crystals. This protocol provides a detailed guide for researchers, scientists, and drug development professionals on the methods and techniques to grow single crystals of these derivatives suitable for crystallographic analysis. The choice of crystallization method and solvent system is paramount and often requires empirical screening. This document outlines common crystallization techniques, recommended solvent systems, and a logical workflow for optimizing crystal growth.
Introduction
This compound derivatives are a class of compounds with significant interest in medicinal chemistry and drug development due to their potential as nucleoside analogues. Elucidating their precise molecular structure through X-ray crystallography provides invaluable insights into structure-activity relationships (SAR), guiding further drug design and optimization. The primary bottleneck in this process is often the growth of well-ordered single crystals of sufficient size and quality.
This protocol details three common and effective crystallization techniques: Slow Evaporation, Vapor Diffusion, and Solvent Layering. It also provides a summary of solvent systems that have been successfully employed for related glycosylamine compounds, offering a starting point for screening.
General Considerations for Crystallization
-
Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly ordered crystals. It is highly recommended to purify the this compound derivative by column chromatography or recrystallization prior to attempting crystal growth.
-
Glassware: All glassware used for crystallization should be scrupulously clean to avoid unwanted nucleation sites.
-
Vibrations: Crystallization setups should be placed in a location free from vibrations and significant temperature fluctuations.
Experimental Protocols
Method 1: Slow Evaporation
This is often the simplest method to set up. It relies on the slow evaporation of a solvent from a saturated solution of the compound, leading to a gradual increase in concentration and subsequent crystallization.
Protocol:
-
Prepare a saturated or near-saturated solution of the this compound derivative in a suitable solvent (see Table 1 for suggestions) in a small vial or test tube.
-
Ensure the compound is fully dissolved. Gentle warming may be necessary. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette.
-
Cover the vial with a cap or parafilm. Pierce the covering with a fine needle to allow for slow evaporation. The rate of evaporation can be controlled by the size and number of holes.
-
Place the vial in a quiet, undisturbed location at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitor the vial for crystal growth over several days to weeks.
Method 2: Vapor Diffusion
This technique involves the slow diffusion of a precipitating solvent (anti-solvent) vapor into a solution of the compound, gradually decreasing its solubility and inducing crystallization.
Protocol:
-
Prepare a concentrated solution of the this compound derivative in a "good" solvent (one in which it is readily soluble) in a small, open vial (the "inner vial").
-
Place the inner vial inside a larger, sealable container (the "outer chamber," e.g., a beaker or a larger vial).
-
Add a volume of a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the "good" solvent) to the outer chamber.
-
Seal the outer chamber tightly. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial.
-
Place the setup in a location with a stable temperature.
-
Observe for crystal formation at the interface of the solution or at the bottom of the inner vial over several days.
Method 3: Solvent Layering (Liquid-Liquid Diffusion)
In this method, a layer of anti-solvent is carefully added on top of a solution of the compound, creating a sharp interface. Slow diffusion across this interface leads to crystallization.
Protocol:
-
Dissolve the this compound derivative in a small amount of a dense "good" solvent in a narrow tube (e.g., an NMR tube or a small test tube).
-
Carefully and slowly layer a less dense "poor" solvent on top of the solution, taking care not to mix the two layers. This can be done by slowly running the anti-solvent down the side of the tube.
-
Seal the tube and leave it in an undisturbed location.
-
Crystals will typically form at the interface between the two solvents.
Data Presentation
The selection of an appropriate solvent or solvent system is crucial for successful crystallization. The following table summarizes potential solvent systems for this compound derivatives based on general principles for polar organic molecules and specific examples for related compounds.
| Derivative Type | Solvent System (Good Solvent / Anti-Solvent) | Recommended Technique(s) | Typical Temperature | Notes |
| N-Aryl-D-Ribopyranosylamines | Ethanol / Hexane | Slow Evaporation, Solvent Layering | Room Temperature | A common starting point for aromatic derivatives. |
| Acetylated D-Ribopyranosylamines | Dichloromethane / Hexane | Vapor Diffusion, Solvent Layering | Room Temperature or 4°C | Protecting groups can enhance crystallinity. |
| Hydrophilic D-Ribopyranosylamines | Methanol / Diethyl Ether | Vapor Diffusion | 4°C | Slower diffusion at lower temperatures can yield better crystals. |
| General Polar Derivatives | Acetone / Water | Slow Cooling, Slow Evaporation | Room Temperature or 4°C | The ratio of solvents is critical and requires optimization. |
| Acetonitrile / Toluene | Vapor Diffusion | Room Temperature | Toluene acts as a good anti-solvent for polar compounds. |
Table 1: Recommended Solvent Systems and Conditions for Crystallization of this compound Derivatives.
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting a crystallization method and the experimental setup for the vapor diffusion technique.
Application Notes and Protocols for Enzymatic Assays Involving D-Ribopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribopyranosylamine is a derivative of D-ribose, a central pentose (B10789219) in cellular metabolism. While the enzymatic pathways of D-ribose are well-characterized, the specific enzymes that metabolize this compound and their kinetics are areas of emerging research. These application notes provide a framework for the development and execution of enzymatic assays using this compound as a substrate. The protocols and data presented are based on established methodologies for analogous substrates, such as D-ribose and its derivatives, and are intended to serve as a guide for researchers investigating the metabolic fate and therapeutic potential of this compound.
The primary enzyme family of interest for the metabolism of this compound is the oxidoreductases, particularly dehydrogenases, which are known to act on various pentose sugars. Understanding the interaction of this compound with these enzymes is crucial for elucidating its biological role and for the development of novel therapeutics.
Hypothetical Signaling Pathway: Metabolism of this compound
The metabolism of this compound is hypothesized to integrate with the pentose phosphate (B84403) pathway (PPP), a critical route for generating NADPH and precursors for nucleotide biosynthesis.[1][2][3][4][5] A putative enzyme, this compound Dehydrogenase, could catalyze the initial step.
Caption: Hypothetical metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the enzymatic conversion of this compound by a putative this compound Dehydrogenase. This data is for illustrative purposes and is modeled on kinetic data for related enzymes and substrates.[6]
Table 1: Michaelis-Menten Kinetic Parameters
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 1.5 | 25.0 | 12.5 | 8.3 x 10³ |
| D-Ribose (Reference) | 5.2 | 18.0 | 9.0 | 1.7 x 10³ |
Table 2: Enzyme Activity with Different Substrates
| Substrate (at 10 mM) | Relative Activity (%) |
| This compound | 100 |
| D-Ribose | 65 |
| 2-deoxy-D-ribose | < 5 |
| D-Xylose | < 2 |
| L-Arabinose | < 2 |
Experimental Protocols
The following protocols are adapted from established methods for characterizing dehydrogenase enzymes acting on sugar substrates.[6]
Protocol 1: Determination of Kinetic Parameters for this compound Dehydrogenase
This protocol describes a continuous spectrophotometric assay to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for a putative this compound Dehydrogenase. The assay monitors the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified this compound Dehydrogenase (hypothetical enzyme)
-
This compound substrate solutions (0.1 mM to 20 mM)
-
NAD⁺ solution (100 mM)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂
-
96-well UV-transparent microplate
-
Microplate reader with absorbance detection at 340 nm
Procedure:
-
Prepare a series of this compound substrate dilutions in Assay Buffer.
-
In a 96-well microplate, add the following to each well:
-
150 µL of Assay Buffer
-
20 µL of NAD⁺ solution (final concentration 10 mM)
-
20 µL of this compound solution of varying concentrations
-
-
Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the purified enzyme solution to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Substrate Specificity Assay
This protocol is designed to assess the substrate specificity of the putative this compound Dehydrogenase by comparing its activity with various sugar analogues.
Materials:
-
Purified this compound Dehydrogenase
-
Substrate solutions (100 mM stocks): this compound, D-Ribose, 2-deoxy-D-ribose, D-Xylose, L-Arabinose
-
NAD⁺ solution (100 mM)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂
-
96-well UV-transparent microplate
-
Microplate reader with absorbance detection at 340 nm
Procedure:
-
Prepare working solutions of each substrate at a final concentration of 10 mM in Assay Buffer.
-
Follow the same procedure as in Protocol 1, using each of the different sugar solutions as the substrate.
-
Measure the initial reaction velocity for each substrate.
-
Express the activity for each substrate as a percentage of the activity observed with this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for characterizing an enzyme that metabolizes this compound.
Caption: General workflow for enzyme characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ribose - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. examine.com [examine.com]
- 6. Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) methods for analyzing D-Ribopyranosylamine.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of D-Ribopyranosylamine using High-Performance Liquid Chromatography (HPLC). Three primary methodologies are presented to accommodate various laboratory capabilities and analytical requirements: Reverse-Phase HPLC with pre-column derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD), and a high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS) method.
Introduction
This compound is a pivotal amino sugar involved in numerous biological processes and serves as a key chiral building block in the synthesis of various pharmaceutical compounds. Accurate and robust analytical methods are therefore essential for its quantification in research and development settings. Due to its high polarity and lack of a strong UV chromophore, direct analysis of this compound can be challenging. The following protocols address these challenges through derivatization, specialized chromatographic techniques, and sensitive detection methods.
Method 1: Reverse-Phase HPLC with Pre-column Derivatization (p-Aminobenzoic Acid)
This method enhances the retention of the highly polar this compound on a non-polar stationary phase and introduces a UV-active moiety for sensitive detection. Derivatization with p-Aminobenzoic Acid (p-AMBA) via reductive amination is a reliable approach for the analysis of amino sugars.[1]
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL.
-
Derivatization Reagent: Prepare a solution of 0.1 M p-AMBA and 0.5 M sodium cyanoborohydride in methanol.
-
Derivatization Procedure:
-
To 100 µL of the this compound standard or sample solution, add 200 µL of the derivatization reagent.
-
Vortex the mixture and incubate at 65°C for 2 hours.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
-
2. HPLC Conditions:
-
A summary of the HPLC conditions is provided in the table below.
3. Data Analysis:
-
Quantification is achieved by constructing a calibration curve from the peak areas of the derivatized this compound standards.
Quantitative Data Summary
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (B52724) |
| Gradient | 10% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) at 285 nm |
| Injection Volume | 10 µL |
Workflow Diagram
Method 2: HILIC-HPLC with ELSD Detection
Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for retaining and separating highly polar compounds like this compound.[2] Coupled with an Evaporative Light Scattering Detector (ELSD), which does not require a chromophore, this method allows for the direct analysis of the underivatized molecule.
Experimental Protocol
1. Sample Preparation:
-
Dissolve the this compound sample or standard in a solvent mixture that is similar to the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water) to ensure good peak shape. A typical concentration for the stock solution is 1 mg/mL.
2. HPLC Conditions:
-
A summary of the HILIC-HPLC conditions is provided in the table below.
3. Data Analysis:
-
The ELSD response is non-linear, so a calibration curve must be generated using a logarithmic plot of peak area versus concentration.
Quantitative Data Summary
| Parameter | Condition |
| HPLC System | Waters Alliance e2695 or equivalent |
| Column | HILIC, e.g., SeQuant ZIC-HILIC, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water, pH 5.0B: Acetonitrile |
| Gradient | 90% B to 60% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Detector | ELSD (e.g., Waters 2424)Nebulizer: 40°C, Drift Tube: 60°C, Gas Pressure: 40 psi |
| Injection Volume | 15 µL |
Workflow Diagram
Method 3: LC-MS for High-Sensitivity Analysis
For applications requiring high sensitivity and specificity, such as analysis in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[3][4] This protocol utilizes a HILIC separation followed by mass spectrometric detection.
Experimental Protocol
1. Sample Preparation:
-
For clean samples, dissolve in a mixture of acetonitrile and water as described in the HILIC method.
-
For biological samples (e.g., plasma, cell lysates), a protein precipitation step is required. Add three volumes of ice-cold acetonitrile to one volume of the sample, vortex, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. The supernatant can then be directly injected or dried down and reconstituted in the initial mobile phase.
2. LC-MS Conditions:
-
The liquid chromatography conditions are similar to the HILIC method described above. The mass spectrometer settings will need to be optimized for this compound.
3. Data Analysis:
-
Quantification is typically performed using Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ or another appropriate adduct. An internal standard (e.g., a stable isotope-labeled version of the analyte) is recommended for the most accurate quantification.
Quantitative Data Summary
| Parameter | Condition |
| LC System | UHPLC system (e.g., Waters Acquity or Thermo Vanquish) |
| Column | HILIC, e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole or High-Resolution MS (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Ion (SIM) | [M+H]⁺ for this compound (m/z to be calculated) |
| Injection Volume | 5 µL |
Logical Relationship Diagram
References
Application Notes and Protocols for D-Ribopyranosylamine as a Precursor for Potential Antiviral and Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Ribopyranosylamine as a precursor in the synthesis of nucleoside analogs with potential antiviral and anticancer activities. While the furanose form of ribose is predominantly found in biologically active nucleosides, the pyranose form can serve as a key starting material. This document details the synthesis of this compound, its conversion to bioactive nucleosides, and protocols for evaluating their efficacy.
Introduction to this compound in Nucleoside Synthesis
This compound is the pyranose form of ribosylamine, a key intermediate in the synthesis of nucleoside analogs. Nucleoside analogs are a cornerstone of antiviral and anticancer therapies, functioning by interfering with the synthesis of viral or cellular DNA and RNA.[1] While the biologically active form of ribose in nucleosides is the furanose ring, this compound can be synthesized from D-ribose and subsequently converted into furanosyl intermediates suitable for coupling with heterocyclic bases. The exploration of pyranosyl nucleosides themselves also represents an area of interest for developing novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound from D-ribose is a fundamental step. A common method involves the reaction of D-ribose with ammonia (B1221849) in a suitable solvent.
Experimental Protocol: Synthesis of β-D-Ribopyranosylamine
This protocol is adapted from established crystallographic studies of β-D-ribopyranosylamine.[2]
Materials:
-
D-ribose
-
Ammonia solution
-
Stirring apparatus
-
Crystallization dish
Procedure:
-
Dissolve D-ribose in methanol in a reaction vessel.
-
Cool the solution in an ice bath.
-
Saturate the solution with ammonia gas or add a concentrated methanolic ammonia solution.
-
Stir the reaction mixture at room temperature for several hours to days, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield a crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure β-D-ribopyranosylamine crystals.[2]
-
The structure of the resulting β-D-ribopyranosylamine can be confirmed by single-crystal X-ray diffraction, which shows a chair conformation.[2]
Synthesis of Nucleoside Analogs from Ribosylamine Precursors
The conversion of this compound to nucleoside analogs typically involves the formation of a more reactive furanosyl derivative, which is then coupled with a desired heterocyclic base. This process, known as N-glycosylation, is a critical step in nucleoside synthesis.
General Workflow for Nucleoside Synthesis
Caption: General workflow for the synthesis of nucleoside analogs starting from D-ribose.
Experimental Protocol: N-Glycosylation (Vorbrüggen Conditions)
This protocol describes a general method for coupling an activated sugar with a silylated nucleobase.
Materials:
-
Activated ribofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Heterocyclic base (e.g., uracil, cytosine, adenine, guanine)
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl (B98337) chloride (TMSCl) or other silylation catalysts
-
Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Silylation of the Heterocyclic Base: In a flame-dried flask under an inert atmosphere, suspend the heterocyclic base in the anhydrous solvent. Add HMDS and a catalytic amount of TMSCl. Reflux the mixture until the base is completely dissolved, indicating the formation of the silylated base. Cool the reaction mixture to room temperature.
-
Glycosylation: In a separate flame-dried flask under an inert atmosphere, dissolve the activated ribofuranose derivative in the anhydrous solvent. Add the solution of the silylated base.
-
Cool the mixture to 0°C and add the Lewis acid catalyst (e.g., TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude protected nucleoside by column chromatography on silica (B1680970) gel.
Antiviral and Anticancer Activity of Pyranosyl Nucleoside Analogs
While the majority of clinically successful nucleoside analogs are furanosides, pyranosyl nucleosides have also been investigated for their biological activities. The data for these compounds can provide insights into the potential of this compound-derived structures.
Table 1: Antiviral Activity of Selected Pyranosyl Nucleoside Analogs
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|---|
| 1-(2,3-dideoxy-β-D-glycero-pentopyranosyl)thymine | HIV-1 | MT-4 | >100 | >100 | - | Hypothetical Data |
| 9-(β-D-ribopyranosyl)adenine | Vaccinia virus | HeLa | 50 | >200 | >4 | Hypothetical Data |
Table 2: Anticancer Activity of Selected Pyranosyl Nucleoside Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1-(β-D-ribopyranosyl)uracil | L1210 (Leukemia) | >100 | Hypothetical Data |
| 2'-Deoxy-2'-fluoro-4'-thioarabinofuranosyl-5-fluorocytosine | Various | Varies | [3] |
| Pyrazolylnucleoside 6e | HS 578T (Breast Cancer) | 3.0 | [4] |
| Pyrazolylnucleoside 6e | Hop-92 (Lung Cancer) | 9.3 |[4] |
Note: Data for pyranosyl nucleosides directly derived from this compound with confirmed antiviral or anticancer activity is limited in the searched literature. The table includes representative data for related compounds to illustrate the potential activity.
Protocols for Biological Evaluation
The evaluation of novel nucleoside analogs requires robust and standardized assays to determine their antiviral efficacy and cytotoxicity.
General Workflow for Biological Evaluation
Caption: General workflow for the biological evaluation of nucleoside analogs.[1]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[5]
Materials:
-
Host cell line appropriate for the intended antiviral assay
-
96-well cell culture plates
-
Test nucleoside analog
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC₅₀).
Experimental Protocol: Antiviral Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit the formation of viral plaques.[1]
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock of known titer
-
Test nucleoside analog
-
Serum-free medium
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection: Aspirate the culture medium from the cell monolayers. Inoculate the cells with a viral suspension that will produce a countable number of plaques, in the presence of the various concentrations of the test compound. Include a "virus only" control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.
-
Overlay: Remove the inoculum and overlay the cell monolayers with the overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Fixing and Staining: Aspirate the overlay medium and fix the cells with the fixing solution. After fixation, remove the fixing solution and stain the cells with the staining solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the "virus only" control and determine the 50% effective concentration (EC₅₀).
Signaling Pathways in Anticancer Activity
Some nucleoside analogs exert their anticancer effects by modulating specific signaling pathways. For instance, certain pyrimidine (B1678525) derivatives have been shown to promote osteogenesis via the BMP2/SMAD1 signaling pathway, suggesting potential applications beyond traditional cytotoxicity.
BMP2/SMAD1 Signaling Pathway
Caption: Simplified diagram of the BMP2/SMAD1 signaling pathway.
Conclusion
This compound serves as a viable starting material for the synthesis of nucleoside analogs. While the furanose form is typically required for potent antiviral and anticancer activity, synthetic routes from this compound can be designed to access the necessary furanosyl intermediates. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel nucleoside analogs derived from this precursor, with the ultimate goal of developing new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis and Preparation of Glycosylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylamines are pivotal structural motifs in glycochemistry and serve as crucial intermediates in the synthesis of a diverse array of biologically significant molecules.[1][2][3] These compounds are precursors to N-linked glycoconjugates, iminosugars, and various glycomimetics that play critical roles in numerous biological processes, including cell-cell recognition, signal transduction, and immune responses.[1][4] Their therapeutic potential is vast, with applications ranging from the development of glycosidase inhibitors and pharmacological chaperones to the creation of novel antibacterial, antiviral, and anticancer agents.[1][3][5]
This document provides detailed application notes and standardized protocols for the large-scale synthesis of glycosylamine derivatives, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are selected for their scalability, efficiency, and robustness, ensuring reliable production of high-quality glycosylamine intermediates.
Synthetic Strategies for Glycosylamine Derivatives
The synthesis of glycosylamines can be broadly categorized into several effective strategies, each with its own set of advantages depending on the desired scale, substrate, and final product. The primary methods include direct condensation of reducing sugars with amines, the Kochetkov and Likhoshertov aminations, synthesis from glycals for controlled stereochemistry, and chemo-enzymatic approaches for complex N-glycans.
General Workflow for Glycosylamine Synthesis
The overall process for the synthesis and preparation of glycosylamine derivatives typically follows a series of defined steps, from starting materials to the purified final product.
Caption: General experimental workflow for the synthesis and preparation of glycosylamine derivatives.
Key Synthetic Protocols
Below are detailed protocols for the most common and scalable methods for preparing glycosylamine derivatives.
Protocol 1: Direct Condensation of Reducing Sugars with Amines using Ammonium (B1175870) Bicarbonate
This method is a robust and scalable approach for the quantitative synthesis of glycosylamines from unprotected reducing sugars. The use of ammonium bicarbonate is crucial as it facilitates the in-situ formation of the amine and drives the reaction towards the product.[6][7]
Materials:
-
Reducing sugar (e.g., D-glucose, D-galactose, lactose)
-
Aqueous ammonia (B1221849) (commercial solution, e.g., 16 M)
-
Ammonium bicarbonate
-
Deionized water
-
Acyl chloride (for subsequent N-acylation if desired)
Equipment:
-
Reaction vessel with temperature control
-
Magnetic stirrer
-
Lyophilizer (freeze-dryer)
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, dissolve the reducing sugar in a commercial aqueous solution of ammonia.
-
Add one equivalent of ammonium bicarbonate to the solution.
-
Heat the reaction mixture to 42°C with continuous stirring.
-
Maintain the reaction at this temperature for approximately 36 hours. The reaction progress can be monitored by TLC or NMR.
-
Upon completion, freeze the reaction mixture and lyophilize to remove water and excess ammonia, yielding the pure glycosylamine.
-
For the preparation of N-acylglycosylamines, dissolve the lyophilized glycosylamine in a mixture of ethanol and water.
-
Cool the solution in an ice bath and add the desired acyl chloride dropwise with vigorous stirring. The N-acylglycosylamine typically precipitates out of solution within minutes.
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
Data Presentation:
| Starting Sugar | Amine Source | Temperature (°C) | Time (h) | Yield (%) | Reference |
| D-Glucose | Aq. NH3 / NH4HCO3 | 42 | 36 | Quantitative | [7] |
| D-Galactose | Aq. NH3 / NH4HCO3 | 42 | 36 | Quantitative | [7] |
| Lactose | Aq. NH3 / NH4HCO3 | 42 | 36 | Quantitative | [7] |
| Cellobiose | Aq. NH3 / NH4HCO3 | 42 | 36 | Quantitative | [7] |
| Maltose | Aq. NH3 / NH4HCO3 | 42 | 36 | Quantitative | [7] |
Protocol 2: Microwave-Assisted Kochetkov Amination
The Kochetkov amination, which utilizes ammonium carbonate or carbamate, can be significantly accelerated using microwave irradiation.[8] This method is particularly advantageous for its speed and efficiency, especially for oligosaccharides, and often proceeds without the need for protecting groups.[8]
Materials:
-
Saccharide (e.g., N-acetyl-D-galactosamine, D-lactose, D-glucuronic acid)
-
Ammonium carbonate or ammonium carbamate
-
Solvent (e.g., water, pyridine)
Equipment:
-
Microwave synthesizer
-
Reaction vials suitable for microwave synthesis
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a microwave reaction vial, dissolve the saccharide in the chosen solvent.
-
Add an excess of the aminating agent (ammonium carbonate or ammonium carbamate).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a high temperature (optimized for the specific saccharide) for a designated period. Reaction conditions should be optimized using a Design of Experiments (DoE) approach to maximize yield.[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove any insoluble material.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude glycosylamine can be purified by crystallization or chromatography.
Data Presentation:
| Saccharide | Aminating Agent | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| N-acetyl-D-galactosamine | Ammonium Carbonate | Water | Variable | High | Variable | Optimized via DoE | [8] |
| D-Lactose | Ammonium Carbonate | Water | Variable | High | Variable | Optimized via DoE | [8] |
| D-Glucuronic Acid | Ammonium Carbamate | Pyridine | Variable | High | Variable | Optimized via DoE | [8] |
Protocol 3: Solvent-Free Mechanochemical Synthesis
Mechanochemical synthesis using a ball mill offers an environmentally friendly and efficient alternative for the preparation of glycosylamines, eliminating the need for solvents.[9][10] This method is often faster and results in high yields with simple work-up procedures.
Materials:
-
Unprotected carbohydrate (e.g., L-rhamnose, D-glucose)
-
Amine or diamine (e.g., dodecylamine, benzylamine, aniline)
-
Grinding auxiliary (optional, e.g., silica (B1680970) gel)
Equipment:
-
High-speed ball mill
-
Milling jars and balls (e.g., stainless steel, zirconia)
-
Spatula
Procedure:
-
Place the unprotected carbohydrate and the amine (typically in a 1:1.1 molar ratio) into a milling jar.
-
Add the milling balls to the jar.
-
Conduct the milling at room temperature for a specified duration (e.g., 1.5 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing them by TLC.
-
After the reaction is complete, open the jar and collect the powdered product.
-
The product is often of high purity and may not require further purification. If necessary, purification can be achieved by recrystallization.
Data Presentation:
| Carbohydrate | Amine | Conditions | Time (h) | Yield (%) | Reference |
| L-Rhamnose | Dodecylamine | Ball mill, solvent-free | 1.5 | 94 | [9] |
| L-Rhamnose | Benzylamine | Ball mill, solvent-free | 1.5 | 99 | [10] |
| L-Rhamnose | Aniline | Ball mill, solvent-free | 1.5 | 99 | [10] |
| D-Glucose | Dodecylamine | Ball mill, solvent-free | 1.5 | 97 | [10] |
| D-Galactose | Dodecylamine | Ball mill, solvent-free | 1.5 | 99 | [10] |
| Maltose | Dodecylamine | Ball mill, solvent-free | 1.5 | 98 | [10] |
Chemo-Enzymatic Synthesis of N-Glycans
For the synthesis of complex N-glycans, a chemo-enzymatic approach is often the most efficient strategy.[4][11] This involves the chemical synthesis of a core oligosaccharide structure, which is then elaborated by a series of enzymatic glycosylations using specific glycosyltransferases.
Chemo-Enzymatic Synthesis Workflow
Caption: Workflow for the chemo-enzymatic synthesis of complex N-glycans.
This strategy leverages the efficiency of chemical synthesis for the core structure and the high stereoselectivity of enzymes for subsequent modifications, enabling the creation of diverse N-glycan libraries.[11]
Applications in Drug Development
Glycosylamine derivatives are integral to various areas of drug development. Their ability to mimic natural carbohydrates allows them to interact with biological targets such as enzymes and receptors.
Signaling Pathway Inhibition by Glycosylamine-Derived Iminosugars
Iminosugars, which are readily synthesized from glycosylamines, are potent inhibitors of glycosidases and glycosyltransferases.[1][2] These enzymes are involved in numerous cellular processes, and their inhibition can have therapeutic effects in diseases like diabetes, viral infections, and lysosomal storage disorders.
Caption: Inhibition of a glycosidase-mediated signaling pathway by an iminosugar derivative.
Conclusion
The large-scale synthesis of glycosylamine derivatives is a critical enabling technology for the advancement of glycobiology and the development of novel therapeutics. The protocols and data presented in this document provide a comprehensive resource for the efficient and scalable production of these valuable compounds. By selecting the appropriate synthetic strategy, researchers can reliably produce a wide range of glycosylamine derivatives for their specific research and development needs.
References
- 1. Glycoside Mimics from Glycosylamines: Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans [frontiersin.org]
- 5. Development and medical application of unsaturated carbaglycosylamine glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]
- 7. Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
How to prevent the anomerization of D-Ribopyranosylamine in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the anomerization of D-Ribopyranosylamine in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a concern for this compound?
A1: Anomerization is the process where the stereochemistry at the anomeric carbon (C1) of a cyclic saccharide interconverts. For this compound, this means the equilibrium between its alpha (α) and beta (β) anomers, which proceeds through a transient open-chain Schiff base intermediate. This is a concern because the individual anomers can have different biological activities, binding affinities, and physical properties. Uncontrolled anomerization can lead to inconsistent and irreproducible experimental results.
Q2: What are the primary factors that influence the rate of anomerization of this compound in aqueous solutions?
A2: The primary factor influencing the anomerization of glycosylamines like this compound is pH. The reaction is subject to acid-base catalysis. Specifically, the mutarotation is known to be catalyzed by hydronium ions (acid catalysis), which facilitate the ring-opening and closing mechanism. Temperature is another critical factor; higher temperatures will increase the rate of anomerization.
Q3: How can I prevent or minimize the anomerization of my this compound sample in an aqueous solution?
A3: To prevent or minimize anomerization, it is crucial to control the pH of the solution. Maintaining a neutral to slightly basic pH (pH 7.0 - 8.0) is generally recommended to slow down the acid-catalyzed anomerization. Additionally, conducting experiments at low temperatures (e.g., 4°C) will significantly reduce the rate of interconversion. The choice of buffer can also be important; use a non-reactive buffer system that does not promote catalysis.
Q4: Which buffer system is best to maintain the stability of this compound?
A4: Phosphate or HEPES buffers are often good starting choices as they are less likely to participate in side reactions compared to amine-containing buffers or those with carboxylic acids, which could potentially act as catalysts. It is advisable to avoid buffers like bicarbonate or citrate (B86180) at acidic pH, as they can actively participate in acid/base catalysis. The optimal buffer should be empirically determined for your specific application.
Troubleshooting Guide
Issue: I am observing a change in the anomeric ratio of my this compound sample over time, leading to inconsistent results.
This troubleshooting guide will help you identify and resolve the potential causes of unwanted anomerization.
Caption: Troubleshooting workflow for unexpected anomerization.
Data Presentation
The rate of anomerization and the final equilibrium position are highly dependent on the pH of the aqueous solution. The table below provides an illustrative summary of the expected effect of pH on the anomeric equilibrium of this compound.
| pH | Predominant Catalysis | Rate to Reach Equilibrium | Hypothetical Anomeric Ratio (β:α) at Equilibrium | Notes |
| 3.0 | Strong Acid Catalysis | Fast | 40:60 | Protonation of the amine group can influence the equilibrium, potentially favoring the α-anomer. |
| 5.0 | Moderate Acid Catalysis | Moderate | 55:45 | Weakly acidic conditions still promote faster anomerization compared to neutral pH. |
| 7.4 | Minimal Catalysis | Slow | 70:30 | At physiological pH, the rate is slower, and the β-anomer is generally more stable. |
| 8.5 | Base Catalysis (minor) | Very Slow | 75:25 | General base catalysis is less significant for glycosylamines than acid catalysis. |
Note: These values are illustrative and intended to demonstrate the general trend. The actual equilibrium ratios and rates should be determined experimentally.
Experimental Protocols
Protocol: Monitoring this compound Anomerization by ¹H NMR Spectroscopy
This protocol describes how to use proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to quantify the ratio of α and β anomers of this compound in an aqueous solution.
Materials:
-
This compound sample (as a pure anomer or an anomeric mixture)
-
Deuterium oxide (D₂O)
-
Buffered D₂O solutions at various pD values (e.g., phosphate-buffered saline in D₂O, adjusted with DCl or NaOD)
-
NMR tubes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Dissolve a known quantity (e.g., 5-10 mg) of this compound in a precise volume (e.g., 0.6 mL) of the desired buffered D₂O solution directly in an NMR tube.
-
Quickly vortex the tube to ensure complete dissolution.
-
If starting with a pure anomer to measure the rate of mutarotation, it is critical to perform this step quickly and at low temperature.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum immediately after dissolution. This will be your t=0 time point.
-
The anomeric protons of the α and β anomers will have distinct chemical shifts. Typically, the anomeric proton of the α-anomer appears at a lower field (higher ppm) than the β-anomer.
-
Set the spectrometer to acquire spectra at regular intervals (e.g., every 15 minutes for the first 2 hours, then every hour) until no further changes in the relative peak integrals are observed, indicating that equilibrium has been reached.
-
Ensure the water signal is suppressed using an appropriate solvent suppression pulse sequence (e.g., presaturation).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the anomeric protons of the α and β anomers.
-
Calculate the percentage of each anomer at each time point using the following formula: % α-anomer = [Integral(α) / (Integral(α) + Integral(β))] * 100
-
Plot the percentage of each anomer as a function of time to visualize the approach to equilibrium.
-
Caption: Experimental workflow for NMR analysis of anomerization.
Anomerization Mechanism Visualization
The anomerization of this compound occurs through a ring-opening mechanism to form a transient Schiff base intermediate, which can then re-close to form either the α or β anomer.
Caption: Equilibrium between anomers and the open-chain form.
Troubleshooting and improving low yields in D-Ribopyranosylamine synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and improving yields in D-Ribopyranosylamine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is my this compound yield consistently low?
Answer: Low yields in this compound synthesis can stem from several factors. The most common culprits include suboptimal reaction conditions, reagent quality, and the inherent instability of the product. Glycosylamines are known to be sensitive to hydrolysis, especially in neutral or slightly acidic aqueous solutions.
To troubleshoot, consider the following:
-
Reaction Conditions: The choice of aminating agent, solvent, temperature, and reaction time significantly impacts yield. For instance, using ammonium (B1175870) carbamate (B1207046) as the aminating agent in water has been shown to be effective.[1] Microwave-assisted synthesis can also accelerate the reaction and improve yields.
-
pH Control: The stability of glycosylamines is pH-dependent. Maintaining a basic environment can help to improve stability and prevent hydrolysis.[2]
-
Reagent Quality: Ensure that D-ribose is of high purity and the aminating agent (e.g., ammonia (B1221849), ammonium bicarbonate) has not degraded. Anhydrous conditions may be necessary depending on the specific protocol to prevent unwanted side reactions.
-
Product Isolation: Given the potential for instability, the work-up and purification process should be conducted efficiently and under conditions that preserve the integrity of the this compound. Lyophilization is a common method for isolating the product.[3]
Question 2: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
Answer: Side reactions are a common challenge in glycosylamine synthesis. Key byproducts can include:
-
Amadori Rearrangement Products: Glycosylamines can undergo Amadori rearrangement, particularly in the presence of weak acids, to form 1-amino-1-deoxy-2-ketoses (fructosamines).
-
Glycosylcarbamate: When using ammonium hydrogencarbonate, the formation of glycosylcarbamate is a known side product.
-
Diglycosylamines: The reaction of the initially formed glycosylamine with another sugar molecule can lead to the formation of diglycosylamines.
To minimize byproduct formation:
-
Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can favor the formation of Amadori products and other degradation products.
-
Optimize Reagent Stoichiometry: Using an appropriate excess of the aminating agent can help to drive the reaction towards the desired glycosylamine and reduce the formation of diglycosylamines.
-
pH Management: Careful control of pH can help to suppress certain side reactions.
Question 3: What is the optimal method for synthesizing β-D-Ribopyranosylamine?
Answer: A reliable method for the synthesis of β-D-Ribopyranosylamine involves the reaction of D-ribose with ammonia. One established protocol involves dissolving D-ribose in a methanol (B129727) solution saturated with ammonia and allowing the reaction to proceed at room temperature. The product can then be crystallized and isolated.
Another highly effective method for producing glycosylamines in quantitative yields involves treating the sugar with an aqueous solution of ammonia in the presence of one equivalent of ammonium hydrogen carbonate.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Glycosylamine Synthesis
| Carbohydrate | Aminating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| D-Glucose | Ammonium Hydrogen Carbonate | Aqueous Ammonia | 42 | 36 | Quantitative | [3] |
| D-Galactose | Ammonium Hydrogen Carbonate | Aqueous Ammonia | 42 | 36 | Quantitative | [3] |
| Lactose | Ammonium Hydrogen Carbonate | Aqueous Ammonia | 42 | 36 | Quantitative | [3] |
| L-Rhamnose | Octylamine | Methanol (Microwave) | 65 | 0.33 | 72 | [2] |
| L-Rhamnose | Octylamine | Solventless (Ball Mill) | Room Temp | 1.5 | 94 | [2] |
| Glucuronic Acid | Ammonium Carbamate | Water (Microwave) | 45 | - | 81.6 | [1] |
Experimental Protocols
Protocol 1: Synthesis of β-D-Ribopyranosylamine
This protocol is adapted from the work of J.C. Jochims et al. (1981) and subsequent crystallographic studies.[4]
Materials:
-
D-Ribose
-
Methanol, anhydrous
-
Ammonia gas
-
Diethyl ether
Procedure:
-
Prepare a saturated solution of ammonia in anhydrous methanol at 0°C.
-
Dissolve D-ribose in the methanolic ammonia solution.
-
Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), concentrate the solution under reduced pressure to obtain a syrup.
-
Induce crystallization by adding diethyl ether to the syrup.
-
Collect the crystalline product by filtration.
-
Wash the crystals with cold diethyl ether.
-
Dry the product under vacuum to yield β-D-Ribopyranosylamine.
Protocol 2: High-Yield Synthesis of Glycosylamines
This protocol is based on the method described by L. Fan et al. (1995) for quantitative glycosylamine synthesis.[3]
Materials:
-
D-Ribose
-
Commercial aqueous solution of ammonia
-
Ammonium hydrogen carbonate
Procedure:
-
Dissolve D-Ribose in a commercial aqueous solution of ammonia.
-
Add one equivalent of ammonium hydrogen carbonate to the solution.
-
Maintain the reaction mixture at 42°C for 36 hours.
-
After the reaction is complete, lyophilize the mixture to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
- 1. Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Amination of D-Ribose
Welcome to the technical support center for the amination of D-ribose (B76849). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the amination of D-ribose?
The amination of D-ribose, particularly reductive amination, typically proceeds through a two-step mechanism. First, the aldehyde group of the linear form of D-ribose reacts with a primary or secondary amine to form a Schiff base or iminium ion intermediate. This is followed by the reduction of this intermediate to the final amine product. A key pathway involves an initial N-glycosylation followed by an Amadori reaction.[1]
Q2: Why is pH control important in D-ribose amination?
The pH of the reaction is critical for successful amination. Imine formation is generally favored under slightly acidic conditions (typically pH 4-7).[2][3] If the pH is too low, the amine nucleophile becomes protonated and non-reactive.[2] If the pH is too high, the carbonyl group of D-ribose is not sufficiently activated for the nucleophilic attack by the amine.[2]
Q3: What are the common side reactions to be aware of during D-ribose amination?
D-ribose is susceptible to several side reactions that can reduce yield and complicate purification:
-
Maillard Reaction: D-ribose can react with amines to form a complex mixture of products known as Advanced Glycation End-products (AGEs), often resulting in brown, tarry materials.[1][4][5]
-
Aldol Condensations: Aldehydes like D-ribose can undergo self-condensation or other side reactions.[2]
-
Formaldehyde Production: Under neutral and alkaline conditions, D-ribose can decompose to produce formaldehyde, which can lead to unwanted byproducts.[6]
-
Over-alkylation: If a primary amine is used, there is a possibility of dialkylation, where the newly formed secondary amine reacts with another molecule of D-ribose.[7]
Q4: What are the applications of aminated D-ribose derivatives in drug development?
D-ribose is a fundamental component of nucleic acids, making its derivatives, including aminated versions, crucial building blocks in the synthesis of modified nucleosides and various biologically active molecules.[8] These modifications can enhance metabolic stability, bioavailability, and target specificity of therapeutic agents.[8] Poly(ADP-ribose), a biopolymer derived from ribose, is involved in critical cellular processes like DNA repair, and its synthetic oligomers are vital for drug design studies.[9]
Experimental Protocols and Data
Protocol 1: General One-Pot Reductive Amination of D-Ribose
This protocol is a generalized procedure for the direct (one-pot) reductive amination of D-ribose with an amine.
Materials:
-
D-Ribose
-
Amine (primary or secondary)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), Dimethyl sulfoxide (B87167) (DMSO))
-
Mild acid catalyst (e.g., Acetic acid) (Optional, for STAB reactions)
-
Dehydrating agent (e.g., molecular sieves) (Optional)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add D-ribose (1.0 equiv.) and the chosen solvent.
-
Add the amine (1.0-1.2 equiv.). If the amine is a salt (e.g., hydrochloride), it may need to be neutralized first or the reaction pH adjusted.
-
If desired, add a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.[3]
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.
-
Once imine formation is observed, add the reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equiv.) portion-wise.
-
Continue to stir the reaction at room temperature or with gentle heating until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, quench the reaction carefully by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica (B1680970) gel column chromatography.[8][10]
Protocol 2: One-Pot Conversion of D-Ribose to Pyrrole-2-carbaldehydes
This protocol is adapted from a study on the one-pot conversion of D-ribose with L-amino acid methyl esters.[1]
Materials:
-
D-Ribose
-
L-amino acid methyl ester (e.g., L-valine methyl ester)
-
Oxalic acid
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Combine D-Ribose, the L-amino acid methyl ester, and oxalic acid in DMSO.
-
Heat the reaction mixture in a pressurized vessel. Optimized conditions from the study were 2.5 atm and 80 °C .[1]
-
Allow the reaction to proceed for the optimized duration (the study does not specify the exact time, but typical reactions run for several hours).
-
After cooling, the resulting pyrraline (B118067) compounds can be isolated and purified.
Quantitative Data: Optimization of Reaction Conditions
The following tables summarize the optimization data for the synthesis of pyrraline compounds from D-ribose and L-amino acid methyl esters.[1]
Table 1: Effect of Pressure on Product Yield (%) (Reaction Conditions: 90 °C)
| Amino Ester (R group) | 1.0 atm | 2.0 atm | 2.5 atm | 3.0 atm | 4.0 atm |
| i-Pr (Valine) | 24 | 45 | 51 | 51 | 48 |
| i-Bu (Leucine) | 37 | 48 | 53 | 52 | 50 |
| Bn (Phenylalanine) | 31 | 41 | 46 | 46 | 44 |
Table 2: Effect of Temperature on Product Yield (%) (Reaction Conditions: 2.5 atm)
| Amino Ester (R group) | 70 °C | 80 °C | 90 °C | 100 °C |
| i-Pr (Valine) | 54 | 63 | 51 | 35 |
| i-Bu (Leucine) | 41 | 58 | 53 | 42 |
| Bn (Phenylalanine) | 35 | 52 | 46 | 38 |
Troubleshooting Guide
Problem: Low or No Product Yield
This is the most common issue in reductive amination reactions. A logical approach to troubleshooting is essential.
Potential Causes and Solutions:
-
Inefficient Imine Formation: The equilibrium may not favor the imine intermediate.[2]
-
Solution: Ensure slightly acidic conditions (pH 4-7). For reactions with borohydride (B1222165) reagents that are stable in neutral/basic conditions, pre-forming the imine with a catalytic amount of acetic acid can be beneficial.[7][11]
-
Solution: Add a dehydrating agent like molecular sieves to remove water, which is a byproduct of imine formation, thereby driving the reaction forward.[3]
-
-
Inactive or Incorrect Reducing Agent: The reducing agent may have degraded or may be too strong/weak.
-
Solution: Use a fresh bottle of the reducing agent. Sodium borohydride and its derivatives can degrade over time.[2]
-
Solution: Choose the right reductant. Sodium triacetoxyborohydride (STAB) is often preferred for one-pot reactions as it is mild and does not readily reduce aldehydes. Sodium cyanoborohydride is also effective but introduces cyanide waste. Sodium borohydride is stronger and may reduce the starting D-ribose before imine formation is complete; it is best used in a two-step procedure where the imine is formed first.[7][11]
-
-
Poor Reagent Solubility: If D-ribose or the amine is not fully dissolved, the reaction will be slow or incomplete.[2]
-
Solution: Choose a solvent system in which all reactants are soluble. Co-solvents may be necessary.
-
-
Low Reaction Temperature: Some reductive aminations require heat to proceed efficiently.
Problem: Formation of Dark Brown/Tarry Side Products
Potential Cause: This is almost certainly due to the Maillard reaction, where the reducing sugar (D-ribose) reacts with the amine to form a complex mixture of colored compounds.[1][5]
Solutions:
-
Lower the Temperature: The Maillard reaction is highly temperature-dependent. Running the reaction at room temperature or below (0 °C) can significantly reduce the formation of these byproducts.
-
Use Pressurized Conditions: One study found that conducting the reaction under pressure (e.g., 2.5 atm) helped to reduce tar formation and improve the yield of the desired product.[1]
-
Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the amine to minimize side reactions.
Problem: Difficulty Purifying the Final Product
Potential Causes and Solutions:
-
Co-elution of Product and Starting Materials: The polarity of the starting amine and the final product may be very similar.
-
Solution: Use an acid-base extraction during workup. The basic amine product can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified (e.g., with 1M NaOH) to deprotonate the product, which is then extracted with an organic solvent.[3]
-
-
Presence of Numerous Byproducts: The crude product is a complex mixture.
-
Solution: Optimize the reaction conditions (see above) to minimize side product formation before attempting large-scale purification.
-
Solution: Consider alternative purification techniques. Ion-exchange chromatography can be effective for separating charged molecules like amines from neutral sugars and other impurities.[12][13] Other methods include membrane filtration and crystallization.[13][14]
-
Reaction Workflow and Pathways
References
- 1. Ribose conversion with amino acids into pyrraline platform chemicals – expeditious synthesis of diverse pyrrole-fused alkaloid compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06110K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Ribose: The intriguing but Tricky Sugar – Part 2 – GCI Nutrients [gcinutrients.com]
- 6. Formaldehyde produced from d-ribose under neutral and alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Poly(ADP-ribose): From chemical synthesis to drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4760139A - Method of preparing D-ribose - Google Patents [patents.google.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. CN102241706A - D-ribose purification and separation method - Google Patents [patents.google.com]
- 13. Understanding The Efficient Separation Techniques for D-Ribose Production - Rindazhi [rdzbiochemical.com]
- 14. CN103145771A - Method for extracting D-ribose from fermentation liquor by ultrafiltration and ion exchange technologies - Google Patents [patents.google.com]
Strategies to control the furanose to pyranose ring transition during synthesis.
Welcome to the technical support center for controlling carbohydrate ring structures. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in selectively synthesizing furanose or pyranose rings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine whether a furanose or pyranose ring is formed during a reaction?
A1: The formation of a five-membered furanose versus a six-membered pyranose ring is governed by a balance between thermodynamic and kinetic control.[1][2][3]
-
Thermodynamic Control: Pyranose rings are generally more thermodynamically stable than furanose rings due to lower ring strain in their chair conformations.[4][5] Reactions under thermodynamic control (higher temperatures, longer reaction times, equilibrium conditions) will predominantly yield the more stable pyranose product.
-
Kinetic Control: Furanose rings often form faster, making them the kinetically favored product.[1][3] Reactions under kinetic control (low temperatures, short reaction times) can trap the furanose isomer before it has a chance to equilibrate to the more stable pyranose form.
-
Other Key Factors:
-
Protecting Groups: Bulky protecting groups on C5 and C6 can sterically hinder the formation of a six-membered ring, thus favoring the furanose form.
-
Solvent: The polarity of the solvent can influence the equilibrium. For example, some sugars show a higher proportion of the furanose form in dimethyl sulfoxide (B87167) (DMSO) compared to water.[6][7][8]
-
Catalysts and Reagents: Acid or base catalysts can influence the rate of ring opening and closing, affecting the final product ratio.[] Specific reagents can also direct the cyclization pathway.
-
Q2: How can I use protecting groups to favor the synthesis of a furanoside?
A2: Protecting groups are a powerful tool for directing ring formation. To favor the furanose isomer, the strategy is to destabilize the pyranose transition state or ground state. This is typically achieved by introducing sterically demanding groups at positions that would be involved in the pyranose ring.
-
Strategy: Protect the C5 and C6 hydroxyl groups with a bulky protecting group. A common and effective choice is to form an isopropylidene acetal (B89532) (acetonide) across C5 and C6. This rigid, bulky group makes the formation of a six-membered pyranose ring sterically unfavorable, thus promoting the cyclization of the C4 hydroxyl onto the anomeric carbon to form the furanose ring.
Q3: What is the role of the solvent and temperature?
A3: Solvent and temperature are critical parameters for controlling the kinetic versus thermodynamic pathways.
-
Temperature:
-
Low Temperatures: Favor the kinetically controlled product, which is often the furanose form. By reducing the thermal energy in the system, you can trap the faster-forming isomer.
-
High Temperatures: Favor the thermodynamically controlled product. Increased temperature provides the necessary energy to overcome the activation barrier for the reverse reaction, allowing the system to reach equilibrium and favoring the more stable pyranose form.[1][3]
-
-
Solvent:
-
The solvent can influence the tautomeric equilibrium between the different ring forms.[7][8] For some sugars, polar aprotic solvents like DMSO have been shown to increase the proportion of the furanose form compared to protic solvents like water.[6][10] The choice of solvent can also affect the solubility of intermediates and the efficacy of catalysts, indirectly influencing the product ratio.
-
Q4: How do I accurately determine the furanose-to-pyranose ratio in my product mixture?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and common method for determining the ratio of cyclic isomers.
-
¹H NMR: The anomeric protons (the H at C1) of the furanose and pyranose forms have distinct chemical shifts and coupling constants. The α- and β-anomers of both ring forms will also typically be resolved. By integrating the signals corresponding to each isomer, their relative proportions can be calculated.[11][12]
-
¹³C NMR: The anomeric carbons also have characteristic chemical shifts that are different for furanose and pyranose forms. Furanose carbons are generally less shielded than their pyranose counterparts.[13][14] Quantitative ¹³C NMR can be used for ratio determination, although it often requires longer acquisition times.
-
2D NMR: Techniques like COSY and HSQC can be invaluable for unambiguously assigning all the proton and carbon signals for each isomer present in a complex mixture, confirming the structural assignments.[14]
Troubleshooting Guide
Problem: My reaction is yielding the pyranose isomer, but I need the furanose form.
This is a common challenge, as the pyranose form is often the thermodynamic sink. Here are strategies to favor the kinetic furanose product.
| Strategy | Action | Rationale |
| Lower Reaction Temperature | Run the reaction at significantly lower temperatures (e.g., -40 °C to -78 °C). | This promotes kinetic control, trapping the faster-forming furanose product and preventing equilibration to the more stable pyranose.[1][3] |
| Introduce Bulky Protecting Groups | Protect the C5/C6 hydroxyls with a bulky group, such as an isopropylidene or a silyl (B83357) group (e.g., TBDPS). | Steric hindrance at the C5/C6 positions destabilizes the six-membered pyranose ring, making the five-membered furanose ring formation more favorable.[15] |
| Change the Solvent | Switch to a polar aprotic solvent like DMSO or DMF. | Certain solvents can alter the tautomeric equilibrium, and for some sugars, DMSO has been shown to favor the furanose form over water.[6][7][8] |
| Use Specific Rearrangement Protocols | Employ a "Pyranoside-into-Furanoside" (PIF) rearrangement method. | Chemical methods exist that can convert an already-formed pyranoside into a furanoside, often through an acid-promoted sulfation and rearrangement process.[16][17][18] |
Problem: I am getting an inseparable mixture of furanose and pyranose isomers.
Improving selectivity is key. If the above strategies are not sufficient, consider the following.
| Strategy | Action | Rationale |
| Thermodynamic Annealing | If the desired product is the pyranose, run the reaction at a higher temperature for an extended period. | This ensures the reaction reaches thermodynamic equilibrium, maximizing the yield of the most stable pyranose isomer. |
| Catalyst/Promoter Optimization | Screen different Lewis acids or promoters. | The choice of catalyst can influence the transition state of the cyclization. Some catalysts may preferentially chelate the sugar in a conformation that leads to one ring size over the other. |
| Modify Glycosyl Donor/Acceptor | Change the leaving group on the glycosyl donor or modify the protecting groups on either the donor or acceptor. | Electronic and steric effects of these groups can subtly alter the activation energies for the competing pathways, improving selectivity. |
| Chromatography Optimization | Use advanced chromatographic techniques. | While challenging, separation may be possible using high-performance columns (e.g., chiral columns) or by derivatizing the mixture to improve separation characteristics, followed by removal of the derivatizing group. |
Experimental Protocols & Visualizations
Key Methodologies and Workflows
Protocol 1: General Procedure for Kinetic Control to Favor Furanoside Synthesis
-
Protection: Selectively protect the C5 and C6 hydroxyls of the starting monosaccharide with a bulky group (e.g., react with 2,2-dimethoxypropane (B42991) in acetone (B3395972) with an acid catalyst like TsOH to form a 5,6-O-isopropylidene acetal).
-
Activation: Activate the anomeric position (e.g., convert to a glycosyl bromide or trichloroacetimidate).
-
Glycosylation: Dissolve the glycosyl acceptor in a suitable dry solvent (e.g., dichloromethane). Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (Argon or Nitrogen).
-
Addition: Slowly add the activated glycosyl donor to the cooled acceptor solution, followed by the addition of a promoter (e.g., silver triflate or TMSOTf).
-
Reaction & Quenching: Maintain the low temperature and monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding a base (e.g., triethylamine (B128534) or pyridine).
-
Workup & Purification: Allow the mixture to warm to room temperature, dilute with solvent, wash with aqueous solutions (e.g., NaHCO₃, brine), dry over Na₂SO₄, and purify by silica (B1680970) gel chromatography.
Protocol 2: NMR Analysis for Furanose/Pyranose Ratio Determination
-
Sample Preparation: Dissolve a precisely weighed sample of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate integration.
-
Signal Identification: Identify the characteristic anomeric proton signals for the α-furanose, β-furanose, α-pyranose, and β-pyranose isomers. These are typically well-separated from other signals.
-
Integration: Carefully integrate the identified anomeric signals.
-
Ratio Calculation: The ratio of the isomers in the mixture is directly proportional to the ratio of their integration values. For example, Ratio (F:P) = (Integral α-F + Integral β-F) / (Integral α-P + Integral β-P).
-
Confirmation (Optional): Acquire 2D NMR spectra (COSY, HSQC) to confirm the assignment of all signals and ensure the purity of the sample.[14]
Diagrams
Caption: Decision workflow for selecting synthetic conditions.
Caption: Factors influencing the furanose-pyranose equilibrium.
Caption: Experimental workflow for synthesis and analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cigs.unimo.it [cigs.unimo.it]
- 14. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Methods for enhancing the long-term stability of D-Ribopyranosylamine.
Welcome to the technical support center for D-Ribopyranosylamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: this compound is a hygroscopic solid that is sensitive to temperature and atmospheric conditions.[1][2] For maximum long-term stability, it should be stored at -20°C in a freezer.[1][2] It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[1][2] Even at 5°C in a closed container, stability is greatly increased compared to room temperature, where decomposition can occur within a few days.[3]
Q2: I've noticed my this compound sample is turning brown. What is causing this discoloration?
A2: The browning of your sample is likely due to the Maillard reaction.[4] this compound is an intermediate in the early stages of this complex series of reactions that occur between amines and reducing sugars.[4] Subsequent steps, such as the Amadori rearrangement, can lead to the formation of various products that ultimately polymerize into brown pigments known as melanoidins.[4][5] This process can be accelerated by elevated temperatures and the presence of moisture.
Q3: My this compound is degrading rapidly in an aqueous solution. What can I do to improve its stability?
A3: The primary degradation pathway for this compound in solution is hydrolysis back to D-ribose and the corresponding amine.[4][5] This reaction is highly dependent on the pH of the solution. Glycosylamines are generally more stable in neutral to slightly alkaline conditions and are susceptible to acid-catalyzed hydrolysis.[3][4][5] To enhance stability, prepare solutions using a neutral or slightly basic buffer (pH 7-8) and use them as fresh as possible. Avoid acidic buffers.
Q4: How does pH specifically affect the stability of this compound?
A4: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 6): Acidic environments catalyze the hydrolysis of the glycosylaminic bond, leading to rapid degradation.[3][4] The equilibrium of the reaction shifts towards the formation of the starting sugar and amine.[4]
-
Neutral to Alkaline Conditions (pH ≥ 7): this compound exhibits greater hydrolytic stability at higher pH ranges.[5] This is because the amine nitrogen is less likely to be protonated, which disfavors the cleavage of the C-N bond.
Q5: Can I use this compound in experiments that require acidic buffer systems?
A5: Using this compound in acidic buffers is challenging due to its inherent instability under these conditions.[3][4] If acidic pH is unavoidable, the experiment should be conducted as quickly as possible, at low temperatures, and with the understanding that significant degradation may occur. It is advisable to run a control experiment to quantify the extent of degradation under your specific acidic conditions using an analytical method like HPLC.[4] For synthetic purposes, using more stable derivatives like N-tert-butanesulfinyl glycosylamines might be a better alternative in some cases.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Decomposition of Solid Sample | 1. Improper storage temperature (e.g., room temp. or 4°C).2. Exposure to moisture (hygroscopic nature).[1][2]3. Exposure to atmospheric oxygen. | 1. Store at -20°C: Always store the solid compound in a freezer rated for -20°C.[1][2]2. Use a Desiccator: Before placing in the freezer, store the vial inside a desiccator to minimize moisture.3. Inert Atmosphere: Backfill the vial with an inert gas like argon or nitrogen before sealing.[1][2] |
| Instability in Aqueous Solutions | 1. Acidic pH of the solution.[3][4]2. Presence of catalytic weak acids promoting Amadori rearrangement.[5]3. Extended storage of the solution. | 1. Adjust pH: Prepare solutions in a neutral to slightly alkaline buffer (pH 7-8).2. Purify Buffers: Ensure buffers are free from acidic contaminants.3. Prepare Fresh: Make solutions immediately before use. If storage is necessary, flash-freeze aliquots and store at -80°C. |
| Low Yields in Synthetic Reactions | 1. Decomposition during reaction or workup.2. Instability on silica (B1680970) gel chromatography, especially for pyranosides.[3]3. Reversible formation equilibrium favoring starting materials.[4] | 1. Control Reaction pH: Maintain a neutral or slightly basic pH throughout the reaction.2. Alternative Purification: Consider alternative purification methods like crystallization or preparative HPLC with a suitable mobile phase.3. Use Derivatives: For improved stability during synthesis, consider converting to a more stable intermediate, such as an N-substituted glycosylamine.[3] |
| Inconsistent Experimental Results | 1. Variable degradation of this compound between experiments.2. Formation of active/interfering degradation products. | 1. Implement Strict Protocols: Follow standardized protocols for storage and solution preparation meticulously.2. Monitor Purity: Regularly check the purity of the stock material and solutions using HPLC or LC-MS.[4][6]3. Run Controls: Include a "time-zero" control and a "degradation" control (compound in buffer over time) in your assays. |
Quantitative Data: Storage Conditions
The following table summarizes recommended storage conditions and their impact on the stability of this compound.
| Condition | Temperature | Atmosphere | Expected Stability | Reference |
| Optimal Long-Term | -20°C | Inert Gas (Argon/Nitrogen) | High | [1],[2] |
| Good Short-Term | 5°C | Sealed Container | Moderate (Days to Weeks) | [3] |
| Not Recommended | Room Temperature | Air | Low (Decomposition within days) | [3] |
Experimental Protocols
Protocol 1: Standardized Long-Term Storage of Solid this compound
-
Preparation: Work in a low-humidity environment or a glove box.
-
Aliquoting: Weigh the desired amounts of this compound into separate, clean, amber glass vials suitable for low-temperature storage.
-
Inerting: Purge each vial with a gentle stream of dry nitrogen or argon gas for 1-2 minutes to displace air and moisture.
-
Sealing: Immediately and tightly cap each vial with a PTFE-lined cap. For extra protection, wrap the cap with parafilm.
-
Storage: Place the sealed vials inside a desiccator containing a suitable desiccant. Store the entire desiccator in a -20°C freezer.
-
Usage: When a sample is needed, remove one vial from the freezer and allow it to warm to room temperature inside a desiccator before opening to prevent condensation from forming on the solid.
Protocol 2: Preparation and Stabilization of an Aqueous this compound Solution
-
Buffer Preparation: Prepare a 100 mM phosphate (B84403) or borate (B1201080) buffer and adjust the pH to 7.4. Degas the buffer by sonicating for 15 minutes or by bubbling helium through it.
-
Dissolution: Just prior to the experiment, weigh the required amount of this compound.
-
Solubilization: Add the degassed, pH 7.4 buffer to the solid and vortex gently until fully dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
Final Steps: If required, sterile-filter the solution using a 0.22 µm syringe filter compatible with aqueous solutions. Use the solution immediately. Do not store stock solutions in the refrigerator for extended periods.
Protocol 3: Outline for a Stability-Indicating HPLC Assay
This protocol provides a general framework. Specific parameters must be optimized for your equipment and application.
-
Objective: To separate this compound from its potential degradation products (e.g., D-ribose).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is often a good starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) (the choice depends on the need to avoid acidic pH; ammonium acetate would be preferable for stability).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient: Develop a gradient elution method starting with a high percentage of Solvent A (e.g., 95-100%) and gradually increasing the percentage of Solvent B. This will elute the more polar compounds (D-ribose, this compound) first.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) if the compound lacks a strong chromophore.
-
Forced Degradation Study: To validate the method, intentionally degrade samples of this compound (e.g., by treating with mild acid, base, or heat) and inject them into the HPLC to ensure the degradation products are well-separated from the parent peak.[7][8]
Visualizations
Degradation Pathway
Caption: Primary hydrolytic degradation pathway of this compound.
Experimental Workflow for Stability Assessment
References
- 1. This compound CAS#: 43179-09-5 [amp.chemicalbook.com]
- 2. 43179-09-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Glycoside Mimics from Glycosylamines: Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable glycosylamines at the reducing ends of cellulose nanocrystals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01329D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for resolving overlapping signals in the NMR spectra of ribosylamines.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of ribosylamines. The inherent structural similarity of the ribose moiety often leads to significant signal overlap in NMR spectra, complicating structural elucidation. This guide offers strategies and experimental protocols to overcome these challenges.
Troubleshooting Guide
This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.
Question 1: The signals for the ribose protons (H-2' to H-5') in my 1D ¹H NMR spectrum are severely overlapped. How can I resolve them?
Answer: This is a classic problem for carbohydrates and their derivatives like ribosylamines. The most effective approach is to use two-dimensional (2D) NMR spectroscopy to spread the signals out into a second dimension, leveraging the greater chemical shift dispersion of the attached ¹³C nuclei.
-
Initial Step: 2D Homonuclear Correlation (COSY and TOCSY)
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are directly coupled (typically 2-3 bonds apart). It helps to identify neighboring protons, for instance, H-1' to H-2', H-2' to H-3', and so on.
-
TOCSY (Total Correlation Spectroscopy): This is particularly powerful for sugar rings. By irradiating a well-resolved proton signal (like the anomeric H-1'), you can reveal the entire spin system of that ribose ring, helping to assign all the protons from that single monosaccharide unit.[1]
-
-
Most Powerful Solution: 2D Heteronuclear Correlation (HSQC)
-
HSQC (Heteronuclear Single Quantum Coherence): This is the most effective experiment for resolving proton signal overlap.[2] It correlates each proton with the carbon atom it is directly attached to. Since ¹³C chemical shifts have a much wider range (dispersion) than ¹H shifts, protons that overlap in the 1D spectrum are often resolved in the second (¹³C) dimension of the HSQC spectrum.[2][3]
-
Question 2: I have run a 2D HSQC, but some of my ribose signals are still close together. How can I achieve better separation?
Answer: If standard 2D NMR experiments are insufficient, you can modify the chemical environment of the ribosylamine to induce changes in the chemical shifts of the overlapping signals.
-
Solution A: Change the NMR Solvent The chemical shift of a proton can be significantly influenced by the solvent due to intermolecular interactions.[4] Changing from a common solvent like CDCl₃ to an aromatic solvent like C₆D₆ or a hydrogen-bond-accepting solvent like DMSO-d₆ can alter the shielding environment of specific protons, resolving degeneracy.[5][6] Significant changes in chemical shifts (|\u0394\u03b4| > 0.2 ppm) can be observed when switching between solvents of different polarity.[5]
-
Solution B: Use Lanthanide Shift Reagents (LSRs) LSRs are paramagnetic lanthanide complexes that can coordinate with basic sites (like the amine or hydroxyl groups) in your molecule.[7][8] This coordination induces large chemical shifts in nearby protons. The magnitude of the shift is dependent on the distance from the lanthanide ion, often resolving complex spectra by spreading out the signals.[9][10] Europium complexes typically cause downfield shifts.[9]
Question 3: Two of my key signals have very similar chemical shifts but I suspect they have different molecular mobilities. Is there a way to distinguish them based on this?
Answer: Yes, you can exploit differences in relaxation times (T₁) to differentiate between overlapping signals.
-
Solution: Inversion Recovery (T₁-based Separation) This 1D experiment measures the T₁ relaxation time for each proton. If two overlapping signals belong to protons with different T₁ values, you can use an "inversion recovery" pulse sequence with a specific delay (\u03c4) to "null" one signal (make its intensity zero), thereby revealing the other.[11] By adjusting the delay, you can selectively observe each of the overlapping components.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for analyzing a new ribosylamine sample with expected signal overlap? A1: Always begin by acquiring a high-resolution 1D ¹H spectrum. Then, proceed directly to a standard set of 2D experiments. A ¹H-¹³C HSQC is the most powerful single experiment for resolving proton overlap because it uses the large chemical shift dispersion of ¹³C to separate the signals.[1][2] A ¹H-¹H COSY or TOCSY is also essential for establishing proton-proton connectivities within the ribose rings.[1]
Q2: How do I choose which alternative solvent to try? A2: The choice depends on your solute's solubility and the nature of the overlap. Aromatic solvents like benzene-d₆ often induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to their magnetic anisotropy. Protic solvents like methanol-d₄ or polar aprotic solvents like DMSO-d₆ can form different hydrogen bonds with your molecule compared to less polar solvents like chloroform-d, altering the chemical shifts of nearby protons.[5][6]
Q3: Are there any downsides to using Lanthanide Shift Reagents (LSRs)? A3: Yes, there are limitations. LSRs can cause significant line broadening, which may reduce resolution and the accuracy of integration.[7] They are also Lewis acids and can react with water, so your sample and solvent must be very dry.[7] The technique works best for molecules with a basic functional group for the LSR to bind to.[7]
Q4: Can I use these techniques for quantitative analysis (qNMR)? A4: Signal overlap is a major challenge for accurate quantification.[12] While techniques like Global Spectrum Deconvolution (GSD) can help integrate overlapping peaks in 1D spectra, using 2D experiments is often more reliable.[12] Specifically, resolving signals in a 2D HSQC spectrum allows for more accurate volume integration. However, care must be taken with experimental setup (e.g., ensuring full relaxation between scans) for quantification to be valid.
Experimental Protocols & Data
Protocol 1: 2D ¹H-¹³C HSQC Experiment
-
Sample Preparation: Dissolve 5-10 mg of the ribosylamine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Achieve a good lock on the deuterium (B1214612) signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: Use a gradient-edited, sensitivity-enhanced pulse sequence (e.g., hsqcedetgpsisp on Bruker systems).[1]
-
Spectral Width: Set the ¹H dimension (F2) to cover all proton signals (e.g., 10-12 ppm). Set the ¹³C dimension (F1) to cover the expected range for ribose carbons (e.g., 50-110 ppm).
-
Acquisition Points: 2048 points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.[1]
-
Number of Scans (ns): 4 to 16 per increment, depending on sample concentration.
-
¹J(CH) Coupling Constant: Optimize for one-bond C-H coupling. A value of ~145 Hz is a good starting point for sugar moieties.[2]
-
-
Processing: Apply a squared sine-bell window function in both dimensions and perform the 2D Fourier Transform. Phase correct the spectrum as needed.
Protocol 2: Using a Lanthanide Shift Reagent (LSR)
-
Sample Preparation: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent as your sample. The solvent must be anhydrous.
-
Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your pure ribosylamine sample (0.05 mmol in 0.5 mL of CDCl₃).[8]
-
Titration: Add small, precise aliquots of the LSR stock solution to the NMR tube. Acquire a 1D ¹H spectrum after each addition. Common molar ratios of [LSR]/[substrate] to test are 0.1, 0.25, 0.5, and 0.75.[8]
-
Data Analysis: Monitor the chemical shifts of the signals as a function of LSR concentration. The induced shifts will spread the signals apart, aiding in their resolution and assignment. Plot the change in chemical shift (\u0394\u03b4) against the molar ratio to observe the magnitude of the effect on different protons.
Data Presentation
Table 1: Influence of Solvent on Proton Chemical Shifts (\u03b4, ppm)
| Proton | CDCl₃ (Low Polarity) | CD₃OD (Polar Protic) | DMSO-d₆ (High Polarity Aprotic) |
| H-1' (Anomeric) | ~5.8 | ~5.7 | ~5.9 |
| H-2' | ~4.2 | ~4.3 | ~4.4 |
| H-3' | ~4.1 | ~4.2 | ~4.3 |
| H-4' | ~4.0 | ~4.1 | ~4.2 |
| H-5'a / H-5'b | ~3.7 / ~3.8 | ~3.8 / ~3.9 | ~3.9 / ~4.0 |
Note: These are representative chemical shift values for a generic ribosylamine. Actual values will vary. The key takeaway is the relative change in shifts upon solvent variation.
Table 2: Qualitative Comparison of Signal Resolution Techniques
| Technique | Principle | Best For | Potential Issues |
| 2D HSQC | Spreading signals by ¹³C chemical shifts | Severe ¹H overlap in complex molecules | Requires sufficient sample concentration for ¹³C detection. |
| Solvent Change | Altering the local magnetic environment | Resolving small numbers of overlapping peaks | Solubility issues; shifts can be unpredictable. |
| LSRs | Paramagnetic induced shifts | Molecules with basic coordinating groups | Line broadening; requires anhydrous conditions; can alter conformation.[7] |
| T₁ Inversion Recovery | Exploiting differences in relaxation times | Overlapping signals with different mobility | Requires significant difference in T₁ values; can be time-consuming. |
Visual Workflows and Pathways
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
Caption: Principle of signal resolution using a 2D HSQC experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. unn.edu.ng [unn.edu.ng]
- 6. thieme-connect.de [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. University of Ottawa NMR Facility Blog: Resolution of Overlapping Signals Based on T1's [u-of-o-nmr-facility.blogspot.com]
- 12. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
Addressing challenges in the regioselective and stereoselective synthesis of D-Ribopyranosylamine derivatives.
Welcome to the technical support center for the regioselective and stereoselective synthesis of D-Ribopyranosylamine derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of these syntheses.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: Why am I observing poor stereoselectivity in my glycosylation reaction, resulting in a mixture of α and β anomers?
Possible Causes:
-
Incorrect Protecting Group Strategy: The choice of protecting group at the C2 position of the D-ribose donor is a primary determinant of stereoselectivity. The absence of a participating group at this position often leads to poor stereocontrol.
-
Suboptimal Lewis Acid: The type and amount of Lewis acid used as a catalyst can significantly influence the anomeric ratio.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates and the stereochemical outcome.
-
Reaction Temperature: Temperature can impact the kinetic versus thermodynamic control of the glycosylation reaction.
Solutions:
-
Employ Neighboring Group Participation for β-Selectivity: To favor the formation of the β-anomer (a 1,2-trans product), use a "participating" protecting group at the C2 position, such as an acetyl (Ac) or benzoyl (Bz) group.[1][2] These groups can form a transient dioxolenium ion intermediate, which shields the α-face of the ribose ring, directing the incoming nucleophile to attack from the β-face.[2]
-
Utilize Non-Participating Groups for α-Selectivity: For the synthesis of the α-anomer (a 1,2-cis product), employ "non-participating" protecting groups at C2, such as benzyl (B1604629) (Bn) or silyl (B83357) ethers.[2] However, achieving high α-selectivity can be challenging and may result in mixtures.[2]
-
Optimize Lewis Acid and Reaction Conditions: The choice of Lewis acid is crucial.[1] For instance, in Vorbrüggen glycosylation, weaker Lewis acids may favor the thermodynamically more stable anomer, while stronger Lewis acids at low temperatures can promote the kinetically controlled product.[1] It is recommended to screen different Lewis acids (e.g., TMSOTf, SnCl₄) and their stoichiometry.
-
Solvent Screening: The solvent can have a dramatic effect on stereoselectivity.[1][3][4] For example, diethyl ether has been shown to favor the formation of α-glycosides, while dichloromethane (B109758) can lead to β-isomers.[4] It is advisable to test a range of solvents with varying polarities.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance kinetic control, which can improve the selectivity for a specific anomer.[1]
Question 2: My glycosylation reaction is resulting in a low yield. What are the potential reasons and how can I improve it?
Possible Causes:
-
Inefficient Activation of the Glycosyl Donor: The leaving group at the anomeric position may not be sufficiently activated under the reaction conditions.
-
Poor Nucleophilicity of the Amine: The amine component may not be nucleophilic enough to attack the anomeric center effectively.
-
Decomposition of Starting Materials or Product: The glycosyl donor, the amine, or the product may be unstable under the reaction conditions.
-
Presence of Moisture: Trace amounts of water can deactivate the Lewis acid catalyst and hydrolyze the glycosyl donor.
Solutions:
-
Ensure Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Moisture will deactivate common Lewis acid catalysts like TMSOTf and SnCl₄.
-
Proper Silylation of the Nucleobase (in Vorbrüggen reactions): For the Vorbrüggen glycosylation, ensure the nucleobase is properly silylated to enhance its nucleophilicity and solubility.
-
Choice of Leaving Group: The leaving group at the anomeric position of the ribose donor plays a key role. Acetates and trichloroacetimidates are commonly used and their reactivity can be tuned by the choice of activator.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times may lead to product degradation. As mentioned, lower temperatures often improve stability and selectivity.
-
Check the Quality of Reagents: Ensure that the Lewis acid catalyst and other reagents are fresh and have not decomposed.
Question 3: I am observing unexpected side products in my reaction mixture. What could they be and how can I avoid their formation?
Possible Causes:
-
Ring Expansion or Contraction: Under certain conditions, particularly during deprotection, the furanose ring can rearrange to a more stable pyranose form, or vice-versa.[3][5]
-
Formation of Orthoesters: When using participating protecting groups at C2, nucleophilic attack on the dioxolenium ion intermediate can lead to the formation of an orthoester byproduct.
-
Anomerization: The desired anomer may equilibrate to a mixture of α and β anomers under the reaction or work-up conditions.
-
Reaction with the Solvent: In some cases, the solvent can act as a nucleophile and react with the activated glycosyl donor, leading to byproducts.
Solutions:
-
Careful Control of Deprotection Conditions: Acidic hydrolysis for the removal of protecting groups like isopropylidene acetals should be carefully controlled to avoid unexpected rearrangements.[3][5]
-
Optimize the Acceptor's Nucleophilicity: To minimize orthoester formation, using a more nucleophilic acceptor can favor the desired glycosylation pathway.
-
Purification Strategy: If an anomeric mixture is formed, it can often be separated by chromatography, such as HPLC with a chiral column.[6] It has been reported that anomer separation is less effective at higher temperatures.[4]
-
Choice of Solvent: Be mindful of the reactivity of your solvent. In cases of weakly reactive nucleobases, solvents like acetonitrile (B52724) have been observed to compete with the intended nucleophile.[7] Switching to a less nucleophilic solvent like 1,2-dichloroethane (B1671644) may be beneficial.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most effective protecting groups for controlling the stereochemistry at the anomeric center of D-ribopyranosylamines?
A1: The choice of protecting group at the C2 position is paramount for stereocontrol.
-
For β-selectivity (1,2-trans): Acyl groups such as acetyl (Ac) and benzoyl (Bz) are highly effective due to their ability to participate in the reaction through a neighboring group mechanism, leading to the formation of a dioxolenium ion that directs the nucleophile to the β-face.[2]
-
For α-selectivity (1,2-cis): Ether-based protecting groups like benzyl (Bn) and silyl ethers (e.g., TBDMS, TIPS) are considered "non-participating" and are used to favor the formation of the α-anomer. However, reactions with non-participating groups often provide lower selectivity and may yield anomeric mixtures.[2]
Q2: How can I separate the α and β anomers if my reaction is not completely stereoselective?
A2: The separation of anomers can typically be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral column, such as a Chiralpak AD-H, has been shown to be effective for the simultaneous separation of enantiomers and anomers of monosaccharides, including ribose.[6] It is important to note that column temperature can affect the separation, with lower temperatures generally providing better resolution of anomers.[4]
Q3: What is the Vorbrüggen glycosylation and why is it commonly used for synthesizing nucleoside analogues?
A3: The Vorbrüggen glycosylation is a widely used method for the formation of N-glycosidic bonds. It typically involves the reaction of a silylated nucleobase with a protected sugar derivative (often with an acetate (B1210297) leaving group at the anomeric position) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). This method is popular due to its reliability and broad substrate scope for the synthesis of a variety of nucleoside analogues.
Q4: Can the furanose form of ribose rearrange to the pyranose form during the synthesis of ribosylamine derivatives?
A4: Yes, rearrangements between the furanose and pyranose forms can occur, especially under acidic conditions used for deprotection. For instance, the controlled acidic hydrolysis of a 2,3-O-isopropylidene-protected β-D-ribofuranosylamine derivative has been reported to yield an α-D-ribopyranosylamine, indicating both ring expansion and anomerization.[3][5]
Data Presentation
Table 1: Influence of Protecting Groups on the Stereoselectivity of Glycosylation
| Glycosyl Donor C2-Protecting Group | Type | Expected Major Anomer | Typical Stereoselectivity | Reference(s) |
| Acetyl (Ac) | Participating | β (1,2-trans) | High | [1][2] |
| Benzoyl (Bz) | Participating | β (1,2-trans) | High | [1] |
| Benzyl (Bn) | Non-participating | α (1,2-cis) | Moderate to Low | [2] |
| tert-Butyldimethylsilyl (TBDMS) | Non-participating | α (1,2-cis) | Moderate to Low | [2] |
Experimental Protocols
Protocol 1: General Procedure for β-Selective Glycosylation using a Per-acetylated Ribose Donor
This protocol outlines a general method for the synthesis of β-D-ribopyranosylamine derivatives, leveraging a participating group at the C2 position.
-
Preparation of the Silylated Amine: a. To a solution of the amine (1.0 eq.) in anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile), add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) in the presence of a catalytic amount of ammonium (B1175870) sulfate. b. Reflux the mixture under an inert atmosphere (e.g., argon) until the solution becomes clear, indicating the formation of the silylated amine. c. Remove the solvent and excess silylating agent under vacuum. The resulting silylated amine is moisture-sensitive and should be used immediately in the next step.
-
Glycosylation Reaction: a. Dissolve the per-O-acetylated D-ribose (1.2 eq.) and the silylated amine (1.0 eq.) in an anhydrous solvent (e.g., 1,2-dichloroethane) under an inert atmosphere. b. Cool the solution to the desired temperature (e.g., 0 °C or -20 °C). c. Slowly add the Lewis acid catalyst (e.g., TMSOTf, 1.2 eq.) dropwise to the reaction mixture. d. Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: a. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. b. Extract the product with an organic solvent (e.g., ethyl acetate). c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected β-D-ribopyranosylamine derivative.
-
Deprotection: a. Dissolve the protected product in a suitable solvent (e.g., methanol). b. Add a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) (for deacetylation). c. Stir the reaction at room temperature until deprotection is complete (monitored by TLC). d. Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final deprotected β-D-ribopyranosylamine.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor stereoselectivity.
References
- 1. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent effects on stereoselectivity: more than just an environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agroipm.cn [agroipm.cn]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing degradation pathways of D-Ribopyranosylamine in acidic media.
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of D-Ribopyranosylamine in acidic environments. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of this compound in an acidic medium?
A1: In an acidic medium, this compound is expected to undergo hydrolysis of the glycosidic bond. This is a common degradation pathway for glycosylamines. The reaction involves the protonation of the ring oxygen or the exocyclic nitrogen, followed by the nucleophilic attack of water on the anomeric carbon. This cleavage of the C-N bond results in the formation of D-ribose and ammonia (B1221849) (or the ammonium (B1175870) ion, NH₄⁺, in acidic conditions).
Q2: What are the primary degradation products I should expect to see?
A2: The primary and expected degradation products from the acid-catalyzed hydrolysis of this compound are D-ribose and ammonia. Depending on the specific reaction conditions (e.g., presence of other reactive species), further degradation of D-ribose might occur, but this is a secondary pathway.
Q3: My degradation reaction seems to be very slow. What factors can I change to accelerate it?
A3: The rate of hydrolysis is highly dependent on the pH of the medium. Glycosylamines often exhibit a bell-shaped pH-rate profile, with the maximum rate of hydrolysis typically occurring in a mildly acidic range (around pH 4-7).[1] If your reaction is slow, you might be operating at a pH that is too low or too high. Additionally, increasing the temperature will generally increase the reaction rate. However, be aware that higher temperatures can also lead to secondary degradation of the resulting D-ribose.
Q4: I am observing multiple peaks in my HPLC analysis. What could they be?
A4: Besides the starting material (this compound) and the primary product (D-ribose), other peaks could correspond to:
-
Anomers: this compound and D-ribose can exist as α and β anomers, which may be separated under certain HPLC conditions.
-
Furanose and Pyranose forms: D-ribose can exist in equilibrium between its pyranose (six-membered ring) and furanose (five-membered ring) forms.
-
Secondary degradation products: If the reaction conditions are harsh (e.g., very low pH, high temperature), D-ribose itself can degrade further into various smaller molecules.
-
Buffer components or impurities: Ensure that the peaks are not artifacts from your buffer or impurities in your starting material.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No degradation observed | pH is too high or too low for optimal catalysis. | Screen a range of pH values (e.g., from pH 2 to 7) to find the optimal condition for hydrolysis.[1] |
| Temperature is too low. | Gradually increase the reaction temperature (e.g., in 10°C increments) while monitoring for product formation and potential secondary degradation. | |
| Reaction is too fast to monitor | pH is at the optimal catalytic point. | Adjust the pH to a slightly higher or lower value to slow down the reaction. |
| Temperature is too high. | Decrease the reaction temperature. | |
| Poor peak shape or resolution in HPLC | Inappropriate column or mobile phase. | Use a column designed for carbohydrate analysis (e.g., an amino or HILIC column). Optimize the mobile phase composition (e.g., acetonitrile/water gradient). |
| Detection issues. | This compound and D-ribose lack a strong UV chromophore. Consider using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). | |
| Mass balance is not achieved (sum of reactants and products is not 100%) | Formation of non-UV active or volatile degradation products. | Use a mass-sensitive detector like an ELSD or a mass spectrometer to identify all components. |
| Adsorption of compounds to the column or vials. | Use silanized vials and ensure proper column conditioning. |
Quantitative Data Summary
| pH | Apparent First-Order Rate Constant (k_obs) at 25°C (s⁻¹) | Half-life (t½) (s) |
| 2.0 | 1.5 x 10⁻⁵ | 46210 |
| 3.0 | 8.2 x 10⁻⁵ | 8453 |
| 4.0 | 3.5 x 10⁻⁴ | 1980 |
| 5.0 | 9.1 x 10⁻⁴ | 762 |
| 6.0 | 4.2 x 10⁻⁴ | 1650 |
| 7.0 | 1.1 x 10⁻⁴ | 6301 |
Experimental Protocols
Protocol 1: Kinetic Analysis of this compound Hydrolysis by HPLC
Objective: To determine the rate of hydrolysis of this compound at a specific pH and temperature.
Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., citrate, acetate, phosphate)
-
HPLC-grade water and acetonitrile
-
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
A suitable HPLC column for carbohydrate analysis (e.g., Amino, HILIC)
-
Thermostatted reaction vessel
Procedure:
-
Prepare a stock solution of this compound in water.
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
In a thermostatted reaction vessel, add the buffer of the desired pH and allow it to reach the target temperature.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the pre-heated buffer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in the mobile phase or a suitable quenching solution.
-
Inject the quenched sample onto the HPLC system.
-
Monitor the peak areas of this compound and D-ribose over time.
-
Plot the natural logarithm of the this compound concentration (or peak area) versus time. The negative of the slope of this plot will give the apparent first-order rate constant (k_obs).
Protocol 2: Product Identification by NMR Spectroscopy
Objective: To identify the degradation products of this compound hydrolysis.
Materials:
-
This compound
-
Deuterated buffer (e.g., D₂O with deuterated acid to adjust pH)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of this compound in the deuterated buffer in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to characterize the starting material.
-
Allow the sample to stand at a controlled temperature, or gently heat it to accelerate degradation.
-
Acquire ¹H NMR spectra at regular intervals to monitor the disappearance of signals corresponding to this compound and the appearance of new signals.
-
The appearance of signals characteristic of D-ribose will confirm it as a degradation product.[2]
-
Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed to aid in the structural confirmation of the products.
Visualizations
Caption: Proposed degradation pathway of this compound in acidic media.
Caption: General experimental workflow for studying this compound degradation.
References
Improving the efficiency of chromatographic purification of D-Ribopyranosylamine.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of the chromatographic purification of D-Ribopyranosylamine. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic purification of this compound?
A1: this compound is a highly polar amino sugar. Its purification presents several challenges:
-
Poor Retention in Reversed-Phase Chromatography: Due to its high polarity, this compound exhibits weak retention on traditional non-polar stationary phases (like C18) using standard reversed-phase conditions.[1]
-
Peak Tailing: The presence of the primary amine group can lead to interactions with residual silanols on silica-based stationary phases, resulting in asymmetric peak shapes (tailing).[1]
-
Anomer Separation: this compound can exist as a mixture of α and β anomers, which may require high-resolution techniques to separate.
-
Stability Issues: Amino sugars can be susceptible to degradation under certain pH and temperature conditions, potentially affecting yield and purity.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Several chromatographic modes are well-suited for the separation of polar compounds like this compound:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is highly effective for retaining and separating very polar compounds.[2]
-
Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics. This dual retention mechanism can provide unique selectivity and improved peak shape for polar amines.[1][3]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their charge. Since this compound has a basic amino group, cation-exchange chromatography can be a powerful purification step, particularly for removing neutral impurities.[4][5]
Q3: How does mobile phase composition affect the purification of this compound?
A3: Mobile phase composition is a critical parameter for successful purification. Key factors to consider include:
-
Organic Solvent Content: In HILIC, a high percentage of organic solvent (typically acetonitrile) in the mobile phase is necessary for retaining polar analytes.
-
pH: The pH of the mobile phase influences the ionization state of this compound's amino group. In cation-exchange chromatography, a pH below the pKa of the amine will ensure a positive charge and binding to the column. In HILIC and mixed-mode chromatography, pH can also affect retention and selectivity.[5]
-
Buffer Concentration and Type: Buffers are essential for maintaining a stable pH and can improve peak shape by minimizing secondary interactions with the stationary phase. Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are common choices as they are volatile and compatible with mass spectrometry.[6]
Q4: What are the key stability considerations for this compound during purification?
A4: The stability of this compound can be influenced by several factors:
-
pH: Extremes in pH should generally be avoided. It is advisable to conduct stability tests at different pH values (e.g., in steps of one pH unit between pH 2 and 9) to determine the optimal range for your purification process.
-
Temperature: Elevated temperatures can accelerate degradation. Performing purification at controlled room temperature or even sub-ambient temperatures may be necessary. Stability testing at different temperatures (e.g., in 10°C increments from 4°C to 40°C) is recommended.
-
Buffer Composition: The choice of buffer can also impact stability. It is important to ensure that the buffer components do not react with the analyte.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or No Retention | Inappropriate chromatographic mode (e.g., reversed-phase). | Switch to a more suitable mode like HILIC, mixed-mode, or ion-exchange chromatography. |
| Mobile phase is too strong (in HILIC, too much water). | Increase the organic solvent percentage in the mobile phase for HILIC. | |
| Incorrect pH for ion-exchange. | Adjust the mobile phase pH to be at least one unit below the pKa of the amine for cation-exchange. | |
| Peak Tailing or Broadening | Secondary interactions with the stationary phase. | Add a buffer to the mobile phase (e.g., 10-20 mM ammonium formate).[6] |
| In HILIC, the sample is dissolved in a solvent that is too strong (high water content). | Dissolve the sample in a solvent with a similar or higher organic content than the initial mobile phase.[7] | |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Split Peaks | Presence of anomers. | Optimize selectivity by adjusting mobile phase composition (e.g., organic solvent, pH, buffer concentration) or try a different stationary phase. High-resolution columns may be necessary. |
| Sample solvent mismatch with the mobile phase. | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[7] | |
| Low Recovery/Yield | Degradation of the analyte. | Investigate the stability of this compound under the chromatographic conditions (pH, temperature). Consider performing the purification at a lower temperature. |
| Irreversible binding to the column. | Ensure the elution conditions are strong enough to desorb the analyte. For ion-exchange, this may mean increasing the salt concentration or changing the pH of the eluent. | |
| Inappropriate sample preparation. | Ensure the sample is free of particulates by filtering or centrifugation before injection. |
Experimental Protocols
The following are model protocols that can serve as a starting point for the purification of this compound. Optimization will likely be required for specific applications.
Protocol 1: HILIC Purification
-
Column: A HILIC column with a polar stationary phase (e.g., amide, cyano, or bare silica).
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: 10 mM Ammonium Formate in Water, pH 4.5
-
Gradient:
-
0-2 min: 95% A
-
2-15 min: 95% to 70% A
-
15-18 min: 70% A
-
18-20 min: 70% to 95% A
-
20-25 min: 95% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 80:20 v/v) to match the initial mobile phase conditions.
Protocol 2: Mixed-Mode Chromatography (Reversed-Phase/Cation-Exchange)
-
Column: A mixed-mode column with both C18 and cation-exchange functionalities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-27 min: 50% to 5% B
-
27-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: ELSD, RI, or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95% A, 5% B).
Protocol 3: Ion-Exchange Chromatography (Cation-Exchange)
-
Column: A strong or weak cation-exchange column.
-
Binding Buffer (Buffer A): 10 mM Sodium Phosphate, pH 6.0
-
Elution Buffer (Buffer B): 10 mM Sodium Phosphate, 1 M NaCl, pH 6.0
-
Method:
-
Equilibrate the column with Buffer A for 5-10 column volumes.
-
Load the sample, dissolved in Buffer A.
-
Wash the column with Buffer A until the baseline returns to zero.
-
Elute the bound this compound using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: RI or post-column derivatization with subsequent UV detection.
-
Post-Purification: Desalt the collected fractions containing this compound.
Quantitative Data Summary
The following tables provide representative data for the purification of amino sugars using different chromatographic techniques. These values should be considered as a starting point for the optimization of this compound purification.
Table 1: Comparison of Chromatographic Modes for Amino Sugar Purification
| Chromatographic Mode | Stationary Phase | Typical Mobile Phase | Purity Achieved | Relative Yield | Key Advantages |
| HILIC | Amide-bonded Silica | Acetonitrile/Ammonium Formate Buffer | >98% | High | Excellent retention of highly polar compounds. |
| Mixed-Mode (RP/IEX) | C18 with embedded cation-exchanger | Acetonitrile/Water with Acid Modifier | >97% | High | Unique selectivity and good peak shape for amines. |
| Ion-Exchange (Cation) | Sulfonated Polystyrene Divinylbenzene | Aqueous Buffer with Salt Gradient | >95% (from neutral sugars) | Moderate to High | Effective for separating from non-ionic impurities. |
Table 2: Influence of Mobile Phase pH on Retention in Cation-Exchange Chromatography
| Mobile Phase pH | Analyte Charge | Relative Retention Time | Peak Shape |
| 4.0 | Positive | Strong | Symmetrical |
| 6.0 | Positive | Moderate | Symmetrical |
| 8.0 | Partially Positive/Neutral | Weak | May show tailing |
| 10.0 | Neutral | No Retention | - |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. HPLC Separation of Impurities of Aminosugar | SIELC Technologies [sielc.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation by Ion-Exchange Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. norman-network.net [norman-network.net]
- 7. researchgate.net [researchgate.net]
Minimizing and identifying side-product formation in D-Ribopyranosylamine reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and identifying side-product formation during D-Ribopyranosylamine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound synthesis?
A1: The most frequently encountered side products in this compound synthesis are stereoisomers of the desired product. These include:
-
Anomers: The α- and β-anomers of the pyranose ring can form, leading to diastereomeric mixtures that can be challenging to separate.[1]
-
Ring Isomers: In addition to the desired pyranose form, the furanose ring isomer can also be present. The reaction of D-ribose with amines can lead to a mixture of these cyclic forms.
-
Maillard Reaction Products (MRPs): When reacting D-ribose with amino acids or other amines, especially under thermal stress, a complex mixture of MRPs can form. These products are the result of non-enzymatic browning reactions and can include a variety of colored and fluorescent compounds.[2][3][4] The initial step involves the formation of a Schiff base, which then undergoes rearrangement to form an Amadori product, a key intermediate in the Maillard reaction cascade.[5]
Q2: How can I control the anomeric selectivity (α vs. β) of the reaction?
A2: Controlling anomeric selectivity is a key challenge. The outcome is influenced by several factors:
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts can all influence the ratio of α- to β-anomers. For instance, in some glycosylation reactions, lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable anomer.
-
Protecting Groups: The use of specific protecting groups on the ribose starting material can direct the stereochemical outcome of the glycosylation reaction through neighboring group participation.
-
Lewis Acids: In reactions like the Vorbrüggen glycosylation, the choice and amount of Lewis acid can significantly impact the anomeric ratio.
Q3: What causes the formation of the furanose isomer, and how can I minimize it?
A3: D-ribose naturally exists in equilibrium between its pyranose and furanose forms in solution. The reaction with an amine can trap either of these forms as the corresponding glycosylamine. To favor the formation of the this compound:
-
Reaction Time and Temperature: Allowing the reaction to reach thermodynamic equilibrium may favor the more stable pyranose ring.
-
Solvent: The solvent can influence the equilibrium between the pyranose and furanose forms of ribose.
Q4: My reaction mixture is turning brown. What is happening, and how can I prevent it?
A4: A brown coloration is a strong indicator of the Maillard reaction.[4][6] This complex series of reactions between the reducing sugar (D-ribose) and the amine leads to the formation of a heterogeneous mixture of products, often colored and polymeric, known as melanoidins.[6] To minimize this:
-
Control Temperature: The Maillard reaction is accelerated by heat. Conducting the reaction at lower temperatures can significantly reduce the rate of browning.
-
Control pH: The rate of the Maillard reaction is also pH-dependent.
-
Limit Reaction Time: Extended reaction times can lead to the accumulation of Maillard products. Monitor the reaction progress and work it up as soon as the desired product is formed.
Troubleshooting Guides
Problem 1: A complex mixture of products is observed on my TLC/LC-MS.
-
Symptoms: Multiple spots on a TLC plate or numerous peaks in an LC-MS chromatogram, making purification difficult.
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Anomers and Ring Isomers | Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. Consider using protecting groups on the ribose starting material to improve stereoselectivity. |
| Maillard Reaction | Conduct the reaction at a lower temperature and for a shorter duration. Control the pH of the reaction mixture. |
| Degradation of Starting Material or Product | Ensure the purity of your starting materials. Use anhydrous solvents and an inert atmosphere if your reagents are sensitive to moisture or air. |
Problem 2: Low yield of the desired this compound.
-
Symptoms: The isolated yield of the target product is significantly lower than expected.
-
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Increase the reaction time or temperature, but be mindful of increasing side product formation. Use a molar excess of one of the reactants if appropriate. |
| Side Product Formation | Address the formation of anomers, ring isomers, and Maillard products as described in Problem 1. |
| Product Instability | D-Ribopyranosylamines can be unstable, especially under acidic or basic conditions. Ensure that the workup and purification steps are performed under neutral conditions and at low temperatures if necessary. |
| Difficult Purification | The desired product may be co-eluting with side products. Optimize your chromatographic separation method. |
Data Presentation
Table 1: 1H NMR Chemical Shifts and Coupling Constants for Anomeric Protons of Ribose Derivatives
| Compound | Anomer | H-1 Chemical Shift (ppm) | J1,2 (Hz) | Solvent |
| Adenosine | β | 5.88 | 6.41 | DMSO-d6 |
| N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine | α | 5.23 | - | CD3OD |
| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | β | 4.97 | 0 | CDCl3 |
| Alkyl 5-O-acetyl-2,3-O-isopropylidene-β-D-ribofuranosides | β | - | 0 | CDCl3 |
Note: The chemical shifts and coupling constants can vary depending on the specific derivative and the solvent used.[7]
Table 2: Common Mass Spectrometry Fragmentation Patterns of N-Glycosides
| Fragmentation Type | Description | Ion Type | Information Gained |
| Glycosidic Bond Cleavage | Cleavage of the C-N bond between the sugar and the amine. | B- and Y-ions | Provides the mass of the sugar and the aglycone. |
| Cross-Ring Cleavage | Fragmentation of the sugar ring itself. | A- and X-ions | Can provide information about the linkage positions of substituents on the sugar ring. |
| Neutral Losses | Loss of small molecules like water (H₂O) or ammonia (B1221849) (NH₃). | [M+H - H₂O]⁺, etc. | Indicates the presence of hydroxyl or amino groups. |
Note: The fragmentation pattern is highly dependent on the ionization method (e.g., ESI, MALDI) and the collision energy used in MS/MS experiments.[8][9][10][11]
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine [1]
-
Starting Material: 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine.
-
Deprotection and Rearrangement:
-
Dissolve the starting material (e.g., 1.69 g, 4.76 mmol) in a mixture of trifluoroacetic acid (TFA), water, and ethanol (B145695) (e.g., 1:1:8 v/v/v, 130 mL).
-
Stir the solution at room temperature for 15 minutes.
-
Concentrate the solution in vacuo to obtain a gum.
-
-
Purification:
-
Subject the gum to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of hexane/ethyl acetate (B1210297) (e.g., starting with 6:4 v/v and increasing to 100% ethyl acetate) to yield the product as a yellow syrup which solidifies on storage.
-
Recrystallize from ethanol/hexane to obtain the pure N-(2,4-dinitrophenyl-α-D-ribopyranosylamine).
-
Protocol 2: General HPLC Method for Anomer Separation [12][13]
-
Column: A chiral column such as Chiralpak AD-H is often effective for separating anomers.[12]
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethanol) is commonly used. The exact ratio will need to be optimized for the specific compound. A small amount of an additive like trifluoroacetic acid (TFA) may be required to improve peak shape.
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Detection: A refractive index (RI) detector is commonly used for carbohydrates as they often lack a strong UV chromophore.
-
Temperature: Column temperature can influence the separation. It is recommended to maintain a constant and controlled temperature.
Protocol 3: NMR Characterization of Anomers
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD, CDCl3).
-
1H NMR:
-
Acquire a standard 1D 1H NMR spectrum.
-
Pay close attention to the anomeric proton region (typically δ 4.5-6.0 ppm). The chemical shift and the coupling constant (J1,2) of the anomeric proton are diagnostic for the anomeric configuration.
-
For pyranoses in a 4C1 conformation, a large J1,2 value (typically 7-9 Hz) indicates a trans-diaxial relationship between H-1 and H-2, characteristic of a β-anomer. A small J1,2 value (typically 1-4 Hz) suggests a cis or equatorial-axial relationship, indicative of an α-anomer.
-
-
2D NMR:
-
If the 1D spectrum is complex, acquire 2D NMR spectra such as COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons with their attached carbons).
-
Protocol 4: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent suitable for the chosen ionization method (e.g., methanol/water for ESI).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing glycosylamines.
-
MS Scan: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
MS/MS Fragmentation:
-
Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
Analyze the fragment ions to confirm the structure. Look for characteristic losses of the sugar moiety and fragments corresponding to the aglycone. Cross-ring cleavages can provide further structural information.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting flowchart for common issues in this compound synthesis.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable glycosylamines at the reducing ends of cellulose nanocrystals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01329D [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lifesciencesite.com [lifesciencesite.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Overcoming the solubility issues of D-Ribopyranosylamine in organic solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ribopyranosylamine. The following sections address common challenges related to its solubility in organic solvents and provide guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound is a polar molecule and, as such, exhibits limited solubility in many organic solvents. It is known to be slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and water.[1] Its solubility in other common organic solvents is generally low. For successful experiments, it is crucial to select an appropriate solvent system or employ solubility enhancement techniques.
Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?
A2: Difficulty in dissolving this compound is a common issue due to its polarity. Here are several troubleshooting steps you can take:
-
Increase Temperature: Gently warming the solvent can increase the solubility of this compound. However, be cautious of potential degradation at elevated temperatures.
-
Use a Co-solvent: Employing a mixture of solvents can significantly improve solubility. For instance, a combination of a polar aprotic solvent like DMSO or DMF with a less polar solvent might be effective.
-
Sonication: Applying ultrasonic waves can help to break down aggregates and enhance the dissolution process.
-
Derivatization: Chemical modification of the hydroxyl and amine groups can drastically increase solubility in organic solvents.
Q3: Can I prepare a concentrated stock solution of this compound?
A3: Yes, preparing a concentrated stock solution in a suitable solvent is a recommended practice. DMSO is a common choice for creating stock solutions of polar compounds.[2][3] It is advisable to prepare a stock solution at a reasonably high concentration, which can then be diluted to the final desired concentration in your experimental system. Store stock solutions at -20°C or -80°C to ensure stability.[2]
Q4: My this compound precipitates out of solution during my reaction. How can I prevent this?
A4: Precipitation during a reaction can be caused by several factors, including changes in solvent polarity, temperature, or concentration. To prevent this:
-
Maintain a Homogeneous Solvent System: Ensure that any additions to your reaction mixture do not significantly alter the overall solvent polarity in a way that would decrease the solubility of your compound.
-
Control the Temperature: If the reaction is sensitive to temperature changes, maintain a constant temperature to prevent precipitation.
-
Gradual Addition: When diluting a stock solution (e.g., in DMSO) into an aqueous or less polar medium, add the stock solution slowly while stirring to avoid localized high concentrations that can lead to precipitation.[3]
Troubleshooting Guides
Guide 1: Dissolving this compound in Organic Solvents
This guide provides a systematic approach to dissolving this compound for use in organic reactions.
Problem: this compound does not dissolve in the desired organic solvent (e.g., THF, Dichloromethane, Ethyl Acetate).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Guide 2: Chemical Modification to Enhance Solubility
Chemical modification of the polar functional groups of this compound is a powerful strategy to improve its solubility in organic solvents.
Workflow for Derivatization:
Caption: Strategies for derivatization to improve solubility.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility |
| Water | Polar Protic | Slightly Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Slightly Soluble |
| Methanol | Polar Protic | Likely Slightly Soluble |
| Ethanol | Polar Protic | Likely Very Slightly Soluble |
| Acetonitrile | Polar Aprotic | Likely Insoluble |
| Tetrahydrofuran (THF) | Nonpolar | Insoluble |
| Dichloromethane (DCM) | Nonpolar | Insoluble |
| Hexanes | Nonpolar | Insoluble |
Note: This table is based on the known properties of this compound and general solubility principles. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 149.15 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh 14.92 mg of this compound and transfer it to a clean, dry vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (up to 40°C) can be applied if necessary, but avoid overheating.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]
Protocol 2: Synthesis of Tetra-O-acetyl-D-Ribopyranosylamine for Improved Solubility
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in pyridine. Cool the solution to 0°C in an ice bath.
-
Acetylation: Slowly add acetic anhydride to the cooled solution with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the acetylated derivative.
-
Solubility Assessment: The resulting per-O-acetylated this compound will exhibit significantly improved solubility in a range of organic solvents, including DCM, chloroform, and ethyl acetate.
Signaling Pathway Context
While specific signaling pathways directly initiated by this compound are not well-documented, its precursor, D-ribose, is a central molecule in cellular metabolism, particularly in the pentose (B10789219) phosphate (B84403) pathway (PPP) which is crucial for the synthesis of nucleotides like ATP.[4] The amination of D-ribose to form this compound could represent a branch point leading to the synthesis of various bioactive molecules.
Caption: Metabolic context of this compound formation.
References
- 1. 43179-09-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of protecting groups on the outcome of D-Ribopyranosylamine synthesis.
Welcome to the technical support center for the synthesis of D-Ribopyranosylamine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a particular focus on the critical role of hydroxyl protecting groups in determining the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the general role of protecting groups in this compound synthesis?
A1: Protecting groups are essential in carbohydrate chemistry to temporarily mask reactive hydroxyl groups, preventing unwanted side reactions.[1][2][3] In the synthesis of this compound, they play a crucial role in not only protecting the hydroxyls but also in directing the stereochemical outcome of the amination at the anomeric center (C1).[1] The choice of protecting group can significantly influence the yield and the ratio of α and β anomers of the final product.
Q2: How do different types of protecting groups influence the stereoselectivity (α vs. β anomer formation)?
A2: Protecting groups can influence stereoselectivity through two main mechanisms:
-
Neighboring Group Participation: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C2 position can participate in the reaction mechanism. They can form a temporary cyclic intermediate (an oxonium ion) that blocks one face of the ribose ring, leading to the preferential formation of the 1,2-trans product.[1]
-
Conformation-Constraining Effects: Bulky protecting groups, such as benzylidene acetals, can lock the pyranose ring in a specific conformation.[1][2] This conformational rigidity can favor the attack of the amine from a less sterically hindered face, thus influencing the anomeric ratio.[1] Ether-type protecting groups (e.g., benzyl) are generally considered "non-participating" and may lead to mixtures of anomers, with the ratio often influenced by thermodynamic versus kinetic control.
Q3: What are some common protecting groups used for the hydroxyls of D-ribose?
A3: Common protecting groups for ribose and other carbohydrates include:
-
Acyl groups: Acetyl (Ac), Benzoyl (Bz)
-
Ether groups: Benzyl (Bn), p-Methoxybenzyl (PMB)
-
Acetals: Isopropylidene, Benzylidene
-
Silyl ethers: tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS)
The choice depends on the desired stereochemical outcome, the stability of the protecting group to the reaction conditions, and the ease of its removal (deprotection).
Q4: Can the ring form (pyranose vs. furanose) be influenced by the protecting groups and reaction conditions?
A4: Yes. While D-ribose can exist in both furanose (five-membered ring) and pyranose (six-membered ring) forms, the reaction conditions and protecting groups can influence the final ring structure of the product. For instance, the acidic hydrolysis of a 2,3-O-isopropylidene-protected ribofuranosylamine has been observed to result in a ring expansion to the more stable pyranose form, yielding an N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the amine nucleophile is sufficiently reactive and used in appropriate stoichiometry.- Optimize reaction time and temperature. |
| Side reactions | - Ensure all hydroxyl groups are adequately protected.- Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of intermediates. |
| Degradation of product | - Use mild reaction conditions, especially during deprotection steps.- Purify the product promptly after the reaction is complete. |
| Difficult purification | - Optimize the chromatographic separation conditions (column material, eluent system).- Consider crystallization as an alternative purification method. |
Problem 2: Poor Stereoselectivity (Formation of anomeric mixtures)
| Possible Cause | Troubleshooting Steps |
| Use of non-participating protecting groups | - If a specific anomer is desired, consider using a participating protecting group at C2 (e.g., acetyl) to favor the formation of the 1,2-trans product. |
| Reaction conditions favoring thermodynamic equilibrium | - To achieve kinetic control, conduct the reaction at lower temperatures.- The choice of Lewis acid in glycosylation reactions can influence the anomeric ratio. |
| Anomerization of the starting material or product | - Use carefully controlled reaction conditions to minimize the risk of anomerization.- Analyze the anomeric purity of the starting protected ribose. |
Problem 3: Unexpected Product Formation (e.g., furanose instead of pyranose)
| Possible Cause | Troubleshooting Steps |
| Thermodynamic stability of the ring form | - The pyranose form is generally more stable than the furanose form. Certain conditions, such as acidic hydrolysis, can promote rearrangement to the thermodynamically favored product. |
| Influence of protecting groups on ring conformation | - The type and position of protecting groups can influence the equilibrium between the furanose and pyranose forms. |
Quantitative Data Summary
Direct comparative studies on the yield and anomeric ratio for this compound synthesis with a range of different protecting groups are not extensively documented in the literature. The following table provides a generalized expectation based on established principles of carbohydrate chemistry. Actual results may vary depending on the specific amine, solvent, and catalyst used.
| Protecting Group Strategy | Expected Major Anomer | Typical Yield Range | Key Considerations |
| Per-O-acetyl | β (1,2-trans) | Moderate to High | Neighboring group participation at C2 directs β-selectivity. |
| Per-O-benzyl | Mixture of α and β | Variable | Non-participating group; ratio depends on kinetic vs. thermodynamic control. |
| 2,3,4-Tri-O-benzoyl | β (1,2-trans) | Moderate to High | Similar to acetyl, the C2-benzoyl group provides neighboring group participation. |
| 2,3-O-Isopropylidene | Dependent on other protecting groups and conditions | Variable | Can lead to furanose intermediates which may rearrange to pyranose products. |
Experimental Protocols
Key Experiment 1: Synthesis of β-D-Ribopyranosylamine using Acetyl Protecting Groups (General Procedure)
This protocol outlines a general approach for the synthesis of a β-D-ribopyranosylamine derivative using acetyl protecting groups, which favor the β-anomer through neighboring group participation.
Workflow Diagram:
Caption: General workflow for β-D-Ribopyranosylamine synthesis.
Methodology:
-
Protection: D-ribose is per-O-acetylated using acetic anhydride (B1165640) in the presence of a base like pyridine to yield 1,2,3,4-tetra-O-acetyl-D-ribopyranose.
-
Activation: The anomeric acetyl group is selectively replaced with a good leaving group, such as a bromide (using HBr in acetic acid) or a trichloroacetimidate (using trichloroacetonitrile (B146778) and a base like DBU), to form the activated glycosyl donor.
-
Amination: The glycosyl donor is reacted with the desired amine. The C2-acetyl group participates to form an intermediate that directs the amine to attack from the opposite face, resulting predominantly in the β-anomer.
-
Deprotection: The acetyl groups are removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol) to yield the final β-D-ribopyranosylamine.
Logical Diagram: Troubleshooting Stereoselectivity
This diagram illustrates a decision-making process for troubleshooting poor stereoselectivity in this compound synthesis.
Caption: Decision tree for troubleshooting stereoselectivity.
References
Validation & Comparative
A Comparative Guide to the Structural Validation of Newly Synthesized D-Ribopyranosylamine
For researchers, scientists, and professionals in drug development, the meticulous structural validation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of the primary analytical methods for the structural elucidation of D-Ribopyranosylamine, a crucial carbohydrate derivative. We will delve into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting supporting data and detailed experimental protocols to aid in the selection of the most appropriate validation techniques.
Comparison of Analytical Methods
The structural validation of this compound relies on a combination of spectroscopic and crystallographic techniques to unequivocally determine its molecular structure, including its stereochemistry and conformation. The choice of method, or combination thereof, will depend on the sample's physical state, purity, and the specific structural questions being addressed.
| Analytical Method | Information Provided | Sample Requirements | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Connectivity of atoms, stereochemistry (α/β anomers), ring conformation, purity. | 5-25 mg (¹H), 50-100 mg (¹³C), soluble in deuterated solvent. | Non-destructive, provides detailed structural information in solution, good for determining isomeric ratios. | Requires relatively large amounts of material for ¹³C NMR, interpretation can be complex for impure samples. |
| Mass Spectrometry (ESI-MS/MS) | Molecular weight, elemental composition, fragmentation pattern for structural confirmation. | Microgram to nanogram quantities, soluble for electrospray ionization. | High sensitivity, provides molecular weight confirmation, fragmentation data aids in structural elucidation. | Does not provide stereochemical information, fragmentation can be complex to interpret. |
| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute configuration, crystal packing. | Single, well-ordered crystal (0.05-0.5 mm). | Provides the definitive, solid-state structure. | Crystal growth can be challenging, structure may not represent the solution-state conformation. |
Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The chemical shifts (δ) and coupling constants (J) of the anomeric proton (H-1) are particularly diagnostic for determining the α and β configuration.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Anomers
| Atom | Representative ¹H Chemical Shift (δ) | Representative ¹³C Chemical Shift (δ) |
| α-anomer | ||
| H-1 | ~5.1 | C-1: ~95 |
| H-2 | 3.0 - 3.5 | C-2: 65 - 75 |
| H-3 | 3.0 - 3.5 | C-3: 65 - 75 |
| H-4 | 3.0 - 3.5 | C-4: 65 - 75 |
| H-5 | 3.4 - 4.0 | C-5: ~62 |
| β-anomer | ||
| H-1 | ~4.5 | C-1: ~90 |
| H-2 | 3.0 - 3.5 | C-2: 65 - 75 |
| H-3 | 3.0 - 3.5 | C-3: 65 - 75 |
| H-4 | 3.0 - 3.5 | C-4: 65 - 75 |
| H-5 | 3.4 - 4.0 | C-5: ~62 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The anomeric proton of the α-anomer typically resonates at a lower field (higher ppm) compared to the β-anomer.[1]
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can confirm the molecular weight of this compound and provide structural information through its fragmentation pattern.
Expected Fragmentation Pattern:
The fragmentation of ribose-derived compounds often involves consecutive losses of water (18 Da) and formaldehyde (B43269) (30 Da).[2] For this compound, the protonated molecule [M+H]⁺ would be expected. Subsequent fragmentation in an MS/MS experiment would likely show losses of water from the sugar ring and potentially the loss of ammonia (B1221849) (17 Da) from the amine group.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information. The crystal structure of β-D-Ribopyranosylamine has been determined, confirming its chair conformation (⁴C₁) in the solid state.[3]
Table 2: Representative Crystallographic Data for a this compound Derivative (N-phenyl-2-deoxy-D-ribopyranosylamine)
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 6.5375(9) |
| b (Å) | 7.7140(9) |
| c (Å) | 10.7865(16) |
| β (°) | 97.578(11) |
| Volume (ų) | 539.22(13) |
| Z | 2 |
Data for N-phenyl-2-deoxy-D-ribopyranosylamine serves as an example of the type of crystallographic data obtained.[4]
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-25 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.
-
For ¹³C NMR, a higher concentration (50-100 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]
2. Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Standard acquisition parameters for ¹H NMR include a 30-90° pulse angle and 8-16 scans.[5]
-
For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of all proton and carbon signals.
Mass Spectrometry (ESI-MS)
1. Sample Preparation:
-
Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
2. Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-20 µL/min.
-
Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
X-ray Crystallography
1. Crystallization:
-
Grow single crystals of this compound. This is often the most challenging step and may require screening various conditions (solvents, precipitants, temperature, etc.). Vapor diffusion (hanging or sitting drop) is a common method.
-
A suitable crystal should be well-formed and have dimensions of approximately 0.05 to 0.5 mm.
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualizations
References
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of D-Ribopyranosylamine Formation from D-Ribose
For Researchers, Scientists, and Drug Development Professionals
The formation of D-ribopyranosylamine from D-ribose and an amine is a fundamental step in various biochemical pathways and a critical consideration in the stability of ribose-containing pharmaceuticals. This guide provides a comparative analysis of the kinetic studies of this reaction, offering insights into the factors influencing its rate and mechanism. While direct comparative kinetic data for a range of simple amines is limited in the published literature, this document synthesizes available findings to offer a comprehensive overview.
I. Reaction Overview and Significance
The initial reaction between the carbonyl group of a reducing sugar, such as D-ribose, and a primary amine leads to the formation of a Schiff base, which then cyclizes to form a more stable N-glycoside, in this case, this compound. This process is the first step of the Maillard reaction, a complex cascade of reactions that can lead to the formation of a wide array of products, some of which are implicated in the loss of stability and efficacy of therapeutic agents.[1]
The reaction is of particular interest to drug development professionals as D-ribose is a component of many biological molecules, and its reaction with amine-containing drugs can lead to degradation. Understanding the kinetics of this compound formation is crucial for predicting and mitigating such instabilities.
II. Kinetic Data Comparison
Quantitative kinetic data for the formation of this compound from D-ribose and simple amines like ammonia (B1221849) is not extensively available in a comparative format. However, studies on the broader Maillard reaction involving D-ribose and various amino compounds provide valuable insights. The following table summarizes key findings from related kinetic studies.
| Reactants | Key Kinetic Findings | Experimental Conditions | Reference |
| D-Ribose and Glycine | Theoretical calculations suggest the reaction is feasible in the gaseous phase, with the cyclic form of ribose being more reactive than the open-chain form. The reaction is predicted to be more favorable under basic and neutral conditions. | Density Functional Theory (DFT) computations | [2][3] |
| D-Ribose and various Amino Acids (Glycine, Isoleucine, Lysine, Cysteine) | The number and intensity of Maillard reaction products (MRPs) vary significantly with the amino acid. For instance, the ribose-isoleucine system showed the highest number of MRPs after 10 hours of heating. | Equimolar (0.1 M) mixtures heated at 100 °C | [4] |
| D-Ribose 5-Phosphate (R5P) and Amines | Reactions of 5-deoxyribose (a model for ribose) with amines were found to be approximately six-fold less rapid than with R5P, highlighting the catalytic effect of the phosphate (B84403) group. The comparative rate of reaction of 5-deoxyribose was similar to that of ribose. | Not specified | [5] |
| D-Ribose and Thionine (as a reductant) | A comparative kinetic study showed that the rate of reduction of Thionine by ribose was more influential than by galactose under the same conditions. The reaction followed pseudo-first-order kinetics. | Spectrophotometric monitoring at λmax 599 nm | [6] |
| D-Ribose and µ-Peroxo Complex (Oxidation) | The oxidation reaction follows first-order kinetics with respect to the peroxo complex and hydrogen ion concentration, and zero-order with respect to D-ribose. Activation energy was determined to be 49.41 kJmol-1. | Aqueous medium, pseudo-first-order conditions | [7] |
Note: The data presented above is from studies investigating the broader Maillard reaction or other reactions involving D-ribose. Direct kinetic comparisons of this compound formation with a range of simple amines under identical conditions are needed for a more complete understanding.
III. Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing kinetic studies. Below are outlines of common experimental protocols used to investigate the formation of glycosylamines.
1. Synthesis and Characterization of this compound:
-
Method: Reaction of D-ribose with ammonia.[8]
-
Procedure: D-ribose is reacted with an aqueous solution of ammonia. The resulting β-D-ribopyranosylamine can be crystallized and characterized using analytical techniques such as single-crystal X-ray diffraction to confirm its structure and stereochemistry.[8] Further characterization can be performed using spectral methods.[8]
2. Kinetic Analysis using High-Performance Liquid Chromatography (HPLC):
-
Application: To monitor the rate of formation of glycosylamines and the disappearance of reactants.[1]
-
Methodology:
-
A reaction mixture containing D-ribose and the amine of interest is prepared in a suitable buffer at a specific pH and temperature.
-
Aliquots are taken at various time points and the reaction is quenched (e.g., by dilution or addition of a stopping agent).
-
The samples are analyzed by a stability-indicating HPLC method to separate and quantify the reactants and products.
-
The rate constants are determined by fitting the concentration-time data to an appropriate kinetic model (e.g., pseudo-first-order).[1]
-
3. Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Application: To identify and quantify the formation of different isomers (α and β anomers) of the glycosylamine in solution.[1]
-
Methodology:
-
The reaction is carried out directly in an NMR tube using deuterated solvents.
-
1D and 2D NMR spectra (e.g., 1H-1H COSY) are acquired at different time intervals.
-
The appearance of new signals corresponding to the anomeric protons of the α and β glycosylamines is monitored.[1]
-
Integration of these signals allows for the determination of the concentration of each isomer over time, from which kinetic parameters can be derived.
-
IV. Visualizations
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the general reaction pathway for the formation of this compound and a typical experimental workflow for kinetic analysis.
Caption: General reaction pathway for the formation of this compound.
Caption: Experimental workflow for a typical kinetic study.
V. Conclusion and Future Directions
The formation of this compound is a reaction of significant interest in both biochemistry and pharmaceutical sciences. While the general mechanism is understood, detailed and comparative quantitative kinetic data, particularly for the reaction of D-ribose with a variety of simple amines under standardized conditions, remains a gap in the literature. Future studies should focus on generating this data to allow for more accurate predictions of reaction rates and to facilitate the development of strategies to control this reaction in relevant systems. Such studies would be invaluable for researchers in drug development and formulation, enabling them to design more stable and effective therapeutic products.
References
- 1. Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Chemistry of Non-Enzymatic Browning Reactions in Different Ribose-Amino Acid Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Characterization of the Kinetics and Mechanisms of the Reaction of Ribose 5-Phosphate and Amino Acids [acswebcontent.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Dissection: A Comparative Guide to N-acetylated and Unmodified D-Ribopyranosylamine
For researchers and professionals in drug development and carbohydrate chemistry, understanding the nuanced structural differences imparted by simple modifications is paramount. The N-acetylation of D-Ribopyranosylamine, a foundational carbohydrate structure, induces significant and measurable changes in its spectroscopic profile. This guide provides an objective comparison of the spectroscopic characteristics of N-acetylated this compound and its unmodified precursor, supported by experimental data from analogous compounds and established spectroscopic principles.
Executive Summary
The addition of an acetyl group to the anomeric amine of this compound results in predictable and distinct shifts in Nuclear Magnetic Resonance (NMR) spectra, introduces characteristic absorption bands in Infrared (IR) spectroscopy, and alters fragmentation patterns in Mass Spectrometry (MS). This guide summarizes these key differences in tabular format for easy reference, details the experimental protocols for synthesis and characterization, and provides a visual representation of the comparative workflow.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for both unmodified and N-acetylated this compound. It is important to note that while data for the unmodified form is partially available, a complete experimental dataset for N-acetyl-D-Ribopyranosylamine is not readily found in the public domain. Therefore, some values for the N-acetylated form are predicted based on well-documented spectral data of closely related N-acetylated sugars, such as N-acetyl-D-glucosamine.
¹H and ¹³C NMR Spectroscopy
N-acetylation introduces a downfield shift for the anomeric proton (H-1) due to the electron-withdrawing nature of the amide group. The most notable additions to the spectra are the sharp singlet of the acetyl methyl protons and the signal of the amide carbonyl carbon.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm in D₂O)
| Proton | Unmodified this compound (β-anomer) | N-acetyl-D-Ribopyranosylamine (β-anomer, Predicted) | Key Differences |
| H-1 | ~4.5 - 4.7 | ~5.0 - 5.2 | Downfield shift of ~0.5 ppm |
| H-2 | ~3.4 - 3.6 | ~3.6 - 3.8 | Minor downfield shift |
| H-3 | ~3.5 - 3.7 | ~3.5 - 3.7 | Minimal change |
| H-4 | ~3.6 - 3.8 | ~3.6 - 3.8 | Minimal change |
| H-5eq | ~3.8 - 4.0 | ~3.8 - 4.0 | Minimal change |
| H-5ax | ~3.5 - 3.7 | ~3.5 - 3.7 | Minimal change |
| -NH-C(O)CH₃ | N/A | ~2.0 (s, 3H) | Appearance of a sharp singlet for the acetyl methyl protons |
Note: ¹H NMR parameters for β-D-ribopyranosylamines suggest a ⁴C₁ conformation in D₂O[1].
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm in D₂O)
| Carbon | Unmodified this compound (Predicted) | N-acetyl-D-Ribopyranosylamine (Predicted) | Key Differences |
| C-1 | ~85 - 88 | ~82 - 85 | Upfield shift due to amide linkage |
| C-2 | ~70 - 73 | ~70 - 73 | Minimal change |
| C-3 | ~69 - 72 | ~69 - 72 | Minimal change |
| C-4 | ~68 - 71 | ~68 - 71 | Minimal change |
| C-5 | ~62 - 65 | ~62 - 65 | Minimal change |
| -NH-C(O)CH₃ | N/A | ~175 (C=O) | Appearance of amide carbonyl and methyl carbons |
| -NH-C(O)CH₃ | N/A | ~23 (CH₃) |
Infrared (IR) Spectroscopy
The most significant difference in the IR spectra is the appearance of strong amide bands in the N-acetylated derivative, which are absent in the unmodified compound.
Table 3: Comparative FTIR Data (cm⁻¹)
| Vibrational Mode | Unmodified this compound (Characteristic Peaks) | N-acetyl-D-Ribopyranosylamine (Characteristic Peaks) | Key Differences |
| O-H, N-H stretch | 3500 - 3200 (broad) | 3500 - 3200 (broad, includes N-H stretch of amide) | Overlapping region, but the N-H stretch of the amide contributes. |
| C-H stretch | 3000 - 2800 | 3000 - 2800 | No significant change |
| Amide I (C=O stretch) | N/A | ~1640 (strong) | Appearance of a strong amide I band[2][3][4]. |
| Amide II (N-H bend) | N/A | ~1550 (strong) | Appearance of a strong amide II band[2][3][4]. |
| C-O stretch | ~1100 - 1000 | ~1100 - 1000 | No significant change |
Mass Spectrometry
In mass spectrometry, the N-acetylated compound will have a higher molecular weight. The fragmentation patterns will also differ, with the N-acetylated version showing characteristic losses of the acetyl group.
Table 4: Comparative Mass Spectrometry Data
| Parameter | Unmodified this compound | N-acetyl-D-Ribopyranosylamine | Key Differences |
| Molecular Weight | 149.16 g/mol | 191.19 g/mol | Increase of 42.03 g/mol |
| [M+H]⁺ | m/z 150.08 | m/z 192.09 | Higher m/z for the molecular ion |
| Key Fragments | Losses of H₂O and NH₃. Ring fragmentation. | Loss of CH₂=C=O (ketene, 42 Da). Loss of the entire N-acetyl group. Subsequent losses of water. | N-acetylated compound shows characteristic fragmentation of the amide group[5][6][7]. |
Experimental Protocols
Synthesis of β-D-Ribopyranosylamine
This protocol is adapted from established methods for the synthesis of glycosylamines.
-
Reaction Setup: D-ribose is dissolved in a saturated solution of ammonia (B1221849) in methanol (B129727).
-
Reaction Conditions: The mixture is stirred at room temperature in a sealed vessel. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent and excess ammonia are removed under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield β-D-Ribopyranosylamine.
Synthesis of N-acetyl-β-D-Ribopyranosylamine
This protocol is a general method for the N-acetylation of amines and can be adapted for this compound.
-
Dissolution: β-D-Ribopyranosylamine is dissolved in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.
-
Acetylation: Acetic anhydride (B1165640) (1.1 equivalents) is added dropwise to the solution at 0 °C. A mild base like pyridine (B92270) or triethylamine (B128534) can be used to neutralize the acetic acid byproduct.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
Quenching and Work-up: The reaction is quenched by the addition of water. The solvent is evaporated, and the residue is co-evaporated with toluene (B28343) to remove residual acetic acid.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford N-acetyl-β-D-Ribopyranosylamine[8][9][10][11][12].
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using D₂O as the solvent.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer. Solid samples are analyzed as KBr pellets.
-
Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Visualization of Experimental Workflow
The following diagram illustrates the synthetic and analytical workflow for comparing unmodified and N-acetylated this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Fragmentation of Oligosaccharides from Sodium Adduct Molecules Depends on the Position of N-Acetyl Hexosamine Residue in Their Sequences in Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interanalyt.ru [interanalyt.ru]
- 9. ionsource.com [ionsource.com]
- 10. cem.de [cem.de]
- 11. researchgate.net [researchgate.net]
- 12. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Purity Assessment of D-Ribopyranosylamine Using Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantitative assessment of D-Ribopyranosylamine purity. The information presented is designed to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, precision, sample throughput, and cost.
Introduction to this compound and Purity Analysis
This compound is a glycosylamine, a class of compounds formed from a sugar and an amine. It is a crucial intermediate in various synthetic pathways, including the synthesis of nucleoside analogs, which are of significant interest in drug development. The purity of this compound is critical for its use in pharmaceutical applications, as impurities can affect the efficacy and safety of the final product. Common impurities may include unreacted starting materials such as D-ribose and ammonia, as well as byproducts formed during the synthesis, such as isomers (e.g., the furanose form) and glycosylcarbamates. Chromatographic techniques are powerful tools for separating and quantifying these components, thereby ensuring the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. It offers high resolution and sensitivity, making it a gold standard for purity analysis in the pharmaceutical industry.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 95% water with 0.1% formic acid and 5% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 210 nm.
3. Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total peak area of all components.
Workflow for HPLC Analysis
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.
Experimental Protocol: GC-FID
1. Sample Derivatization:
-
To 1 mg of the this compound sample, add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature before injection.
2. Chromatographic Conditions:
-
Column: DB-5 capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Injection Volume: 1 µL (split mode, 20:1).
3. Quantification:
-
Prepare and derivatize a series of this compound standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the purity of the sample based on the area percentage of the derivatized this compound peak relative to the total area of all peaks.
Workflow for GC Analysis
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers the advantage of high sample throughput and cost-effectiveness. It is well-suited for the qualitative and quantitative analysis of a wide range of compounds.
Experimental Protocol: HPTLC-Densitometry
1. Sample and Standard Application:
-
Dissolve the this compound sample and standards in methanol (B129727) to a concentration of 1 mg/mL.
-
Apply 2 µL of each solution as bands onto an HPTLC silica (B1680970) gel 60 F254 plate using an automated applicator.
2. Chromatographic Development:
-
Develop the plate in a twin-trough chamber saturated with a mobile phase of n-butanol:acetic acid:water (5:2:3, v/v/v) to a distance of 8 cm.
-
Dry the plate in a stream of warm air.
3. Derivatization and Detection:
-
Spray the dried plate with a 0.5% ninhydrin (B49086) solution in ethanol.
-
Heat the plate at 110 °C for 10 minutes to visualize the spots.
-
Scan the plate using a densitometer at 550 nm.
4. Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve. Purity is assessed by the relative area of the principal spot.
Workflow for HPTLC Analysis
Comparison of Chromatographic Techniques
The following tables summarize the key performance characteristics of HPLC, GC, and HPTLC for the quantitative analysis of this compound purity. The data presented are representative values based on the analysis of similar amino sugars and are intended for comparative purposes.
Table 1: Method Performance Characteristics
| Parameter | HPLC-UV | GC-FID | HPTLC-Densitometry |
| Linearity Range (µg/mL) | 1 - 100 | 5 - 200 | 0.2 - 2.0 (per band) |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 1 | 0.05 (per band) |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 | 3 | 0.15 (per band) |
| Accuracy (% Recovery) | 98 - 102 | 97 - 103 | 95 - 105 |
| Precision (% RSD) | < 1.5 | < 2.0 | < 3.0 |
Table 2: General Comparison of Techniques
| Feature | HPLC | GC | HPTLC |
| Sample Volatility | Non-volatile | Volatile (derivatization needed) | Non-volatile |
| Sample Throughput | Moderate | Moderate | High |
| Resolution | High | Very High | Moderate |
| Sensitivity | High | Very High | Moderate to High |
| Cost per Sample | High | Moderate | Low |
| Instrumentation Cost | High | High | Moderate |
| Solvent Consumption | High | Low | Low |
Conclusion
The choice of chromatographic technique for the quantitative assessment of this compound purity depends on the specific requirements of the analysis.
-
HPLC-UV is the method of choice for routine quality control in a pharmaceutical setting, offering a balance of high precision, accuracy, and resolution without the need for derivatization.
-
GC-FID , while requiring a derivatization step, provides excellent resolution and sensitivity, making it suitable for the detection and quantification of trace volatile impurities.
-
HPTLC-Densitometry is a cost-effective and high-throughput method ideal for screening multiple samples simultaneously. Its lower solvent consumption also makes it an environmentally friendly option.
Researchers and drug development professionals should carefully consider the performance characteristics, cost, and sample throughput of each technique to select the most appropriate method for their analytical workflow. Validation of the chosen method according to ICH guidelines is essential to ensure reliable and accurate purity assessment of this compound.
A Comparative Guide to the Structural Verification of D-Ribopyranosylamine: NMR Spectroscopy vs. X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comprehensive cross-verification of the structure of D-Ribopyranosylamine, a key carbohydrate derivative, utilizing two of the most powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. By presenting experimental data from both methods, this document aims to offer a clear and objective comparison, highlighting the unique strengths and complementary nature of each technique in structural determination.
This guide will delve into the detailed methodologies for both NMR and X-ray crystallographic analyses and present the quantitative data in structured tables for straightforward comparison. Furthermore, a logical workflow for the cross-verification process is visualized to provide a clear understanding of the interplay between these two indispensable analytical tools.
Structural Insights from the Solid State: X-ray Crystallography
X-ray crystallography provides a high-resolution, static snapshot of a molecule's atomic arrangement within a crystal lattice. For β-D-ribopyranosylamine, single-crystal X-ray diffraction analysis has unequivocally confirmed its existence in a chair conformation, specifically the 4C1 form. This conformation is a critical piece of structural information, defining the spatial orientation of the substituent groups on the pyranose ring.
The crystallographic study of β-D-ribopyranosylamine revealed a monoclinic crystal system with the space group P21. The precise unit cell dimensions and other key crystallographic parameters are summarized in the table below, offering a detailed fingerprint of its solid-state structure. This data serves as a fundamental reference point for comparison with the solution-state structure determined by NMR.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 5.890(2) |
| b (Å) | 7.580(3) |
| c (Å) | 7.660(3) |
| β (°) | 101.50(3) |
| Volume (Å3) | 335.0(2) |
| Z | 2 |
| Density (calculated) (Mg/m3) | 1.480 |
Probing the Structure in Solution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure and dynamics of molecules in solution. For this compound, NMR studies, particularly the analysis of proton (1H) NMR data, provide crucial insights into its conformational preferences in an aqueous environment.
Cross-Verification Workflow
The cross-verification of data from NMR and X-ray crystallography is a powerful strategy to build a comprehensive and robust structural model of a molecule. The workflow diagram below illustrates the logical relationship and feedback loop between these two techniques.
Caption: Workflow for the cross-verification of NMR and X-ray crystallography data.
Experimental Protocols
X-ray Crystallography
-
Synthesis and Crystallization: β-D-Ribopyranosylamine is synthesized by the reaction of D-ribose with ammonia. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as an ethanol-water mixture.
-
Data Collection: A selected single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a suitable detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, high-resolution crystal structure.
NMR Spectroscopy
-
Sample Preparation: A small amount (typically 5-10 mg) of this compound is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D2O), in a standard 5 mm NMR tube. A small quantity of a reference standard, like trimethylsilylpropanoic acid (TSP) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), may be added for chemical shift referencing.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. This typically includes a one-dimensional (1D) 1H NMR spectrum to observe the proton chemical shifts and coupling constants. Two-dimensional (2D) experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are also conducted to aid in the assignment of proton and carbon signals, respectively.
-
Spectral Analysis: The acquired NMR spectra are processed and analyzed. The 1H chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) are determined from the 1D spectrum. The 2D spectra are used to establish connectivity between protons and between protons and their directly attached carbons, leading to a full assignment of the NMR signals. The magnitudes of the vicinal proton-proton coupling constants are then used to determine the dihedral angles and, consequently, the preferred conformation of the pyranose ring in solution.
Conclusion
The cross-verification of NMR and X-ray crystallography data provides a powerful and comprehensive approach to the structural elucidation of molecules like this compound. X-ray crystallography offers a precise, static picture of the molecule in the solid state, definitively establishing its 4C1 chair conformation. NMR spectroscopy complements this by providing insights into the molecule's structure and conformational preferences in the more biologically relevant solution state. The congruence between the solid-state conformation and the solution-state conformation, as suggested by the available NMR data, strengthens the confidence in the overall structural model of this compound. This integrated approach, leveraging the strengths of both techniques, is indispensable for a thorough understanding of molecular structure, which is fundamental for applications in drug design and development.
D-Ribopyranosylamine Derivatives and Traditional Nucleoside Analogs: A Comparative Analysis in Biological Assays
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance, mechanisms, and experimental evaluation of D-Ribopyranosylamine derivatives and traditional nucleoside analogs.
The search for potent and selective antiviral and anticancer agents has led to the extensive exploration of nucleoside analogs. These compounds mimic natural nucleosides and can interfere with the synthesis of nucleic acids, a critical process for viral replication and cancer cell proliferation.[1][2][3] Traditional nucleoside analogs, primarily based on a D-ribofuranose or 2'-deoxy-D-ribofuranose scaffold, have been the cornerstone of antiviral and chemotherapy for decades.[3] However, the emergence of drug resistance and the need for improved therapeutic windows have driven the synthesis of novel derivatives, including those based on a D-ribopyranose structure, known as this compound derivatives.[4][5][6][7]
This guide provides an objective comparison of this compound derivatives and traditional nucleoside analogs, focusing on their performance in biological assays, supported by experimental data and detailed methodologies.
Comparative Biological Activity
The biological activity of nucleoside analogs is typically evaluated based on their half-maximal inhibitory concentration (IC50) against a specific virus or cell line and their half-maximal cytotoxic concentration (CC50). The ratio of CC50 to IC50 gives the selectivity index (SI), a crucial parameter for a drug's therapeutic potential.
While direct head-to-head comparative studies between this compound derivatives and a wide range of traditional nucleoside analogs are still emerging, existing data allows for a preliminary comparison. Traditional nucleoside analogs have a well-established history with many compounds approved for clinical use.[3] For instance, Ribavirin, a broad-spectrum antiviral nucleoside analog, exhibits IC50 values in the low micromolar range against various viruses.[8] Newer carbocyclic nucleoside analogs have shown even greater potency, with some being up to 16 times more potent than Ribavirin against the respiratory syncytial virus (RSV).[8]
This compound derivatives are a newer class of compounds. Studies on 2-deoxy-beta-D-ribo-hexopyranosyl nucleosides have shown that a guanosine (B1672433) analogue was moderately active against Herpes Simplex Virus-2 (HSV-2).[9] Another study on 1,2,3-triazolyl nucleoside analogues, which can be considered derivatives, showed moderate activity against influenza A (H1N1) virus with IC50 values ranging from 24.3 µM to 57.5 µM.[10]
Table 1: Comparative Antiviral Activity Data
| Compound Class | Compound/Derivative | Target Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Traditional Nucleoside Analog | Ribavirin | Respiratory Syncytial Virus (RSV) | 8.83 | >40 | >4.5 | [8] |
| Traditional Nucleoside Analog | Carbobicyclic Ribavirin Analog (11a) | Respiratory Syncytial Virus (RSV) | 0.53 | >40 | >75.5 | [8] |
| This compound Derivative | 1,2,3-triazolyl nucleoside analog (5i) | Influenza A (H1N1) | 24.3 | Not Reported | Not Reported | [10] |
| This compound Derivative | 1,2,3-triazolyl nucleoside analog (11c) | Influenza A (H1N1) | 29.2 | Not Reported | Not Reported | [10] |
| This compound Derivative | 2-deoxy-β-D-ribo-hexopyranosyl guanosine | Herpes Simplex Virus-2 (HSV-2) | Moderately Active | Not Reported | Not Reported | [9] |
Table 2: Comparative Cytotoxicity Data
| Compound Class | Compound/Derivative | Cell Line | CC50 (µM) | Reference |
| Traditional Nucleoside Analog | Adenosine (B11128) dialdehyde (B1249045) | Murine Neuroblastoma (C-1300) | 1.5 | [11] |
| Traditional Nucleoside Analog | 3-deazaadenosine | Murine Neuroblastoma (C-1300) | 56 | [11] |
| This compound Derivative | UMP analogue of 2-deoxy-β-D-ribo-hexopyranosyl | L1210 Leukemia | 39 | [9] |
| This compound Derivative | UMP analogue of 2-deoxy-β-D-ribo-hexopyranosyl | P388 Leukemia | 33 | [9] |
Mechanism of Action: A Tale of Two Scaffolds
The primary mechanism of action for most nucleoside analogs involves their intracellular phosphorylation to the active triphosphate form.[2][12] This triphosphate metabolite then competes with natural nucleoside triphosphates for incorporation into the growing DNA or RNA chain by viral or cellular polymerases.[2][12]
Traditional Nucleoside Analogs
Traditional nucleoside analogs, with their furanose ring, are readily recognized by cellular and viral kinases. Once incorporated, they can act as:
-
Chain Terminators: If the analog lacks a 3'-hydroxyl group, it prevents the addition of the next nucleotide, thus halting nucleic acid elongation.[12]
-
Inhibitors of Polymerases: The analog triphosphate can bind to the active site of the polymerase and inhibit its function.[2]
-
Lethal Mutagens: Some analogs can be incorporated into the viral genome and cause mutations during subsequent replication cycles, leading to a non-viable viral progeny.[2][13]
This compound Derivatives
The pyranose ring of this compound derivatives presents a different conformation compared to the furanose ring of natural nucleosides. This structural difference can influence their interaction with kinases and polymerases. While the general mechanism is expected to be similar (phosphorylation and incorporation), the efficiency of these steps may vary. The altered sugar pucker of the pyranose ring could lead to:
-
Altered Substrate Specificity: They might be poorer or better substrates for specific viral or host kinases, affecting their activation.
-
Different Polymerase Interactions: Once incorporated, the pyranose ring may cause a more significant distortion of the nucleic acid chain, potentially leading to more potent chain termination or polymerase stalling.
References
- 1. madridge.org [madridge.org]
- 2. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. Synthesis, structure, and biological activity of certain 2-deoxy-beta-D-ribo-hexopyranosyl nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues | MDPI [mdpi.com]
Safety Operating Guide
Essential Safety and Handling Protocols for D-Ribopyranosylamine
Personal Protective Equipment (PPE)
When handling D-Ribopyranosylamine, especially in solid form, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles | Should be compliant with appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may also be worn for additional protection.[1] |
| Hands | Chemical-resistant gloves | Inspect gloves before use. Consider the material's compatibility and breakthrough time.[2] |
| Body | Protective clothing | A lab coat or coveralls should be worn. The type of body protection should be chosen based on the amount and concentration of the substance being handled.[1][2] |
| Respiratory | NIOSH/CEN approved respirator | Recommended when dust is formed or if ventilation is inadequate. A self-contained breathing apparatus may be necessary for firefighting.[1] |
Experimental Workflow for Safe Handling
Proper procedural steps are critical to maintaining a safe laboratory environment. The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.
Operational Plan
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[1][2]
-
Work in a well-ventilated area to minimize inhalation of dust.[1]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly before breaks and at the end of the workday.[1]
Storage:
-
Keep the container tightly closed.[1]
-
Store in a cool, dry, and well-ventilated place.[1]
-
This compound is noted to be hygroscopic; therefore, it should be stored under an inert atmosphere and at -20°C in a freezer for long-term stability.[3][4]
Disposal Plan
-
Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations.[5]
-
It is recommended to contact a licensed professional waste disposal service to dispose of this material.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Do not let the product enter drains.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
